Azido-PEG1-CH2CO2H
Description
Properties
IUPAC Name |
2-(2-azidoethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3/c5-7-6-1-2-10-3-4(8)9/h1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTXYASKHZDVMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG1-CH2CO2H: A Versatile Linker for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG1-CH2CO2H is a heterobifunctional linker molecule that has emerged as a critical tool in modern drug discovery and development. Its unique architecture, featuring a terminal azide group, a single polyethylene glycol (PEG) unit, and a carboxylic acid, enables the precise and efficient conjugation of diverse molecular entities. This guide provides a comprehensive technical overview of this compound, including its chemical properties, applications in Proteolysis Targeting Chimeras (PROTACs) and bioconjugation, detailed experimental protocols, and the underlying signaling pathways.
Core Properties of this compound
This compound, also known as (2-Azidoethoxy)acetic acid, is a foundational building block in the construction of complex biomolecular conjugates. Its utility stems from the orthogonal reactivity of its two functional ends.
Chemical Structure and Properties
The structure of this compound is characterized by an azide (N3) group, which is a versatile functional group for "click chemistry" reactions, and a carboxylic acid (-COOH) group, which can readily form stable amide bonds with primary amines. The short PEG spacer enhances aqueous solubility and provides a defined distance between conjugated molecules.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C4H7N3O3 | [3] |
| Molecular Weight | 145.12 g/mol | [3] |
| CAS Number | 79598-48-4 | [4] |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | -20°C for long-term storage |
Applications in Drug Discovery
The bifunctional nature of this compound makes it a highly valuable linker in two key areas of drug development: PROTACs and bioconjugation.
PROTAC Linker
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties.
This compound is an ideal building block for PROTAC synthesis. The carboxylic acid can be coupled to the E3 ligase ligand (e.g., pomalidomide), and the azide group can then be "clicked" to an alkyne-modified target-binding ligand (e.g., a derivative of the BRD4 inhibitor JQ1). This modular approach allows for the rapid synthesis of PROTAC libraries with varying linker lengths and compositions to optimize degradation activity.
Bioconjugation
The ability to conjugate molecules to proteins, antibodies, and other biomolecules is essential for the development of targeted therapies, diagnostics, and research tools. This compound facilitates this through its azide group, which can be selectively reacted with an alkyne-modified biomolecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The carboxylic acid end can be activated to react with amine groups on the biomolecule, such as the side chain of lysine residues.
Key Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in the synthesis of a BRD4-targeting PROTAC and for protein bioconjugation.
Synthesis of a BRD4-Targeting PROTAC
This protocol describes the synthesis of a hypothetical BRD4 degrader using this compound, a JQ1 derivative (BRD4 ligand), and pomalidomide (E3 ligase ligand).
Experimental Workflow for PROTAC Synthesis
Caption: Workflow for the synthesis of a BRD4-targeting PROTAC.
Step 1: Amide Coupling of this compound and Pomalidomide
-
Materials:
-
This compound (1.0 eq)
-
Pomalidomide (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve this compound and pomalidomide in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the azido-PEG1-pomalidomide conjugate.
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
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Azido-PEG1-pomalidomide (1.0 eq)
-
Alkyne-functionalized JQ1 (1.0 eq)
-
Copper(II) sulfate pentahydrate (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
t-BuOH/H2O (1:1)
-
-
Procedure:
-
Dissolve the azido-PEG1-pomalidomide and alkyne-JQ1 in the t-BuOH/H2O solvent mixture.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of copper(II) sulfate.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Step 3: Purification and Characterization
-
Purification:
-
Purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization:
-
Confirm the structure and purity of the final product by 1H NMR and high-resolution mass spectrometry (HRMS).
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Bioconjugation to a Model Protein (Lysozyme)
This protocol describes the conjugation of this compound to the protein lysozyme.
Experimental Workflow for Protein Bioconjugation
Caption: Workflow for the bioconjugation of this compound to a protein.
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Materials:
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Lysozyme
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This compound
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-Hydroxysuccinimide)
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MES buffer (pH 6.0)
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PBS (Phosphate-Buffered Saline, pH 7.4)
-
Size-exclusion chromatography column
-
-
Procedure:
-
Activation of Carboxylic Acid:
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Dissolve this compound in MES buffer.
-
Add EDC and NHS to the solution to activate the carboxylic acid.
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Incubate for 15-30 minutes at room temperature.
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-
Conjugation to Lysozyme:
-
Dissolve lysozyme in PBS.
-
Add the activated Azido-PEG1-CH2CO2-NHS ester to the lysozyme solution.
-
Incubate the reaction for 2-4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted linker by size-exclusion chromatography.
-
-
Characterization:
-
Confirm the conjugation by SDS-PAGE, which will show an increase in the molecular weight of the lysozyme.
-
Determine the degree of labeling by mass spectrometry.
-
-
Signaling Pathway: BRD4 Degradation by a PROTAC
A PROTAC synthesized with a linker like this compound, such as ARV-771, induces the degradation of BRD4 through the ubiquitin-proteasome system.
Signaling Pathway of a BRD4-Targeting PROTAC
Caption: Mechanism of BRD4 degradation induced by a PROTAC.
The PROTAC molecule simultaneously binds to BRD4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate BRD4. The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades BRD4 into small peptides. The degradation of BRD4, a key transcriptional regulator, leads to the downregulation of oncogenes like c-MYC, ultimately resulting in apoptosis in cancer cells.
Conclusion
This compound is a powerful and versatile chemical tool with significant applications in drug discovery and chemical biology. Its well-defined structure and orthogonal reactivity enable the efficient synthesis of complex molecular architectures, such as PROTACs and bioconjugates. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the utilization of this valuable linker in the development of novel therapeutics and research probes.
References
An In-depth Technical Guide to Azido-PEG1-CH2CO2H: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Azido-PEG1-CH2CO2H, also known as 2-(2-azidoethoxy)acetic acid. This molecule is a valuable tool in the field of bioconjugation, enabling the covalent linkage of molecules for applications in drug delivery, diagnostics, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Structure and Functionality
This compound is a short-chain polyethylene glycol (PEG) derivative featuring two distinct reactive functional groups at its termini: an azide group (-N₃) and a carboxylic acid group (-COOH). This dual functionality allows for a controlled, sequential approach to conjugation. The single ethylene glycol unit provides a hydrophilic spacer, which can enhance the solubility of the resulting conjugate in aqueous media.[1][2]
The azide group serves as a reactive handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[3] It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes to form a stable triazole linkage.[4][5] It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctyne derivatives like DBCO or BCN, which is advantageous for in vivo applications due to the absence of a cytotoxic copper catalyst.
The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This reaction is commonly facilitated by carbodiimide crosslinkers such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to enhance efficiency and stability.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for reaction planning, characterization, and storage.
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₇N₃O₃ | |
| Molecular Weight | 145.12 g/mol | |
| CAS Number | 79598-48-4 | |
| Appearance | Colorless to light yellow liquid | |
| Purity | ≥98.0% | |
| Solubility | Water, Dichloromethane (DCM) | |
| Storage Conditions | -20°C | |
| LogP | -0.38 |
Key Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in several areas of scientific research:
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PROTAC Development: This linker is utilized in the synthesis of PROTACs, which are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The bifunctional nature of the linker allows for the sequential conjugation of a ligand for the target protein and a ligand for the E3 ligase. This compound has been specifically mentioned in the context of synthesizing PROTAC BRD4 degraders.
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Antibody-Drug Conjugates (ADCs): The principles of bioconjugation using this linker are applicable to the development of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody that targets cancer cells.
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Peptide and Protein Modification: The PEG spacer can improve the solubility and stability of peptides and proteins upon conjugation.
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Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors and diagnostics can be achieved using this linker.
Experimental Protocols
Detailed methodologies for the two primary conjugation reactions involving this compound are provided below. These protocols are representative and may require optimization based on the specific substrates.
Protocol 1: Amine Coupling via EDC/NHS Chemistry
This two-step protocol describes the activation of the carboxylic acid group of this compound and its subsequent reaction with a primary amine-containing molecule (e.g., a protein or a synthetic ligand).
Materials:
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This compound
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Molecule with a primary amine (Molecule-NH₂)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
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Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0
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Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Desalting column
Procedure:
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Preparation of Reagents:
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Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.
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Prepare a stock solution of this compound in anhydrous DMF or DMSO.
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Dissolve Molecule-NH₂ in the Coupling Buffer.
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Activation of Carboxylic Acid:
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Dissolve this compound in Activation Buffer.
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Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS/sulfo-NHS to the this compound solution.
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Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
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Conjugation to Primary Amine:
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Immediately add the activated this compound solution to the Molecule-NH₂ solution. A 10-20 fold molar excess of the activated linker over the amine-containing molecule is recommended.
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Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
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Quenching of Reaction:
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Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.
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Incubate for 15-30 minutes at room temperature.
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Purification:
-
Remove excess reagents and byproducts by dialysis or using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
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Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized molecule from Protocol 1 (Azido-PEG1-Molecule) and an alkyne-containing molecule.
Materials:
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Azido-PEG1-Molecule
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Alkyne-containing molecule
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
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Reaction Buffer: 1X PBS, pH 7.4
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DMSO or DMF
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
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Prepare a 200 mM stock solution of THPTA or TBTA in deionized water or DMSO/water.
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Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
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Dissolve the azide- and alkyne-containing molecules in the Reaction Buffer, using a minimal amount of DMSO or DMF if necessary for solubility.
-
-
Catalyst Premix:
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In a separate microcentrifuge tube, mix the CuSO₄ and THPTA/TBTA stock solutions in a 1:5 molar ratio.
-
Allow this mixture to stand for 1-2 minutes to form the copper(I)-ligand complex.
-
-
Click Reaction:
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In the main reaction vessel containing the azide-functionalized molecule, add the alkyne-containing molecule (typically a 1.2 to 2-fold molar excess).
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Add the catalyst premix to the reaction mixture.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
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-
Incubation:
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Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst and excess reagents.
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Visualizations
The following diagrams illustrate the chemical structure, a typical experimental workflow, and a signaling pathway relevant to the application of this compound.
Caption: Chemical structure of this compound.
Caption: PROTAC synthesis workflow using this compound.
Caption: PROTAC-mediated protein degradation pathway.
References
(2-Azidoethoxy)acetic Acid: A Technical Guide for Researchers and Drug Development Professionals
(2-Azidoethoxy)acetic acid is a bifunctional molecule incorporating both an azide and a carboxylic acid functional group. This unique structure makes it a valuable reagent in bioconjugation and drug delivery, particularly as a linker molecule. Its reported antibacterial properties further expand its potential applications in the life sciences. This technical guide provides a comprehensive overview of the chemical information, synthesis, and potential applications of (2-Azidoethoxy)acetic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical Information
(2-Azidoethoxy)acetic acid is a small organic molecule with the chemical formula C₄H₇N₃O₃. It is also known by its CAS number 79598-48-4.
| Property | Value | Source |
| Molecular Formula | C₄H₇N₃O₃ | [1] |
| Molecular Weight | 145.12 g/mol | [1] |
| CAS Number | 79598-48-4 | [1] |
| Appearance | Inferred to be a colorless oil or solid | |
| Solubility | Expected to be soluble in polar organic solvents and aqueous bases |
Spectroscopic Data (Predicted)
¹H NMR Spectrum (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | -COOH |
| ~4.2 | Singlet | 2H | -O-CH₂-COOH |
| ~3.8 | Triplet | 2H | -CH₂-O-CH₂- |
| ~3.4 | Triplet | 2H | N₃-CH₂- |
¹³C NMR Spectrum (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~172 | C=O (Carboxylic Acid) |
| ~70 | -O-CH₂-COOH |
| ~69 | -CH₂-O-CH₂- |
| ~50 | N₃-CH₂- |
FT-IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-2500 (broad) | O-H stretch (Carboxylic Acid) |
| ~2100 | N₃ stretch (Azide) |
| ~1710 | C=O stretch (Carboxylic Acid) |
| ~1100 | C-O stretch (Ether) |
Mass Spectrometry (Predicted)
| m/z | Fragment |
| 145 | [M]⁺ |
| 117 | [M-N₂]⁺ |
| 101 | [M-CO₂H]⁺ |
| 87 | [M-N₃-H]⁺ |
Synthesis
A detailed experimental protocol for the synthesis of (2-Azidoethoxy)acetic acid is not explicitly available in the reviewed literature. However, based on the synthesis of structurally related compounds, such as 2-[2-(2-azidoethoxy)ethoxy]ethanamine, a two-step synthetic route starting from 2-(2-chloroethoxy)ethanol is proposed.
Proposed Synthetic Pathway
Experimental Protocol (Inferred)
Step 1: Synthesis of 2-(2-Azidoethoxy)ethanol
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To a solution of 2-(2-chloroethoxy)ethanol in a suitable polar aprotic solvent such as dimethylformamide (DMF), add an excess of sodium azide (NaN₃).
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Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-azidoethoxy)ethanol.
Step 2: Synthesis of (2-Azidoethoxy)acetic acid
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Dissolve the 2-(2-azidoethoxy)ethanol obtained from the previous step in acetone.
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Cool the solution in an ice bath and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring. The color of the reaction mixture will change from orange to green.
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After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
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Quench the excess oxidant by adding isopropanol.
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Remove the acetone under reduced pressure and extract the aqueous residue with a suitable organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield (2-Azidoethoxy)acetic acid. Further purification may be achieved by column chromatography.
Applications in Research and Drug Development
Bioconjugation and as a Linker Molecule
The bifunctional nature of (2-Azidoethoxy)acetic acid makes it an ideal linker molecule in bioconjugation. The carboxylic acid can be activated to form an amide bond with amine-containing biomolecules such as proteins or peptides. The azide group can then be used for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach another molecule of interest, such as a drug, a fluorescent probe, or a targeting ligand. This strategy is widely employed in the development of antibody-drug conjugates (ADCs).[2]
References
Heterobifunctional PEG Linkers for Bioconjugation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heterobifunctional polyethylene glycol (PEG) linkers are indispensable tools in modern bioconjugation, enabling the precise and stable connection of two distinct molecular entities. Their unique properties, including enhanced solubility, reduced immunogenicity, and improved pharmacokinetics of the resulting conjugates, have made them central to the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and PROTACs. This technical guide provides a comprehensive overview of heterobifunctional PEG linkers, detailing their core properties, diverse chemistries, and applications. It includes a comparative analysis of linker types, detailed experimental protocols for common bioconjugation and characterization techniques, and quantitative data to inform rational linker design.
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional linkers are molecules that possess two different reactive functional groups at their termini, allowing for the sequential and specific conjugation of two different molecules.[1] The incorporation of a polyethylene glycol (PEG) chain as a spacer between these functional groups offers several significant advantages in bioconjugation.[1][2]
The fundamental structure of a heterobifunctional PEG linker allows for the connection of two distinct molecular entities, a principle widely applied in advanced therapeutic design.[1] This dual-reactivity is instrumental in a variety of biomedical applications, most notably in targeted drug delivery.[3]
Key Advantages of PEGylation in Bioconjugation:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly increase the solubility of hydrophobic drugs and biomolecules in aqueous environments, thereby reducing the risk of aggregation.
-
Improved Pharmacokinetics: PEGylation creates a hydrophilic shield around the conjugated molecule, which can reduce renal clearance and prolong its circulation half-life.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of proteins or other biomolecules, reducing their potential to elicit an immune response.
-
Controlled Spacing: The defined length of the PEG linker provides precise control over the distance between the two conjugated molecules, which is often critical for maintaining their biological activity and stability.
-
Increased Stability: The protective PEG cloud can shield the bioconjugate from enzymatic degradation.
Types of Heterobifunctional PEG Linkers and Their Chemistries
The versatility of heterobifunctional PEG linkers stems from the wide array of reactive functional groups that can be incorporated at their termini. The choice of these groups is dictated by the available functional groups on the molecules to be conjugated (e.g., primary amines on lysine residues, thiols on cysteine residues).
Below is a summary of common reactive groups found on heterobifunctional PEG linkers and their target functionalities.
| Reactive Group | Target Functional Group | Resulting Linkage | Key Features |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | Highly reactive with primary amines at pH 7.2-8.5. Susceptible to hydrolysis in aqueous solutions. |
| Maleimide | Thiol/Sulfhydryl (-SH) | Thioether | Highly specific reaction with thiols at pH 6.5-7.5. The maleimide ring can undergo hydrolysis at higher pH. |
| Azide (-N₃) | Alkyne (-C≡CH) / Strained Alkyne (e.g., DBCO) | Triazole | Bioorthogonal "click chemistry" reaction. High specificity and reaction efficiency. Copper-catalyzed (CuAAC) or strain-promoted (SPAAC). |
| Alkyne (-C≡CH) | Azide (-N₃) | Triazole | Partner for azide in click chemistry reactions. |
| DBCO (Dibenzocyclooctyne) | Azide (-N₃) | Triazole | Strain-promoted alkyne for copper-free click chemistry. |
| Carboxylic Acid (-COOH) | Primary Amine (-NH₂) | Amide | Requires activation (e.g., with EDC/NHS) to react with amines. |
| Hydrazide | Aldehyde/Ketone | Hydrazone | Useful for site-specific labeling of oxidized glycans on antibodies. |
| Thiol (-SH) | Maleimide, Disulfides | Thioether, Disulfide | Can react with maleimides or form reversible disulfide bonds. |
Core Applications in Bioconjugation
The unique properties of heterobifunctional PEG linkers have led to their widespread adoption in several key areas of biomedical research and drug development.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker plays a critical role in the stability, efficacy, and safety of the ADC. Heterobifunctional PEG linkers are frequently incorporated to improve the solubility and pharmacokinetic profile of the ADC, and to allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation.
Figure 1: General structure of a PEGylated Antibody-Drug Conjugate (ADC).
Peptide-Drug Conjugates (PDCs)
Similar to ADCs, PDCs utilize a peptide to target specific cells or tissues. PDCs offer advantages such as enhanced cell permeability and improved drug selectivity. PEG linkers are crucial in PDCs for providing molecular flexibility, enhancing stability and solubility, and extending the drug's half-life in vivo.
PROTACs (Proteolysis-Targeting Chimeras)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker in a PROTAC is critical for establishing the correct orientation and distance between the target protein and the E3 ligase to form a stable ternary complex. Discrete PEG linkers are often used to optimize the length and flexibility of the linker.
Nanoparticle Functionalization
Heterobifunctional PEG linkers are used to attach targeting ligands (e.g., antibodies, peptides) to the surface of nanoparticles for targeted drug delivery and imaging applications. The PEG chain also provides a "stealth" layer that helps the nanoparticles evade the immune system and prolongs their circulation time.
Quantitative Data on Linker Performance
The choice of PEG linker, particularly its length and architecture (linear vs. branched), can have a profound impact on the physicochemical and pharmacological properties of the bioconjugate.
Impact of PEG Linker Length on ADC Pharmacokinetics
Longer PEG chains generally lead to a reduced clearance rate and a longer plasma half-life of ADCs. This is attributed to the increased hydrodynamic radius conferred by the PEG chain.
Table 1: Effect of PEG Linker Length on ADC Clearance in Rats
| PEG Linker Length | Clearance (mL/day/kg) |
|---|---|
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
(Data adapted from Burke et al., 2017)
Influence of PEG Linker Length on In Vitro Cytotoxicity
The effect of PEG linker length on the in vitro potency of a bioconjugate can be context-dependent. In some cases, longer PEG chains can lead to a reduction in cytotoxicity, possibly due to steric hindrance at the target site.
Table 2: Effect of PEG Linker Length on Cytotoxicity of Affibody-Drug Conjugates
| PEG Linker Molecular Weight | Fold Reduction in Cytotoxicity (compared to no PEG) |
|---|---|
| 4 kDa | 6.5 |
| 10 kDa | 22.5 |
(Data adapted from a study on miniaturized affibody-based drug conjugates)
Impact of Linker Architecture on ADC Pharmacokinetics
The architecture of the PEG linker can also influence the pharmacokinetic properties of an ADC, particularly at high drug-to-antibody ratios.
Table 3: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance (DAR 8)
| Linker Architecture | Clearance (mL/day/kg) |
|---|---|
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)₂) | Low |
(Data adapted from a study on a trastuzumab-DM1 conjugate)
Comparative Stability of Linkage Chemistries
The stability of the bond formed between the linker and the biomolecule is crucial for the overall performance of the bioconjugate.
Table 4: Qualitative Stability Comparison of Common Linkages
| Linkage | Stability | Cleavage Mechanism |
|---|---|---|
| Amide | High | Resistant to enzymatic and chemical cleavage. |
| Carbamate | Moderate to High | Can be designed for enzymatic (e.g., Cathepsin B) or pH-sensitive cleavage. |
| Thioether | High | Generally stable under physiological conditions. |
| Hydrazone | pH-sensitive | Stable at physiological pH (7.4), hydrolyzes at lower pH of endosomes/lysosomes. |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and characterization of bioconjugates using heterobifunctional PEG linkers.
Synthesis of a Heterobifunctional PEG Linker (Example: NHS-PEG-Maleimide)
This protocol provides a general overview of the synthesis of an NHS-PEG-Maleimide linker.
-
Synthesis of mPEG-Maleic Acid: mPEG-NH₂ is reacted with maleic anhydride in a suitable solvent like dioxane at elevated temperatures.
-
Cyclization to mPEG-Maleimide: The resulting mPEG-maleic acid is then cyclized using a dehydrating agent such as acetic anhydride with a catalyst like sodium acetate at high temperature.
-
Activation to NHS Ester: The terminal carboxylic acid group of the mPEG-maleimide is then activated with N-hydroxysuccinimide (NHS) using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in an anhydrous organic solvent.
Bioconjugation using an NHS-Ester-PEG-Maleimide Linker
This two-step protocol is commonly used to conjugate an amine-containing molecule (e.g., an antibody) to a thiol-containing molecule (e.g., a drug).
Figure 2: Experimental workflow for NHS-Ester-PEG-Maleimide conjugation.
Protocol:
-
Protein Preparation: Dissolve the amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. The optimal pH for the NHS ester reaction is between 7.2 and 8.5.
-
Linker Preparation: Immediately before use, dissolve the NHS-Ester-PEG-Maleimide linker in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10-20 mM.
-
Reaction - Step 1 (Amine Reaction): Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification 1: Remove excess, unreacted linker using a desalting column or dialysis, equilibrating with a buffer suitable for the maleimide reaction (e.g., PBS, pH 6.5-7.5).
-
Reaction - Step 2 (Thiol Reaction): Add the thiol-containing molecule to the purified, maleimide-activated protein at a slight molar excess.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Final Purification: Purify the final conjugate using a suitable method such as Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or Protein A affinity chromatography to remove unreacted components.
Bioconjugation via Copper-Free Click Chemistry (SPAAC)
This protocol outlines the conjugation of an azide-containing molecule to a protein using a DBCO-PEG-NHS Ester linker.
Protocol:
-
Protein Labeling with DBCO-PEG-NHS Ester:
-
Follow steps 1-3 from the NHS-Ester-PEG-Maleimide protocol, using the DBCO-PEG-NHS Ester linker.
-
Quench the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the DBCO-labeled protein using a desalting column or dialysis.
-
-
Copper-Free Click Reaction:
-
Add the azide-containing molecule to the purified DBCO-labeled protein, typically at a 1.5- to 5-fold molar excess.
-
Incubate the reaction for 1-12 hours at room temperature or 4°C.
-
Purify the final conjugate as described previously.
-
Characterization of Bioconjugates
Thorough characterization of the final bioconjugate is essential to ensure its quality and reproducibility.
5.4.1 Size-Exclusion Chromatography (SEC-HPLC)
SEC is used to separate the bioconjugate from aggregates and unreacted starting materials based on hydrodynamic volume.
-
Instrumentation: HPLC system with a UV detector and a suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Typically an aqueous buffer such as phosphate-buffered saline.
-
Analysis: The elution profile will show peaks corresponding to the monomeric conjugate, any high-molecular-weight aggregates (eluting earlier), and smaller, unreacted components (eluting later).
5.4.2 Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity and is particularly useful for determining the drug-to-antibody ratio (DAR) distribution of ADCs.
-
Principle: Proteins are loaded onto the column in a high-salt buffer, which promotes hydrophobic interactions. A decreasing salt gradient is then used to elute the species, with more hydrophobic molecules (higher DAR) eluting later.
-
Mobile Phase A (Binding): High concentration of salt (e.g., 1.2 M (NH₄)₂SO₄) in a phosphate buffer.
-
Mobile Phase B (Elution): Phosphate buffer, often with a small percentage of an organic modifier like isopropanol.
5.4.3 Mass Spectrometry (MS)
MS is a powerful tool for confirming the identity of the bioconjugate and determining the precise mass, which allows for the calculation of the DAR.
-
Techniques: Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-TOF) are commonly used.
-
Sample Preparation: The sample may be analyzed intact or after reduction to separate the antibody heavy and light chains. For complex samples, deglycosylation may be necessary.
-
Data Analysis: The mass of the unconjugated biomolecule is subtracted from the masses of the conjugated species to determine the number of attached molecules. The average DAR can be calculated from the relative abundance of each species.
Figure 3: General workflow for the characterization of bioconjugates.
5.4.4 UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to estimate the conjugation efficiency and DAR by measuring the absorbance at two wavelengths: one for the biomolecule (typically 280 nm for proteins) and one for the conjugated molecule (if it has a unique absorbance peak).
Troubleshooting and Best Practices
-
Linker Storage and Handling: Heterobifunctional PEG linkers, especially those with NHS esters, are moisture-sensitive. They should be stored at low temperatures (≤ -15°C) with a desiccant and under an inert atmosphere (e.g., nitrogen or argon). Always allow the reagent to warm to room temperature before opening to prevent condensation.
-
Optimizing Reaction Conditions: The efficiency of NHS ester reactions is pH-dependent, with an optimal range of 7.2-8.5. Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the desired reaction.
-
Low Conjugation Efficiency: This can be due to several factors, including hydrolyzed linkers, insufficient molar excess of the linker, or the presence of competing nucleophiles in the buffer.
-
Aggregation: If the bioconjugate shows signs of aggregation (observed in SEC), consider using a longer or branched PEG linker to improve solubility.
Conclusion
Heterobifunctional PEG linkers are powerful and versatile reagents that have become central to the field of bioconjugation. By providing a hydrophilic and flexible spacer with a choice of specific reactive end groups, they enable the creation of complex and highly functional biomolecules with improved therapeutic properties. A thorough understanding of the available chemistries, the impact of linker design on the final product's performance, and robust analytical characterization are essential for the successful development of next-generation bioconjugates for research, diagnostics, and therapeutic applications.
References
The Lynchpin of Bioconjugation: A Technical Guide to Azido-PEG1-CH2CO2H in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Azido-PEG1-CH2CO2H, a heterobifunctional linker, at the heart of modern bioconjugation strategies. Its unique architecture, combining a reactive azide, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for the precise construction of complex biomolecular architectures, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in harnessing the full potential of this powerful chemical tool.
Core Properties and Advantages
This compound is a PEG derivative featuring a terminal azide group and a carboxylic acid, separated by a single ethylene glycol unit.[1][2] This structure imparts several beneficial properties crucial for bioconjugation:
-
Improved Solubility: The hydrophilic PEG spacer enhances the solubility of hydrophobic molecules in aqueous solutions.[3][4][5]
-
Enhanced Stability: PEGylation can protect conjugated molecules from enzymatic degradation.
-
Biocompatibility: Polyethylene glycol is well-known for its low toxicity and immunogenicity.
-
Dual Functionality: The azide and carboxylic acid groups provide two distinct points for covalent modification, allowing for sequential and controlled conjugation strategies.
The azide moiety is a key player in "click chemistry," a term describing reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. Specifically, the azide group of this compound can participate in two primary types of bioorthogonal click reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) source.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide.
The terminal carboxylic acid can be readily activated to form a stable amide bond with primary amine groups present on proteins, peptides, or other molecules.
Quantitative Data: A Comparative Look at Click Chemistry Reactions
The choice between CuAAC and SPAAC for conjugating the azide group of this compound depends on the specific experimental requirements, particularly the tolerance for a copper catalyst and the desired reaction kinetics.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Catalytic cycloaddition between a terminal alkyne and an azide, requiring a Cu(I) catalyst. | Catalyst-free cycloaddition between a strained cyclooctyne and an azide. |
| Reaction Kinetics | Generally very fast, with reaction times ranging from minutes to a few hours. | Slower than CuAAC, with second-order rate constants typically in the range of 10⁻³ to 1 M⁻¹s⁻¹. |
| Reaction Yield | Typically provides quantitative or near-quantitative yields. | Can achieve high, often near-quantitative, yields. |
| Biocompatibility | The copper catalyst can be cytotoxic, though the use of ligands can mitigate this. | Copper-free and highly biocompatible, making it suitable for live-cell and in vivo applications. |
| Signal-to-Noise Ratio | Can provide a high signal-to-noise ratio with optimized protocols. | The potential for non-specific reactions with thiols can sometimes lead to a lower signal-to-noise ratio. |
Experimental Protocols
The following protocols provide a general framework for the two-step conjugation of this compound to a protein and a subsequent click chemistry reaction.
Protocol 1: Amine-Reactive Labeling of a Protein with this compound
This protocol describes the conjugation of the carboxylic acid moiety of this compound to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Target protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Reagent Preparation:
-
Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in DMSO or water immediately before use.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine a 10-20 fold molar excess of this compound with an equimolar amount of EDC and NHS from the stock solutions.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Labeling Reaction:
-
Add the activated this compound solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
(Optional) Add quenching buffer to a final concentration of 50-100 mM to quench any unreacted activated linker. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules by passing the reaction mixture through a pre-equilibrated size-exclusion chromatography column.
-
Elute with a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Characterize the resulting azide-functionalized protein. The degree of labeling can be determined using mass spectrometry.
-
Protocol 2: Copper-Catalyzed "Click" Reaction of the Azide-Functionalized Protein
This protocol describes the CuAAC reaction between the azide-functionalized protein from Protocol 1 and an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Sodium ascorbate
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Click Reaction Mixture:
-
In a microcentrifuge tube, combine the azide-functionalized protein with a 4-50 fold molar excess of the alkyne-containing molecule.
-
In a separate tube, pre-mix the CuSO₄ and THPTA/TBTA solutions at a 1:5 molar ratio.
-
Add the CuSO₄/ligand mixture to the protein solution to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE if the alkyne-containing molecule is fluorescent.
-
-
Purification:
-
Purify the resulting bioconjugate to remove excess reagents and byproducts using a size-exclusion chromatography column.
-
Mandatory Visualizations
Logical Relationship of this compound Functionality
Caption: Functional components of this compound.
Experimental Workflow for PROTAC Synthesis
A key application of this compound is in the synthesis of PROTACs. For instance, it has been used in the synthesis of a PROTAC BRD4 Degrader-1. The following workflow illustrates the general two-step process.
Caption: PROTAC synthesis workflow using this compound.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The synthesized PROTAC facilitates the degradation of a target protein through the ubiquitin-proteasome system.
Caption: PROTAC-mediated protein degradation pathway.
References
The Core of Connection: An In-Depth Technical Guide to PROTAC® Linker Alkyl/Ether Composition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC® Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the choice of ligands dictates target specificity, the linker is a critical determinant of a PROTAC's overall success, actively contributing to its biological activity by influencing ternary complex formation, physicochemical properties, and pharmacokinetic profile.[2][3]
Among the various linker types, those composed of alkyl and ether (specifically polyethylene glycol or PEG) chains are the most prevalent in PROTAC design.[4] Their popularity stems from their synthetic tractability, offering a straightforward means to modulate length and composition. The inherent flexibility of these linkers is often crucial for enabling the PROTAC to adopt a productive conformation within the ternary complex (POI-PROTAC-E3 ligase), a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. This guide provides a comprehensive technical overview of PROTAC linkers with a focus on alkyl and ether compositions, detailing their design principles, impact on efficacy, and the experimental protocols used for their evaluation.
The PROTAC® Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.
Caption: PROTAC-mediated protein degradation pathway.
Impact of Alkyl/Ether Linker Composition on PROTAC® Efficacy
The composition and length of the alkyl/ether linker profoundly influence a PROTAC's degradation efficiency, which is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Linker Length
Linker length is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might not effectively bring the POI and E3 ligase into productive proximity for ubiquitination.
Linker Composition: Alkyl vs. Ether (PEG)
The choice between alkyl and PEG motifs, or a combination thereof, impacts the physicochemical properties of the PROTAC.
-
Alkyl Chains: These are hydrophobic and provide a high degree of conformational flexibility. While synthetically accessible, their hydrophobicity can negatively affect the solubility of the resulting PROTAC.
-
Polyethylene Glycol (PEG) Chains: The ether oxygens in PEG linkers impart hydrophilicity, which can enhance the solubility and cell permeability of PROTACs. The flexibility of PEG chains also contributes to the formation of stable ternary complexes.
The optimal composition often involves a balance between these two motifs to fine-tune properties like lipophilicity and topological polar surface area (TPSA).
Caption: Logical relationship of linker properties.
Quantitative Data Summary
The following tables summarize quantitative data from published studies, illustrating the impact of alkyl/ether linker composition and length on the degradation of various target proteins.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation |
Table 4: Impact of Linker Composition on Cereblon (CRBN) Degradation
| Linker Composition | CRBN Degradation in HEK293T cells |
| Nine-atom alkyl chain | Concentration-dependent decrease |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation and optimization of PROTACs. Below are detailed methodologies for key experiments.
Synthesis of an Amide-Linked PROTAC with a PEG Linker
This protocol describes a common method for synthesizing a PROTAC using an amine-functionalized PEG linker and coupling reagents.
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
-
Reagents and Materials:
-
Component A-COOH (warhead or E3 ligase ligand with a carboxylic acid) (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Component A-PEGn-Boc
-
DCM
-
TFA
-
-
Procedure:
-
Dissolve Component A-PEGn-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Step 3: Final Amide Coupling
-
Follow the procedure in Step 1, using the deprotected Component A-PEGn-NH2 and the corresponding carboxylic acid of the second ligand. Purify the final PROTAC by flash column chromatography or preparative HPLC.
Western Blot for PROTAC-Induced Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Caption: Western Blot Experimental Workflow.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Collect cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Conclusion
The alkyl/ether linker is a fundamental and highly versatile component in the design of effective PROTACs. Its length and composition are not merely passive spacers but are critical determinants of a PROTAC's physicochemical properties and its ability to induce the formation of a productive ternary complex. A thorough understanding of the interplay between linker characteristics and biological activity, coupled with rigorous experimental evaluation, is paramount for the rational design and optimization of next-generation protein degraders. This guide provides a foundational framework for researchers in the field, summarizing key quantitative data and detailing essential experimental protocols to accelerate the development of novel PROTAC-based therapeutics.
References
In-Depth Technical Guide: Azido-PEG1-CH2CO2H for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG1-CH2CO2H, a heterobifunctional linker critical in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, core applications, and detailed experimental protocols for its use in bioconjugation.
Core Properties of this compound
This compound, also known as 2-(2-Azidoethoxy)acetic acid, is a versatile chemical tool employed in the field of bioconjugation and drug discovery. Its structure features a short polyethylene glycol (PEG) spacer, which enhances aqueous solubility, an azide group for bioorthogonal "click" chemistry, and a terminal carboxylic acid for stable amide bond formation.[1]
| Property | Value | Reference |
| Molecular Formula | C₄H₇N₃O₃ | [2][3] |
| Molecular Weight | 145.12 g/mol | [2][3] |
| CAS Number | 79598-48-4 | |
| Appearance | Solid | |
| Synonyms | 2-(2-Azidoethoxy)acetic acid, Azido-PEG-1-CH2CO2H |
Applications in Drug Development: PROTAC Synthesis
This compound is a key building block in the synthesis of PROTACs. PROTACs are innovative heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
The dual functionality of this compound allows for the sequential or convergent linkage of a target protein ligand and an E3 ligase ligand. For instance, it has been utilized in the synthesis of BRD4 degraders, which are promising candidates for cancer therapy.
The general workflow for synthesizing a PROTAC using a bifunctional linker like this compound involves two key chemical transformations: amide bond formation and azide-alkyne cycloaddition (Click Chemistry). This modular approach allows for the creation of libraries of PROTACs with varying linker lengths and compositions to optimize degradation efficacy.
Experimental Protocols
The following are detailed methodologies for the key reactions involving this compound.
Protocol 1: Amide Bond Formation
This protocol describes the coupling of the carboxylic acid moiety of this compound with a primary amine-containing molecule, such as an E3 ligase ligand or a target protein ligand.
Materials:
-
This compound
-
Amine-containing molecule (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine-containing molecule in anhydrous DMF under a nitrogen atmosphere.
-
Add this compound (1.1 eq) to the solution.
-
Add HATU and DIPEA to the reaction mixture and stir for 15 minutes at room temperature.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the azide-functionalized intermediate.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction between the azide group of the linker-intermediate and an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized intermediate (from Protocol 1) (1.0 eq)
-
Alkyne-functionalized molecule (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H₂O or DMF)
Procedure:
-
Dissolve the azide-functionalized intermediate and the alkyne-functionalized molecule in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution to initiate the reaction.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
The following diagram illustrates the logical flow of a two-step PROTAC synthesis starting with amide coupling followed by click chemistry.
This guide provides foundational information and methodologies for utilizing this compound in drug discovery and development. The provided protocols are general and may require optimization for specific substrates and applications.
References
An In-depth Technical Guide on the Solubility and Stability of Azido-PEG1-CH2CO2H
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG1-CH2CO2H, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Understanding these core physicochemical properties is critical for its effective handling, storage, and application in experimental workflows.
Core Properties of this compound
This compound, with the chemical formula C4H7N3O3 and a molecular weight of 145.1 g/mol , is a molecule featuring a terminal azide group, a single polyethylene glycol (PEG) unit, and a carboxylic acid function. This structure imparts both hydrophilicity, due to the PEG and carboxylic acid moieties, and reactivity for bio-conjugation through "click chemistry" and amide bond formation.
Solubility Profile
The solubility of this compound is a key consideration for its use in various experimental settings. The presence of the hydrophilic PEG spacer generally enhances its solubility in aqueous media.
Table 1: Quantitative and Qualitative Solubility of this compound
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (344.54 mM) | Hygroscopic DMSO can impact solubility; it is recommended to use newly opened solvent. |
| Water | Soluble | The hydrophilic PEG spacer and carboxylic acid contribute to its aqueous solubility. |
| Dichloromethane (DCM) | Soluble |
Stability and Storage Recommendations
The stability of this compound is influenced by its constituent functional groups: the azide, the PEG linker, and the carboxylic acid.
General Stability Considerations:
-
Azide Group: Organic azides are high-energy functional groups and can be sensitive to heat, light, and shock. Under strongly acidic conditions, the azide group can be protonated to form hydrazoic acid, which is toxic and explosive.
-
PEG Linker: The ether linkages within the polyethylene glycol chain are generally stable. However, they can be susceptible to hydrolysis under strong acidic or alkaline conditions, especially at elevated temperatures. PEG chains can also undergo oxidative degradation.
-
Carboxylic Acid: The carboxylic acid moiety is generally stable.
Storage Recommendations: For long-term storage, this compound should be kept at -20°C as a solid, protected from moisture and light. If a stock solution is prepared, for instance in anhydrous DMSO, it should be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to prepare aqueous solutions fresh for each experiment to minimize potential degradation.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
This protocol outlines a general method for determining the equilibrium solubility of this compound in various solvents.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the saturated solutions to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved this compound using an appropriate analytical method, such as LC-MS/MS or a UV-Vis spectrophotometer if a suitable chromophore is present or can be introduced via derivatization.
-
Calculation: The solubility is calculated and expressed in units such as mg/mL or mM.
Caption: Workflow for PROTAC synthesis and mechanism of action.
Protocol 2: Stability Assessment in Aqueous Buffers
This protocol provides a framework for evaluating the stability of this compound under various pH and temperature conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in a series of aqueous buffers with different pH values (e.g., pH 4, 7, and 9).
-
Stress Conditions:
-
pH Stability: Incubate the buffered solutions at a constant temperature (e.g., 37°C).
-
Thermal Stability: Store aliquots of the solutions at various temperatures (e.g., 4°C, 25°C, 40°C, and a higher temperature for forced degradation, such as 60°C).
-
Photostability: Expose solutions to a controlled light source (e.g., UV or fluorescent) while keeping control samples in the dark.
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quenching: If necessary, quench any ongoing degradation by adding a suitable agent or by freezing the sample immediately.
-
Quantification: Analyze the samples using a stability-indicating analytical method, such as LC-MS/MS, to quantify the remaining percentage of intact this compound and identify any major degradation products.
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition. From this data, degradation kinetics (e.g., half-life) can be determined.
Application in PROTAC Development
This compound is a valuable building block in the synthesis of PROTACs. Its bifunctional nature allows for the covalent linkage of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.
Logical Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a modular, stepwise approach.
Caption: Logical flow for PROTAC synthesis using this compound.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
Caption: PROTAC-mediated protein degradation pathway.
By understanding the solubility and stability of this compound, researchers can more effectively design and execute experiments, leading to the successful development of novel therapeutics and chemical probes.
Navigating the Hidden Risks: A Technical Safety and Handling Guide for Azido-PEG1-CH2CO2H
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG1-CH2CO2H, a bifunctional linker increasingly utilized in bioconjugation and proteomics, particularly as a PROTAC linker, presents a significant safety challenge that is often understated in commercially available documentation.[1][2][3] While select supplier Safety Data Sheets (SDS) classify this compound as non-hazardous, this guide asserts that such a classification is potentially misleading and fails to address the inherent risks associated with its organic azide functional group.[4][5] This document provides a comprehensive overview of the potential hazards, recommended handling procedures, and critical safety protocols for this compound, drawing upon established principles for managing small, energetic organic azides. It is intended to empower researchers to implement a robust safety culture when working with this and structurally related compounds.
Introduction: The Dichotomy of Utility and Hazard
This compound, also known as 2-(2-azidoethoxy)acetic acid, is a valuable chemical tool. Its azide terminus facilitates highly specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), while the carboxylic acid moiety allows for straightforward conjugation to amine-containing molecules. This dual functionality makes it a popular building block in the synthesis of complex biomolecules, including antibody-drug conjugates and PROTACs.
However, the presence of the azide group in a small molecule framework necessitates a high degree of caution. Organic azides are known for their potential to be energetically unstable and can decompose explosively when subjected to external stimuli such as heat, light, pressure, or shock. Furthermore, the azide ion exhibits toxicity comparable to that of cyanide. This guide aims to bridge the gap between the perceived low risk presented by some suppliers and the established hazards of the organic azide class of compounds.
Hazard Assessment of this compound
A critical evaluation of the structural properties of this compound (C4H7N3O3) against established safety metrics for organic azides reveals a significant potential for hazard.
| Parameter | Value for this compound | Interpretation and Potential Hazards | References |
| Molecular Formula | C4H7N3O3 | Low molecular weight organic azides are generally more prone to violent decomposition. | |
| Carbon-to-Nitrogen (C/N) Ratio | 4/3 ≈ 1.33 | A C/N ratio between 1 and 3 suggests that the compound may be unstable and should ideally be handled as a dilute solution rather than a neat solid. It is not recommended for isolation in large quantities. | |
| Rule of Six | Not Met | The "Rule of Six" posits that there should be at least six carbon atoms (or equivalent) for each energetic functional group to provide sufficient dilution for stability. This compound does not meet this criterion. | |
| Structural Analogs | Azidoacetic Acid (C2H3N3O2) | The SDS for this smaller analog indicates it is a skin and eye irritant and may decompose explosively upon heating, shock, or friction. | |
| Azido-PEG3-acid | The SDS for a longer PEG-chain analog lists skin, eye, and respiratory irritation as potential hazards. |
Health Hazards and Toxicological Profile
| Hazard | Description | Primary Routes of Exposure | References |
| Acute Toxicity | The azide functional group is known to have a toxicity profile similar to cyanide. Inhalation, ingestion, or skin absorption of azides can be highly toxic. | Inhalation, Skin Absorption, Ingestion | |
| Irritation | Structurally similar compounds are known to cause skin, eye, and respiratory irritation. | Skin Contact, Eye Contact, Inhalation | |
| Hydrazoic Acid Formation | Contact with acids will protonate the azide, forming the highly toxic and explosive hydrazoic acid (HN3). | Inadvertent mixing with acidic solutions or waste. |
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and appropriate PPE, is mandatory when working with this compound.
Engineering Controls
-
Fume Hood: All manipulations of this compound, both in solid and solution form, must be conducted in a certified chemical fume hood.
-
Blast Shield: The use of a blast shield is strongly recommended, particularly when working with quantities greater than a few milligrams or when heating the compound.
-
Ventilation: Ensure adequate ventilation to prevent the accumulation of any potential vapors.
Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). For handling higher concentrations or larger quantities, consider double-gloving. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles, especially when a blast shield is not in use. | To protect eyes from splashes and potential explosions. |
| Skin and Body Protection | A flame-resistant lab coat must be worn and fully fastened. | To protect against splashes and fire hazards. |
Storage and Stability
Proper storage is critical to mitigate the risk of decomposition.
| Storage Parameter | Recommendation | Rationale | References |
| Temperature | Store at or below room temperature, with refrigeration (-20°C to -80°C) being preferable for long-term storage. | Organic azides can decompose with the input of thermal energy. | |
| Light | Store in a dark location, using amber vials or by wrapping containers with aluminum foil. | Light can provide the energy to initiate decomposition. | |
| Incompatible Materials | Store away from acids, heavy metals (e.g., copper, lead, brass), their salts, halogenated solvents (e.g., dichloromethane, chloroform), bromine, and carbon disulfide. | To prevent the formation of highly explosive metal azides or other unstable compounds. | |
| Container | Use plastic or glass containers. Avoid metal spatulas and containers. Ensure containers are clearly labeled as "Azide Compound - Potential Explosive Hazard". | To prevent the formation of shock-sensitive metal azides. |
Experimental Protocols: A General Guideline for Use in Click Chemistry
The following is a generalized protocol for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Note: This is a template and must be adapted and optimized for specific experimental conditions. A small-scale trial run is always recommended.
Materials
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA, TBTA)
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
Degassed solvents
Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). It is recommended to work with dilute solutions (e.g., ≤ 1 M).
-
Prepare stock solutions of the alkyne-containing molecule, CuSO4, sodium ascorbate, and the copper ligand.
-
-
Reaction Setup:
-
In a designated reaction vessel within a fume hood, combine the alkyne-containing molecule with the appropriate buffer.
-
Add the this compound stock solution. Typically, a slight excess relative to the alkyne is used.
-
Prepare a premixed solution of CuSO4 and the copper ligand. Add this to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
-
Reaction Conditions:
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be purified using standard techniques such as dialysis, size-exclusion chromatography, or HPLC to remove the catalyst and excess reagents.
-
Spill and Waste Management
Spill Response
-
Small Spills: In case of a small spill within a fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite, sand). Decontaminate the area with a suitable solvent. Collect all contaminated materials in a designated, sealed container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the laboratory immediately, alert others in the vicinity, and contact the institutional safety office.
Waste Disposal
-
Dedicated Waste Streams: All waste containing azides must be collected in a dedicated and clearly labeled waste container.
-
Avoid Mixing: NEVER mix azide-containing waste with acidic waste streams to prevent the formation of hydrazoic acid.
-
Deactivation: Where feasible and safe, consider deactivating the azide functionality before disposal. This can often be achieved by reduction to the corresponding amine. Consult with your institution's environmental health and safety department for approved deactivation and disposal procedures.
Mandatory Visualizations
References
The Core Virtues of Discretion: A Technical Guide to Short-Chain PEG Spacers in Bioconjugate Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of bioconjugation, the linker connecting a targeting moiety to a payload is a critical determinant of the final therapeutic's success. Among the various components of a linker, the spacer element plays a pivotal role in modulating the overall properties of the conjugate. Short-chain, discrete polyethylene glycol (PEG) spacers have emerged as a cornerstone technology, prized for their ability to impart favorable physicochemical and pharmacological properties.[1][2] This guide provides an in-depth exploration of the key features of these spacers, their quantitative impact, and the experimental protocols for their implementation and characterization, with a focus on applications in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][]
Key Physicochemical Features of Short-Chain PEG Spacers
The fundamental chemical nature of the repeating ethylene oxide units in PEG chains confers several advantageous properties that are instrumental in drug development.[4]
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads or small molecule inhibitors are inherently hydrophobic, leading to challenges with aggregation and solubility in aqueous buffers. PEG spacers are highly hydrophilic and can significantly increase the water solubility of the entire conjugate. This "shielding" effect mitigates aggregation, which is particularly crucial when aiming for a high drug-to-antibody ratio (DAR) in ADCs. The improved solubility facilitates formulation in aqueous media and is essential for stable manufacturing and administration.
-
Flexibility and Spatial Orientation: The carbon-oxygen bonds within the PEG backbone can rotate freely, giving the spacer significant flexibility. This flexibility is critical in applications like PROTACs, where the linker must orient a target protein and an E3 ligase into a productive ternary complex for degradation. In ADCs, the spacer ensures the cytotoxic payload does not sterically hinder the antibody's ability to bind its target antigen.
-
Defined Length and Monodispersity: Unlike traditional polydisperse polymers, short-chain PEG linkers can be synthesized as discrete, single-molecular-weight compounds (monodisperse). This precision allows for the exact control of the distance between the conjugated molecules, enabling systematic optimization of properties like binding affinity and cell permeability. This structural homogeneity is vital for regulatory approval, ensuring batch-to-batch consistency of the final therapeutic product.
The core physicochemical benefits of incorporating a short-chain PEG spacer are interconnected, leading to improved overall developability of the bioconjugate.
Impact on Biological and Pharmacological Profiles
The integration of PEG spacers profoundly influences the biological behavior of a therapeutic conjugate, primarily by altering its pharmacokinetic (PK) and pharmacodynamic (PD) properties.
-
Improved Pharmacokinetics: A key advantage of PEGylation is the significant improvement in a drug's pharmacokinetic profile. The PEG chain forms a "hydration shell" around the conjugate, which increases its effective hydrodynamic size. This larger size reduces the rate of renal clearance, thereby prolonging the circulation half-life of the molecule. Slower plasma clearance leads to an increased overall drug exposure (Area Under the Curve, AUC), giving the therapeutic more time to reach its target site.
-
Reduced Immunogenicity and Non-Specific Binding: The "stealth" properties conferred by the PEG hydration shell can mask the conjugate from the immune system, reducing the risk of eliciting an antibody response. This shielding also minimizes non-specific binding to other proteins and tissues, which can help reduce off-target toxicity.
-
Tunable Potency and Targeting: The length of the PEG spacer can be tuned to optimize the biological activity of the conjugate. While PEGylation can sometimes cause steric hindrance that slightly reduces immediate in vitro cytotoxicity, the improved PK profile often leads to superior in vivo efficacy. Studies have shown that varying the number of PEG units can impact receptor binding affinity and tumor uptake in a size-dependent manner.
Quantitative Data Summary
The following tables summarize quantitative data from literature, illustrating the impact of PEG spacer length on key biopharmaceutical properties.
Table 1: Effect of PEG Spacer Length on Hydrophilicity and In Vitro Affinity
| Compound Series | PEG Units (n) | LogD Value | IC50 (nM) |
|---|---|---|---|
| 68Ga-NOTA-PEGn-RM26 | 2 | -2.27 ± 0.07 | 3.1 ± 0.2 |
| 3 | - | 3.9 ± 0.3 | |
| 4 | - | 5.4 ± 0.4 | |
| 6 | -2.50 ± 0.09 | 5.8 ± 0.3 |
As PEG length increases, hydrophilicity (indicated by a more negative LogD) increases, while binding affinity (IC50) can be subtly modulated.
Table 2: Effect of PEGylation on Pharmacokinetics of Dendrimers
| Dendrimer Size (kDa) | Clearance | Elimination Half-life (t½) |
|---|---|---|
| < 20 kDa | Rapid (Renal) | 1 - 10 hours |
| > 30 kDa | Reduced | 1 - 3 days |
Larger PEGylated constructs exhibit significantly reduced clearance and longer half-lives.
Applications in Advanced Therapeutics
Short-chain PEG spacers are integral to the design of modern bioconjugates.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a linker connects a monoclonal antibody to a potent cytotoxic payload. PEG spacers are widely used to improve the solubility and stability of ADCs, especially those with hydrophobic drugs. This allows for the successful development of ADCs with higher DARs without inducing aggregation, leading to enhanced potency.
-
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. The linker, which includes the spacer, is a critical component that dictates the geometry of the ternary complex. Short-chain PEG spacers provide the necessary length and flexibility to enable productive complex formation while improving the molecule's solubility and cell permeability.
The general workflow for developing an ADC highlights the central role of linker design, where the properties of the PEG spacer are carefully considered.
Once developed, the ADC follows a specific mechanism of action to deliver its payload to cancer cells, a process facilitated by the stability the PEG linker provides in circulation.
Experimental Protocols
Protocol 1: Synthesis of an ADC with a Maleimide-PEG4-Payload Linker
This protocol describes a representative conjugation of a thiol-containing payload to a monoclonal antibody (mAb) via a maleimide-functionalized PEG linker.
A. Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4.
-
Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Maleimide-PEG4-Val-Cit-PAB-MMAE linker-payload construct.
-
Dimethyl sulfoxide (DMSO).
-
PBS, pH 7.4; Diafiltration buffer (e.g., Histidine, pH 6.0).
-
Tangential Flow Filtration (TFF) system.
B. Methodology:
-
Antibody Reduction:
-
Adjust the concentration of the mAb to 10 mg/mL in PBS.
-
Add a 5-fold molar excess of TCEP solution to the mAb to reduce interchain disulfide bonds, exposing free thiol groups.
-
Incubate at 37°C for 2 hours with gentle agitation.
-
-
Linker-Payload Preparation:
-
Dissolve the Maleimide-PEG4-linker-payload construct in DMSO to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Cool the reduced mAb solution to room temperature.
-
Add a 1.5-fold molar excess of the linker-payload solution (per available thiol) to the reduced mAb solution dropwise while stirring.
-
Allow the reaction to proceed for 1 hour at room temperature in the dark.
-
Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and other impurities using a TFF system.
-
Diafilter the ADC solution against the formulation buffer (e.g., Histidine, pH 6.0) until residual DMSO and quenching agent are below acceptable limits.
-
Concentrate the final ADC product to the desired concentration.
-
Protocol 2: Characterization of the PEGylated ADC
This protocol outlines key analytical methods to characterize the final ADC product.
A. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution:
-
Method: Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS).
-
Procedure (HIC):
-
Equilibrate a HIC column (e.g., Butyl-NPR) with a high-salt mobile phase.
-
Inject the ADC sample.
-
Elute with a decreasing salt gradient. Species with different numbers of conjugated hydrophobic payloads (DAR 0, 2, 4, 6, 8) will elute at different times.
-
Calculate the average DAR by integrating the peak areas corresponding to each drug-loaded species.
-
-
Procedure (MS):
-
Deglycosylate the ADC using PNGase F.
-
Analyze the sample via LC-MS.
-
Deconvolute the resulting mass spectrum to identify the masses of the different DAR species and calculate the average DAR.
-
B. Aggregation Analysis:
-
Method: Size Exclusion Chromatography (SEC).
-
Procedure:
-
Equilibrate an SEC column with the formulation buffer.
-
Inject the ADC sample.
-
Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC. High molecular weight species (aggregates) will elute earlier.
-
Quantify the percentage of monomer, aggregate, and fragment by integrating the respective peak areas.
-
C. In Vitro Potency Assay:
-
Method: Cell-based cytotoxicity assay.
-
Procedure:
-
Plate target cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and control antibodies.
-
Incubate for 72-96 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo®.
-
Calculate the IC50 value by fitting the dose-response curve.
-
Conclusion
Short-chain PEG spacers are indispensable tools in modern drug development, offering a powerful method to fine-tune the properties of complex bioconjugates. Their ability to enhance solubility, improve pharmacokinetic profiles, and provide precise spatial control makes them critical components in the design of next-generation therapeutics like ADCs and PROTACs. A thorough understanding of their features and the empirical methods used to evaluate their impact allows researchers to rationally design and optimize conjugates for improved safety and efficacy.
References
The Orthogonal Dance: A Technical Guide to the Reactivity of Azide and Carboxylic Acid Groups in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate choreography of molecular biology and drug development, the ability to selectively and efficiently join molecules is paramount. Among the vast repertoire of chemical reactions, those involving azide and carboxylic acid groups have emerged as particularly powerful tools. Their unique reactivity profiles allow for a high degree of control and specificity, enabling the construction of complex biomolecular conjugates, from antibody-drug conjugates (ADCs) to sophisticated imaging agents. This whitepaper provides a comprehensive technical overview of the core chemistries of azide and carboxylic acid groups, offering a guide to their reactivity, quantitative comparisons, detailed experimental protocols, and their applications in the development of novel therapeutics.
Core Chemistries: A Tale of Two Functional Groups
The azide (–N₃) and carboxylic acid (–COOH) groups, while both integral to the toolkit of chemical biology, exhibit fundamentally different and often orthogonal reactivity. This orthogonality is the cornerstone of their utility, allowing for sequential or simultaneous modifications of complex biomolecules with minimal cross-reactivity.
The Azide Group: A Bioorthogonal Mainstay
The azide group is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes.[1] Its small size and relative stability in aqueous environments make it an ideal chemical handle for modifying biomolecules.[1] The primary reactivity of azides is centered around two main classes of reactions: the Staudinger ligation and azide-alkyne cycloadditions.
The Carboxylic Acid Group: A Versatile Handle for Bioconjugation
Carboxylic acids are abundant in biological systems, present at the C-terminus of proteins and in the side chains of aspartic and glutamic acid residues. Their nucleophilic character allows for a variety of conjugation strategies, most notably the formation of stable amide bonds. The activation of the carboxylic acid is a key step, typically achieved using carbodiimide chemistry.
Quantitative Comparison of Key Reactions
The choice of conjugation chemistry is often dictated by factors such as reaction kinetics, yield, and biocompatibility. The following tables provide a quantitative comparison of the key reactions involving azide and carboxylic acid groups.
Table 1: Comparison of Azide-Based Ligation Chemistries
| Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Typical Yields | Key Advantages | Key Disadvantages |
| Staudinger Ligation | Azide + Phosphine | ~10⁻³[2][3] | High (>90% with optimized reagents)[4] | Bioorthogonal, Traceless (no residual atoms) | Slow reaction rates, phosphine reagents prone to oxidation |
| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | ~1-100 | Near-quantitative (>90%) | Very fast, high yielding, wide scope | Requires copper catalyst which can be cytotoxic |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Cyclooctyne (e.g., DBCO) | ~0.06 - 1.0 | High | Copper-free, biocompatible for in vivo applications | Slower than CuAAC, cyclooctyne reagents can be bulky |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + trans-Cyclooctene (TCO) | ~800 - 30,000 | High | Exceptionally fast kinetics | Tetrazine and TCO are larger functional groups |
Table 2: Typical Parameters for EDC/NHS-Mediated Amide Bond Formation
| Parameter | Recommended Conditions | Rationale |
| Activation pH | 4.5 - 6.0 (in MES buffer) | EDC-mediated activation of carboxyl groups is most efficient in a slightly acidic environment. |
| Coupling pH | 7.0 - 8.5 (in PBS or borate buffer) | The reaction of the NHS-activated ester with primary amines is favored at neutral to slightly basic pH. |
| Molar Ratio (Carboxyl : EDC : NHS) | 1 : 10 : 25 (starting point) | A molar excess of EDC and NHS is used to drive the reaction to completion and maximize the formation of the NHS-ester intermediate. |
| Reaction Time (Activation) | 15 - 30 minutes at room temperature | Sufficient time for the formation of the NHS-ester. |
| Reaction Time (Coupling) | 2 - 4 hours at room temperature or overnight at 4°C | Allows for efficient coupling of the amine-containing molecule. |
| Typical Yields | Variable, can be high with optimization | Dependent on the specific biomolecules and reaction conditions. |
Experimental Protocols
The following are detailed methodologies for key experiments involving azide and carboxylic acid functionalities.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Modification
This protocol outlines a general procedure for labeling a protein containing an azide group with an alkyne-functionalized molecule.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Alkyne-containing molecule (e.g., a fluorescent dye)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)
-
DMSO (optional, for dissolving hydrophobic alkynes)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein and the alkyne-containing molecule. The final concentration of the protein is typically in the low micromolar range. A 2 to 10-fold molar excess of the alkyne probe is often used.
-
Prepare the copper-ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let the mixture stand for a few minutes.
-
Add the copper-ligand complex to the protein-alkyne mixture. The final copper concentration is typically between 50 and 250 µM.
-
Add the aminoguanidine stock solution to a final concentration of 5 mM to scavenge deleterious ascorbate byproducts.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent probe.
-
The reaction can be purified using standard protein purification techniques, such as size exclusion chromatography or dialysis, to remove excess reagents.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol describes the labeling of azide-modified biomolecules on the surface of living cells with a cyclooctyne-functionalized probe.
Materials:
-
Cells with azide-functionalized surface glycans (e.g., grown in the presence of an azido-sugar)
-
Cyclooctyne-functionalized probe (e.g., DBCO-PEG-fluorophore) dissolved in DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Wash the cells twice with PBS to remove any residual media components.
-
Prepare a solution of the cyclooctyne-functionalized probe in cell culture medium. A typical final concentration is between 25 and 100 µM. The final DMSO concentration should be kept below 1% (v/v) to avoid cytotoxicity.
-
Add the probe solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes.
-
After incubation, wash the cells three times with PBS to remove any unreacted probe.
-
The labeled cells can now be visualized by fluorescence microscopy or analyzed by flow cytometry.
Protocol for Traceless Staudinger Ligation for Peptide Synthesis
This protocol outlines the coupling of a peptide with a C-terminal phosphinothioester to a peptide with an N-terminal azide.
Materials:
-
Peptide-phosphinothioester
-
Peptide-azide
-
Solvent system (e.g., THF/H₂O 3:1)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, to prevent phosphine oxidation)
Procedure:
-
Dissolve the peptide-phosphinothioester and the peptide-azide in the chosen solvent system in a reaction vessel. Equimolar amounts of the two peptides are typically used.
-
If necessary, add TCEP to the reaction mixture to prevent oxidation of the phosphine.
-
Stir the reaction at room temperature and monitor its progress by HPLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the ligated peptide product.
Protocol for EDC/NHS-Mediated Coupling of a Small Molecule to a Protein
This protocol describes a two-step procedure for conjugating a small molecule containing a primary amine to the carboxylic acid groups of a protein.
Materials:
-
Protein solution (e.g., 1-10 mg/mL) in an amine-free and carboxylate-free buffer (e.g., MES buffer, pH 4.5-6.0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-containing small molecule
-
Coupling buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine, Tris, or glycine)
-
Desalting column
Procedure: Step 1: Activation of the Protein's Carboxyl Groups
-
To the protein solution in MES buffer, add EDC and NHS. A common starting point is a final concentration of 2-4 mM for EDC and 5-10 mM for NHS.
-
Incubate the reaction at room temperature for 15-30 minutes.
-
Optional: Quench the EDC by adding 2-mercaptoethanol to a final concentration of 20 mM.
-
Remove excess EDC, NHS, and byproducts by passing the reaction mixture through a desalting column equilibrated with the coupling buffer (e.g., PBS, pH 7.2-8.0).
Step 2: Coupling of the Amine-Containing Small Molecule
-
Immediately add the amine-containing small molecule to the activated protein solution. A molar excess of the small molecule is typically used.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a quenching solution (e.g., hydroxylamine to a final concentration of 10 mM) to block any unreacted NHS-esters.
-
Purify the protein-small molecule conjugate using a desalting column or dialysis to remove unreacted small molecules and quenching reagents.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the application of azide and carboxylic acid chemistries.
Caption: Workflow for Antibody-Drug Conjugate (ADC) development using click chemistry.
Caption: Decision tree for selecting a bioconjugation strategy.
Caption: Probing a signaling pathway using azide-based metabolic labeling and SPAAC.
Conclusion
The chemistries of azide and carboxylic acid groups offer a powerful and versatile toolbox for researchers and drug development professionals. The bioorthogonality of azide-based reactions, particularly SPAAC, has opened new frontiers for in vivo imaging and therapeutic applications. Concurrently, the robust and well-established EDC/NHS chemistry for carboxylic acid activation remains a workhorse for creating stable amide linkages in a wide range of bioconjugates. A thorough understanding of the reactivity, kinetics, and experimental nuances of these functional groups, as outlined in this guide, is essential for the rational design and successful synthesis of next-generation biotherapeutics and research tools. By leveraging the orthogonal nature of these chemistries, scientists can continue to push the boundaries of what is possible in the molecular engineering of biological systems.
References
Azido-PEG1-CH2CO2H for beginners in bioconjugation
An In-depth Technical Guide to Azido-PEG1-CH2CO2H for Bioconjugation
For researchers, scientists, and drug development professionals venturing into bioconjugation, the selection of an appropriate linker is paramount. This compound is a versatile heterobifunctional linker that offers a gateway to a wide array of bioconjugation strategies, primarily through its two distinct reactive terminals: an azide group and a carboxylic acid group. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use.
Core Concepts: Understanding the Functionality
This compound is a molecule designed for elegantly connecting two different molecules.[1] Its structure consists of three key components:
-
Azide Group (-N3) : This functional group is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[2][3] The azide group reacts selectively with alkyne-functionalized molecules to form a highly stable triazole ring.[2][4] This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained alkyne (e.g., DBCO, BCN) is used (SPAAC).
-
Carboxylic Acid Group (-COOH) : This terminal allows for covalent linkage to primary amines (-NH2), which are abundant in biomolecules like proteins (on lysine residues and the N-terminus). The reaction requires an activation step, typically using carbodiimides like EDC, to form a stable amide bond.
-
PEG1 Spacer : The short, single polyethylene glycol (PEG) unit is a hydrophilic spacer. This spacer enhances the solubility of the molecule and its subsequent conjugates in aqueous buffers, which is crucial for most biological applications.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference(s) |
| Chemical Formula | C4H7N3O3 | |
| Molecular Weight | 145.12 g/mol | |
| Exact Mass | 145.048737 | |
| CAS Number | 79598-48-4 | |
| Appearance | Varies (often an oil or solid) | |
| Solubility | Soluble in water, DCM, DMSO, DMF | |
| Storage Conditions | -20°C, protected from moisture and light |
Key Applications in Research and Drug Development
The dual reactivity of this compound makes it a valuable tool in several advanced applications:
-
Antibody-Drug Conjugates (ADCs) : The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody. For instance, the carboxylic acid can be conjugated to the antibody's amines, and the azide can then be "clicked" onto an alkyne-modified drug.
-
PROTAC Development : In the synthesis of Proteolysis Targeting Chimeras (PROTACs), this molecule can serve as a foundational piece of the linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
-
Drug Delivery and PEGylation : By conjugating this linker to a drug, its pharmacokinetic properties can be improved, enhancing solubility and extending circulation time in the body.
-
Surface Modification : The linker can be used to immobilize biomolecules onto surfaces for applications in diagnostics and biomaterials, improving biocompatibility.
-
Fluorescent Labeling and Probing : A fluorescent dye containing an alkyne can be attached via click chemistry, while the carboxylic acid end can be linked to a protein or peptide for imaging studies.
Reaction Workflows and Mechanisms
The versatility of this compound stems from its ability to participate in two orthogonal reaction schemes: amine coupling and azide-alkyne cycloaddition.
Amine Coupling Workflow
The carboxylic acid is first activated, typically with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide), to form a semi-stable NHS ester. This activated ester then readily reacts with a primary amine on a target biomolecule to form a stable amide bond.
Caption: Workflow for coupling the carboxylic acid of this compound to an amine.
Azide-Alkyne Click Chemistry Workflow
The azide group partakes in a highly efficient cycloaddition reaction with an alkyne. The copper-catalyzed version (CuAAC) is common for terminal alkynes and involves a copper(I) catalyst, often stabilized by a ligand like THPTA to prevent oxidation and protect cells.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
The following protocols provide a starting point for using this compound. Optimization may be required based on the specific biomolecules and reagents used.
Protocol 1: Amine Coupling to a Protein
This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to a protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Desalting columns for purification
Procedure:
-
Reagent Preparation :
-
Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 10 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer. Do not store these solutions.
-
-
Activation of Carboxylic Acid :
-
In a microcentrifuge tube, combine the this compound solution with EDC and Sulfo-NHS.
-
Incubate for 15 minutes at room temperature to form the NHS ester.
-
| Reagent | Molar Ratio (to Linker) | Typical Concentration |
| This compound | 1x | 10 mM |
| EDC | 1.5x - 2x | 15-20 mM |
| Sulfo-NHS | 1.5x - 2x | 15-20 mM |
-
Conjugation to Protein :
-
Add the activated linker solution from step 2 to the protein solution in Reaction Buffer. A common starting point is a 10-20 fold molar excess of linker to protein.
-
The final concentration of organic solvent (DMSO) should ideally be less than 10% of the total reaction volume.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification :
-
Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes.
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an azide-functionalized biomolecule (prepared using Protocol 1) to an alkyne-containing molecule (e.g., a fluorescent probe or drug).
Materials:
-
Azide-functionalized biomolecule in PBS, pH 7.4
-
Alkyne-containing molecule
-
Copper(II) Sulfate (CuSO₄)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
Sodium Ascorbate
-
DMSO (for dissolving alkyne-molecule if needed)
-
Desalting columns for purification
Procedure:
-
Reagent Preparation :
-
Prepare stock solutions as outlined in the table below. The Sodium Ascorbate solution must be prepared fresh immediately before use.
-
| Reagent | Stock Concentration | Solvent |
| CuSO₄ | 10-20 mM | Deionized Water |
| THPTA | 50-100 mM | Deionized Water |
| Alkyne-Molecule | 10 mM | DMSO or Water |
| Sodium Ascorbate | 100-300 mM | Deionized Water |
-
Reaction Setup :
-
In a microcentrifuge tube, combine the azide-functionalized biomolecule and the alkyne-containing molecule (typically 3-10 molar equivalents).
-
In a separate tube, prepare the catalyst premix: add the CuSO₄ stock to the THPTA stock in a 1:5 molar ratio and let it stand for 2-3 minutes. This allows the ligand to chelate the copper.
-
-
Initiation of Click Reaction :
-
Add the catalyst premix to the biomolecule/alkyne mixture.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.
-
Gently mix and incubate at room temperature for 1-2 hours, protected from light.
-
| Reagent | Final Concentration (Typical) |
| Azide-Biomolecule | 1-10 mg/mL |
| Alkyne-Molecule | 3-10 fold molar excess |
| CuSO₄ | 0.5-1 mM |
| THPTA | 2.5-5 mM |
| Sodium Ascorbate | 5-10 mM |
-
Purification :
-
Purify the final conjugate using a size-exclusion or desalting column to remove the copper catalyst, excess reagents, and unreacted molecules.
-
Analyze the final product using appropriate techniques (e.g., UV-Vis spectroscopy, mass spectrometry) to confirm conjugation.
-
Conclusion
This compound stands out as a fundamental and highly effective tool in the bioconjugation toolkit. Its dual-functional nature allows for a modular and sequential approach to building complex biomolecular constructs. By mastering the amine coupling and click chemistry reactions detailed in this guide, researchers can leverage this linker to advance the development of next-generation therapeutics, diagnostics, and research probes.
References
The Architect's Toolkit: A Comprehensive Guide to Azido-PEG Linkers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern drug discovery, the ability to precisely conjugate molecules is paramount. Among the most versatile tools in the medicinal chemist's arsenal are Azido-Polyethylene Glycol (PEG) linkers. These heterobifunctional molecules have become indispensable in the construction of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Their unique combination of a bioorthogonal azide handle and a biocompatible PEG spacer offers unparalleled advantages in enhancing solubility, stability, and pharmacokinetic profiles of novel drug candidates.[1][2][3]
This technical guide provides an in-depth overview of Azido-PEG linkers, covering their core properties, key applications, and detailed experimental protocols. We will explore the fundamental principles of their reactivity and showcase their utility in creating next-generation targeted therapies.
Core Properties and Advantages of Azido-PEG Linkers
Azido-PEG linkers are characterized by two primary components: the terminal azide group (-N₃) and the polyethylene glycol chain.[4]
-
The Azide Group: This functional group is the cornerstone of "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[5] The azide group's high selectivity and stability under most biological conditions make it ideal for conjugating molecules in complex biological environments. It participates in two main types of click reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between an azide and a terminal alkyne in the presence of a copper(I) catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative, this reaction occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
-
-
The PEG Spacer: The polyethylene glycol chain imparts several beneficial properties to the conjugate, including:
-
Enhanced Solubility: PEG is highly hydrophilic, which can significantly improve the aqueous solubility of hydrophobic drugs and prevent aggregation.
-
Improved Pharmacokinetics: The PEG chain can increase the hydrodynamic radius of the conjugate, leading to a longer circulation half-life by reducing renal clearance.
-
Reduced Immunogenicity: PEGylation can shield the conjugated molecule from the immune system, a phenomenon known as the "stealth effect."
-
Flexibility and Spacing: The PEG chain provides a flexible spacer between the conjugated molecules, which can be crucial for maintaining their biological activity.
-
Azido-PEG linkers are often heterobifunctional, meaning they possess a second, different reactive group at the other end of the PEG chain. This allows for the sequential and specific conjugation of two different molecules. Common second functional groups include N-hydroxysuccinimide (NHS) esters for reacting with amines, maleimides for reacting with thiols, and carboxylic acids for forming amide bonds.
Quantitative Data of Common Azido-PEG Linkers
The following tables summarize the properties of various commercially available Azido-PEG linkers to facilitate comparison and selection for specific applications.
Table 1: Heterobifunctional Azido-PEG-Acid Linkers
| Product Name | PEG Units (n) | Molecular Weight ( g/mol ) | Purity |
| Azido-PEG3-acid | 3 | 247.25 | >95% |
| Azido-PEG12-acid | 12 | 643.7 | >98% |
Data sourced from commercial suppliers and may vary.
Table 2: Heterobifunctional Azido-PEG-Ester Linkers
| Product Name | PEG Units (n) | Ester Type | Molecular Weight ( g/mol ) | Purity |
| Azido-PEG1-PFP ester | 1 | Pentafluorophenyl | 325.20 | >95% |
| Azido-PEG2-TFP ester | 2 | Tetrafluorophenyl | 351.25 | Not specified |
Data sourced from commercial suppliers and may vary.
Table 3: Bifunctional Azido-PEG-Azide Linkers
| Product Name | Molecular Weight ( g/mol ) |
| Azido-PEG-Azide, MW 3.4k | ~3400 |
Data sourced from commercial suppliers and may vary.
Key Applications in Drug Discovery
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. Azido-PEG linkers are instrumental in the construction of ADCs, offering a stable and versatile means of attaching the drug to the antibody. The choice of linker, whether cleavable or non-cleavable, is critical to the ADC's mechanism of action and overall efficacy.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. Azido-PEG linkers provide a modular and efficient way to synthesize and screen libraries of PROTACs with varying linker lengths and compositions to identify optimal degraders.
Detailed Experimental Protocols
The following protocols provide a general framework for common bioconjugation reactions involving Azido-PEG linkers. Optimization may be required for specific molecules and applications.
Protocol 1: Antibody Labeling with Azido-PEG-NHS Ester
This protocol describes the conjugation of an Azido-PEG-NHS ester to the primary amines (e.g., lysine residues) of an antibody.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Azido-PEG-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into an amine-free buffer such as PBS.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the Azido-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not store the reconstituted NHS ester solution, as it is susceptible to hydrolysis.
-
Conjugation Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (typically 10- to 20-fold) over the antibody.
-
Add the calculated volume of the Azido-PEG-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of the antibody.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by purifying the conjugate using dialysis against PBS or size-exclusion chromatography.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for a CuAAC reaction between an azide-functionalized molecule (e.g., an antibody labeled as in Protocol 1) and an alkyne-containing molecule (e.g., a cytotoxic drug).
Materials:
-
Azide-functionalized biomolecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Copper ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in DMSO or water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction buffer (e.g., PBS, pH 7.0)
-
Purification system
Procedure:
-
Reactant Preparation: In a reaction tube, combine the azide-functionalized biomolecule and the alkyne-containing molecule. A molar excess of the smaller molecule (e.g., 3- to 10-fold) is often used.
-
Catalyst Premix: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution (a 1:5 molar ratio of copper to ligand is common).
-
Reaction Initiation:
-
Add the copper/ligand premix to the biomolecule/alkyne mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Once the reaction is complete (monitored by an appropriate analytical technique like LC-MS or SDS-PAGE), purify the conjugate to remove the catalyst and excess reagents.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction between an azide-functionalized molecule and a DBCO-functionalized molecule.
Materials:
-
Azide-functionalized biomolecule
-
DBCO-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system
Procedure:
-
Reactant Preparation: Dissolve the azide- and DBCO-containing molecules in the reaction buffer.
-
Conjugation Reaction: Mix the two solutions. A molar excess of 1.5–10 equivalents of one of the coupling partners can be used to increase conjugation efficiency.
-
Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times may vary depending on the specific reactants.
-
Purification: Purify the conjugate using an appropriate method to remove any unreacted starting materials.
Protocol 4: Synthesis of Azido-PEG-Maleimide
This protocol describes the in situ preparation of an Azido-PEG-Maleimide linker from an Azido-PEG-Amine and a maleimide-NHS ester. This linker is useful for conjugating to thiol-containing molecules.
Materials:
-
Azido-PEG-Amine
-
Maleimide-NHS ester (e.g., 3-Maleimidopropionic acid NHS-ester)
-
Anhydrous DMSO or DMF
-
TLC plates for reaction monitoring
Procedure:
-
Amine Solution Preparation: Dissolve the Azido-PEG-Amine in anhydrous DMSO or DMF.
-
Reaction: Slowly add the solid maleimide-NHS ester (typically 1.0 equivalent) to the Azido-PEG-Amine solution (typically 1.1 equivalents) with stirring under a dry nitrogen atmosphere.
-
Incubation: Stir the reaction for 30 minutes at room temperature. The progress of the reaction can be monitored by TLC.
-
Use: The resulting Azido-PEG-Maleimide stock solution is ready for use in subsequent conjugation reactions with thiol-containing molecules. This reagent is not stable and should be used immediately.
Conclusion
Azido-PEG linkers represent a powerful and versatile class of reagents that have significantly impacted the field of drug discovery. Their unique combination of a bioorthogonal azide handle and a biocompatible PEG spacer allows for the efficient and controlled synthesis of complex bioconjugates with improved physicochemical and pharmacokinetic properties. The ability to tailor the length of the PEG chain and incorporate a variety of second functional groups provides a high degree of modularity, enabling the rapid optimization of novel therapeutics like ADCs and PROTACs. As our understanding of targeted drug delivery continues to evolve, the strategic application of Azido-PEG linkers will undoubtedly play a crucial role in the development of safer and more effective medicines.
References
A Technical Guide to Azido-PEG1-CH2CO2H for Proteolysis-Targeting Chimera (PROTAC) Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG1-CH2CO2H, a heterobifunctional linker widely utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This guide details supplier and purity information for this compound, outlines its role in PROTAC-mediated degradation of Bromodomain-containing protein 4 (BRD4), provides experimental protocols, and visualizes key biological and experimental workflows.
This compound: Supplier and Purity Overview
This compound, also known as 2-(2-azidoethoxy)acetic acid, is a crucial building block in the synthesis of PROTACs. It features a terminal azide group for click chemistry conjugation and a carboxylic acid for amide bond formation, connected by a short polyethylene glycol (PEG) spacer that enhances solubility. Numerous chemical suppliers offer this linker with varying purity levels.
Table 1: Supplier and Purity Information for this compound
| Supplier | Stated Purity | Catalog Number (Example) |
| CymitQuimica | 99.46%[1] | TM-T14408[1] |
| BroadPharm | 98%[2][3][4] | BP-22285 |
| CD Bioparticles | 98% | CDPB-041182 |
| DC Chemicals Ltd. (via Chemsrc) | 98.0% | N/A |
| AxisPharm | ≥95% | AP11520 |
| Shanghai Nianxing Industrial Co., Ltd (via Chemsrc) | 95.0% | N/A |
Role in PROTAC-Mediated BRD4 Degradation
This compound serves as a linker to connect a BRD4-binding ligand (warhead) to an E3 ubiquitin ligase-binding ligand (anchor). BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are epigenetic readers crucial for the transcription of key oncogenes like c-MYC. By inducing the degradation of BRD4, PROTACs can effectively suppress the growth of cancer cells.
The mechanism of action for a BRD4-targeting PROTAC involves the formation of a ternary complex between BRD4, the PROTAC, and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity allows the E3 ligase to polyubiquitinate BRD4, marking it for degradation by the 26S proteasome. The PROTAC is then released to catalyze further degradation cycles.
Experimental Protocols
Representative Synthesis of a BRD4-Targeting PROTAC via Click Chemistry
This protocol describes a representative copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate a BRD4 ligand (e.g., an alkyne-modified JQ1 derivative) to an E3 ligase ligand (e.g., pomalidomide) using this compound as the linker. This is a two-step process involving an initial amide bond formation followed by a click chemistry reaction.
Step 1: Amide Coupling of this compound to an Alkyne-Modified E3 Ligase Ligand
-
Materials:
-
Alkyne-modified pomalidomide (1 equivalent)
-
This compound (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (2.0 equivalents)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the alkyne-modified pomalidomide and this compound in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU to the reaction mixture and stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the azide-linker-pomalidomide intermediate.
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
Azide-linker-pomalidomide intermediate (1 equivalent)
-
Alkyne-modified JQ1 (1.1 equivalents)
-
Copper(II) sulfate (CuSO₄) (0.1 equivalents)
-
Sodium ascorbate (0.3 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.2 equivalents)
-
Solvent (e.g., DMF/water or t-BuOH/water mixture)
-
-
Procedure:
-
Dissolve the azide-linker-pomalidomide intermediate and alkyne-modified JQ1 in the chosen solvent system.
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄ and THPTA in water.
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in water.
-
Stir the reaction at room temperature, protecting it from light, for 1-4 hours or until completion as monitored by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Western Blotting for BRD4 Degradation
This is a primary assay to quantify the degradation of BRD4 in cells treated with a PROTAC.
-
Cell Culture and Treatment:
-
Seed a relevant cancer cell line (e.g., MDA-MB-231, HeLa, or MM.1S) in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the synthesized BRD4 PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO) and negative controls (BRD4 ligand alone, E3 ligase ligand alone).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or α-Tubulin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.
-
Experimental and Developmental Workflows
The development of a novel PROTAC is a multi-step process that involves design, synthesis, and rigorous biological evaluation.
This guide provides a foundational understanding of this compound's role in the rapidly evolving field of targeted protein degradation. The provided data and protocols serve as a starting point for researchers to design and evaluate novel PROTACs for therapeutic applications.
References
- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Item - Workflow for E3 Ligase Ligand Validation for PROTAC Development - American Chemical Society - Figshare [acs.figshare.com]
Methodological & Application
Application Notes and Protocols for Azido-PEG1-CH2CO2H in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG1-CH2CO2H is a heterobifunctional linker widely employed in bioconjugation and drug development. Its structure features a terminal azide group and a carboxylic acid, separated by a single polyethylene glycol (PEG) unit. This configuration allows for a sequential and controlled approach to covalently linking two different molecules.
The hydrophilic PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, which is particularly beneficial for biological applications. The terminal carboxylic acid can be readily coupled to primary amines on proteins, peptides, or other molecules through the formation of a stable amide bond. Subsequently, the azide group serves as a versatile handle for "click chemistry," enabling highly efficient and specific ligation to alkyne-containing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
These characteristics make this compound an invaluable tool in the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Chemical Properties and Reactivity
Structure:
-
Azide Group (N₃): Bioorthogonal reactive group for click chemistry.
-
PEG1 Spacer (-CH₂-CH₂-O-): A single ethylene glycol unit that imparts hydrophilicity and flexibility.
-
Carboxylic Acid (-CH₂CO₂H): Reactive towards primary amines for amide bond formation.
Applications
The dual functionality of this compound allows for its use in a variety of bioconjugation applications:
-
PROTAC Synthesis: As a PROTAC linker, it connects a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating targeted protein degradation.[1]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.
-
Peptide and Protein Modification: Introduction of the azide functionality onto a biomolecule for subsequent labeling with fluorescent probes, imaging agents, or other moieties.
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.
Experimental Protocols
Protocol 1: Amine Coupling of this compound to a Protein
This protocol describes the conjugation of the carboxylic acid moiety of this compound to primary amines (e.g., lysine residues) on a protein using EDC/NHS chemistry.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer like PBS at pH 7.4. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in amine-free water or DMSO.
-
-
Activation of Carboxylic Acid:
-
In a reaction tube, add a 10-20 fold molar excess of the this compound solution to the protein solution.
-
Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS relative to the this compound.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
-
Quenching: (Optional) Add quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and coupling reagents using a size-exclusion chromatography column (e.g., PD-10) equilibrated with the desired buffer (e.g., PBS, pH 7.4).
-
Characterization: The resulting azide-labeled protein is now ready for subsequent click chemistry reactions. The degree of labeling can be determined by methods such as MALDI-TOF mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized protein from Protocol 1 and an alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule).
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Reaction Buffer: PBS, pH 7.4
-
DMSO (for dissolving the alkyne-molecule if necessary)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO or an appropriate solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
-
-
Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Click Reaction:
-
To the azide-labeled protein solution (at a concentration of 1-5 mg/mL in PBS), add a 5-10 fold molar excess of the alkyne-containing molecule.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 1-2 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification: Purify the resulting bioconjugate from excess reagents and catalyst using size-exclusion chromatography.
-
Characterization: The final conjugate can be analyzed by SDS-PAGE, UV-Vis spectroscopy (if the alkyne-molecule is a dye), and mass spectrometry to confirm successful conjugation.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free "click" reaction between the azide-labeled protein and a molecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
Azide-labeled protein (from Protocol 1)
-
DBCO-functionalized molecule of interest
-
Reaction Buffer: PBS, pH 7.4
-
DMSO (for dissolving the DBCO-molecule if necessary)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-labeled protein in PBS to a concentration of 1-5 mg/mL.
-
Prepare a 1-10 mM stock solution of the DBCO-functionalized molecule in DMSO.
-
-
SPAAC Reaction:
-
Add a 3-10 fold molar excess of the DBCO-molecule solution to the azide-labeled protein solution. The final concentration of DMSO should ideally be below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 1-12 hours at room temperature or 4°C, protected from light. Reaction times may vary depending on the specific DBCO reagent used.
-
-
Purification: Purify the resulting bioconjugate from the excess DBCO-molecule using size-exclusion chromatography.
-
Characterization: The success of the conjugation can be confirmed by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein, and mass spectrometry. If a fluorescent DBCO-reagent was used, the conjugation can be visualized by fluorescence imaging of the gel.
Data Presentation
The following tables summarize key quantitative data related to bioconjugation reactions involving PEG linkers.
Table 1: Influence of PEG Linker Length on PROTAC Degradation Efficacy
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BRD4 | CRBN | PEG | 12 | ~50 | >90 | [2] |
| BRD4 | CRBN | PEG | 16 | <10 | >95 | [2] |
| TBK1 | VHL | PEG | <12 | Inactive | - | [2] |
| TBK1 | VHL | PEG | >12 | Active | - | [2] |
| CRABP-II | CRBN | PEG | Short | Selective for CRABP-II | - | |
| CRABP-I | CRBN | PEG | Long | Selective for CRABP-I | - |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Comparison of Amide and Triazole Linkage Stability
| Linkage Type | Formation Reaction | Stability to Proteases | In Vivo Half-Life | Reference |
| Amide | EDC/NHS Coupling | Susceptible to cleavage | Variable, can be short | |
| 1,4-Disubstituted Triazole | CuAAC | Resistant to cleavage | Generally increased |
Table 3: Reaction Conditions and Molar Excess for Bioconjugation
| Reaction Type | Reagent | Typical Molar Excess | pH | Temperature (°C) | Typical Reaction Time |
| Amine Coupling | This compound:Protein | 10-20 fold | 7.4 | Room Temp | 1 hour |
| EDC:Linker | 1.5 fold | 7.4 | Room Temp | 1 hour | |
| NHS:Linker | 1.2 fold | 7.4 | Room Temp | 1 hour | |
| CuAAC | Alkyne-Molecule:Protein | 5-10 fold | 7.4 | Room Temp | 1-4 hours |
| CuSO₄:Protein | 1-2 mM final conc. | 7.4 | Room Temp | 1-4 hours | |
| Sodium Ascorbate:Protein | 5-10 mM final conc. | 7.4 | Room Temp | 1-4 hours | |
| SPAAC | DBCO-Molecule:Protein | 3-10 fold | 7.4 | 4 - Room Temp | 1-12 hours |
Mandatory Visualization
Caption: General experimental workflow for bioconjugation using this compound.
Caption: Mechanism of action for a PROTAC utilizing a PEG linker.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Amine Coupling Efficiency | Inactive EDC/NHS | Use fresh, properly stored reagents. Equilibrate to room temperature before opening to prevent moisture contamination. |
| Hydrolysis of NHS-ester | Perform the conjugation step immediately after the activation of the carboxylic acid. | |
| Incorrect buffer pH | Ensure the activation buffer is pH 4.5-6.0 and the coupling buffer is pH 7.2-8.0. | |
| Presence of amine-containing buffers | Perform buffer exchange to an amine-free buffer (e.g., PBS) prior to the reaction. | |
| Low Click Chemistry Yield (CuAAC) | Oxidation of Cu(I) | Use a copper-chelating ligand like THPTA and prepare the sodium ascorbate solution fresh. |
| Low reagent concentration | Increase the molar excess of the alkyne-containing molecule. | |
| Aggregation of Conjugate | High degree of labeling | Reduce the molar ratio of the this compound to the target molecule during the amine coupling step. |
| Hydrophobic interactions | The PEG linker helps mitigate this, but if the attached molecule is very hydrophobic, consider using a longer PEG linker in your system. |
Conclusion
This compound is a versatile and powerful tool for creating well-defined bioconjugates. Its heterobifunctional nature allows for a controlled, sequential conjugation strategy, while the incorporated PEG spacer enhances the desirable properties of the final product. By following the detailed protocols and considering the factors outlined in these application notes, researchers can effectively utilize this linker to advance their work in drug discovery, diagnostics, and various other fields of life science research.
References
Application Notes and Protocols for Azido-PEG1-CH2CO2H in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The linker, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity. Azido-PEG1-CH2CO2H is a bifunctional linker that offers a versatile platform for ADC development. It features a terminal azide group for bioorthogonal "click" chemistry and a carboxylic acid for stable amide bond formation with a drug molecule. The short, single polyethylene glycol (PEG) unit enhances the hydrophilicity of the linker-payload complex, which can be beneficial in mitigating aggregation and improving the overall properties of the ADC.
This document provides detailed protocols and application notes for the use of this compound in the synthesis and evaluation of ADCs.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H7N3O3 |
| Molecular Weight | 145.12 g/mol |
| Appearance | Liquid or low-melting solid |
| Solubility | Soluble in water, DCM, DMSO, DMF |
| Storage | -20°C, desiccated |
Experimental Protocols
The overall workflow for generating and evaluating an ADC using the this compound linker involves a multi-step process, from the synthesis of the drug-linker conjugate to comprehensive in vitro and in vivo testing.
Protocol 1: Synthesis of Azido-PEG1-Drug Conjugate
This protocol describes the activation of the carboxylic acid of this compound and its conjugation to an amine-containing drug payload.
Materials:
-
This compound
-
Amine-containing cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction vessel
-
Stir plate and stir bar
-
Reverse-phase HPLC for purification
Procedure:
-
Activation of this compound: a. Dissolve this compound (1.2 equivalents) in anhydrous DMF. b. Add NHS (1.2 equivalents) to the solution. c. Add EDC (1.5 equivalents) to the mixture and stir at room temperature for 15-30 minutes to form the NHS-ester.
-
Conjugation to the Drug: a. In a separate vial, dissolve the amine-containing drug (1.0 equivalent) in anhydrous DMF. b. Add DIPEA (2-3 equivalents) to the drug solution. c. Add the activated Azido-PEG1-NHS ester solution to the drug solution. d. Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: a. Monitor the reaction progress by LC-MS. b. Upon completion, purify the Azido-PEG1-Drug conjugate by reverse-phase HPLC. c. Lyophilize the pure fractions to obtain the final product.
Protocol 2: Antibody Modification with an Alkyne or DBCO Handle
For click chemistry, the antibody needs to be modified with a compatible reaction partner for the azide group. This can be a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a strained cyclooctyne like DBCO for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-Alkyne or NHS-DBCO reagent
-
DMSO
-
Desalting column
Procedure:
-
Antibody Preparation: a. Exchange the antibody into an amine-free buffer like PBS, pH 7.4. b. Adjust the antibody concentration to 5-10 mg/mL.
-
Modification Reaction: a. Dissolve the NHS-Alkyne or NHS-DBCO reagent in DMSO to a concentration of 10-20 mM. b. Add a 5-10 fold molar excess of the NHS-reagent to the antibody solution. The final DMSO concentration should be below 10% (v/v). c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: a. Remove excess, unreacted NHS-reagent by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4. b. Pool the fractions containing the modified antibody.
Protocol 3: ADC Conjugation via Click Chemistry
This section provides protocols for both SPAAC (copper-free) and CuAAC (copper-catalyzed) click chemistry. SPAAC is generally preferred for biological applications due to the cytotoxicity of copper.
3.1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
DBCO-modified antibody
-
Azido-PEG1-Drug conjugate
-
PBS, pH 7.4
-
Desalting column or Size Exclusion Chromatography (SEC) system
Procedure:
-
Reaction Setup: a. To the solution of DBCO-modified antibody, add a 3-5 fold molar excess of the Azido-PEG1-Drug conjugate (dissolved in a minimal amount of DMSO if necessary). b. Gently mix the solution.
-
Incubation: a. Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
Purification: a. Purify the ADC from excess drug-linker using a desalting column or SEC. b. Concentrate the final ADC product and store at 4°C for short-term use or -80°C for long-term storage.
3.2 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-modified antibody
-
Azido-PEG1-Drug conjugate
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
PBS, pH 7.4
-
Desalting column or SEC system
Procedure:
-
Reagent Preparation: a. Prepare stock solutions: 100 mM CuSO4 in water, 200 mM THPTA in water, and a fresh 100 mM sodium ascorbate solution in water.
-
Reaction Setup: a. In a reaction tube, combine the alkyne-modified antibody with a 5-10 fold molar excess of the Azido-PEG1-Drug conjugate. b. In a separate tube, pre-mix CuSO4 and THPTA in a 1:2 molar ratio to form the copper-ligand complex. c. Add the copper-ligand complex to the antibody-drug mixture. d. Initiate the reaction by adding the sodium ascorbate solution.
-
Incubation: a. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: a. Purify the ADC as described in the SPAAC protocol.
ADC Characterization
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. It can be determined by several methods, with Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most common.
Protocol 4: DAR Analysis by HIC
Principle: HIC separates proteins based on hydrophobicity. The addition of each hydrophobic drug-linker molecule increases the overall hydrophobicity of the antibody, leading to longer retention times on the HIC column.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M ammonium sulfate in 20 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject 10-50 µg of the purified ADC.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas for each species (DAR 0, 2, 4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each species * DAR of that species) / Σ(Total Peak Area)
Protocol 5: DAR Analysis by LC-MS
Principle: LC-MS provides a direct measurement of the mass of the intact antibody and its drug-conjugated forms.
Materials:
-
LC-MS system (e.g., Q-TOF)
-
Reversed-phase column suitable for proteins (e.g., PLRP-S)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
(Optional) Reducing agent like Dithiothreitol (DTT) for subunit analysis
Procedure:
-
Sample Preparation (Intact Mass): Dilute the ADC sample in Mobile Phase A.
-
Sample Preparation (Reduced Mass): Incubate the ADC with DTT to reduce the interchain disulfide bonds, then dilute.
-
Inject the sample onto the LC-MS system.
-
Elute with a gradient of Mobile Phase B.
-
Acquire mass spectra and deconvolute the data to obtain the masses of the different ADC species.
-
Calculate the DAR based on the mass difference between the unconjugated antibody and the drug-conjugated species.
Representative DAR Data for ADCs with Short PEG Linkers
| Linker Type | Conjugation Method | Achieved Average DAR | Conjugation Efficiency (%) |
| Short PEG Linker (e.g., PEG1-PEG4) | SPAAC (Site-specific) | ~1.8 - 2.0 | >90% |
| Short PEG Linker (e.g., PEG1-PEG4) | CuAAC (Site-specific) | ~1.9 - 2.0 | >95% |
| Non-PEGylated Linker | Lysine Conjugation | ~3.5 | Variable (Heterogeneous) |
| Long PEG Linker (e.g., PEG8-PEG24) | Cysteine Conjugation | ~3.8 - 4.0 | >85% |
Note: The data in this table is representative and compiled from various sources. Actual results may vary depending on the specific antibody, drug, and reaction conditions.
In Vitro and In Vivo Evaluation
Protocol 6: In Vitro Cytotoxicity Assay
Principle: This assay measures the ability of the ADC to kill target cancer cells in a dose-dependent manner.
Materials:
-
Target antigen-positive cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)
-
Antigen-negative control cell line
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug.
-
Treat the cells with the different concentrations and incubate for 72-96 hours.
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Plot the dose-response curves and calculate the IC50 values (the concentration of the drug that inhibits 50% of cell growth).
Representative In Vitro Cytotoxicity Data
| ADC Construct | Target Cell Line | IC50 (nM) |
| ADC with Short PEG Linker | Antigen-Positive | 0.5 - 5 |
| ADC with Short PEG Linker | Antigen-Negative | >1000 |
| ADC with Long PEG Linker | Antigen-Positive | 1 - 10 |
| Free Drug | Antigen-Positive | 0.1 - 1 |
| Unconjugated Antibody | Antigen-Positive | No significant cytotoxicity |
Note: IC50 values are highly dependent on the payload, cell line, and assay conditions.
Protocol 7: In Vivo Efficacy Study in a Xenograft Model
Principle: This study evaluates the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject the tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer the ADC and controls (e.g., intravenously).
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size.
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).
Representative In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Unconjugated Antibody | 10 | 10-30 |
| ADC with Short PEG Linker | 3 | 70-90 |
| ADC with Long PEG Linker | 3 | 80-95 |
Note: In vivo efficacy is dependent on the tumor model, dosing schedule, and ADC properties.
Signaling Pathway
Conclusion
The this compound linker provides a valuable tool for the construction of ADCs, offering a straightforward method for drug conjugation and a hydrophilic spacer to potentially improve the biophysical properties of the final conjugate. The protocols outlined in this document provide a comprehensive guide for the synthesis, characterization, and evaluation of ADCs utilizing this linker. While the short PEG chain may offer different pharmacokinetic and efficacy profiles compared to longer PEG linkers, a systematic evaluation as described herein is essential to determine the optimal linker design for a specific therapeutic application.
Synthesis of PROTACs Using Azido-PEG1-CH2CO2H Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker component is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule. Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can enhance solubility and cell permeability.[1] The Azido-PEG1-CH2CO2H is a versatile bifunctional linker that incorporates a short PEG spacer, an azide group for "click chemistry" conjugation, and a carboxylic acid for amide bond formation.
This document provides detailed protocols and application notes for the synthesis of a Bromodomain-containing protein 4 (BRD4) targeting PROTAC, specifically compound 21 as described by Zhang F, et al. in Bioorganic & Medicinal Chemistry (2020), which utilizes a linker structurally consistent with the this compound scaffold.[2]
Signaling Pathway: PROTAC-Mediated BRD4 Degradation
BRD4 is an epigenetic reader protein that plays a crucial role in the transcription of key oncogenes, most notably c-MYC.[2] By binding to acetylated histones, BRD4 recruits transcriptional machinery to drive the expression of genes involved in cell proliferation and survival. The PROTAC-mediated degradation of BRD4 removes this scaffold, leading to the downregulation of c-MYC and subsequent cell cycle arrest and apoptosis in cancer cells. The general mechanism of action for a BRD4-targeting PROTAC is illustrated below.
Caption: PROTAC-mediated degradation of BRD4 protein.
Experimental Workflow
The synthesis and evaluation of a PROTAC using the this compound linker involves a multi-step process, from the synthesis of precursors to the biological assessment of the final compound. A typical workflow is outlined below.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Data Presentation
The following tables summarize the quantitative data for the BRD4-targeting PROTAC, compound 21 , synthesized using a dihydroquinazolinone-based BRD4 inhibitor and a pomalidomide-derived E3 ligase ligand connected by a PEG linker.[2]
Table 1: Biological Activity of BRD4 PROTAC Compound 21
| Compound | Target | Assay | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |
|---|
| 21 | BRD4 BD1 | Binding | 41.8 | THP-1 | 0.81 |
Data extracted from Zhang F, et al. Bioorg Med Chem. 2020 Jan 1;28(1):115228.[2]
Table 2: Representative Degradation Data for BRD4 PROTACs
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Time (h) |
|---|---|---|---|---|
| PROTAC A | Cell Line X | 10 | >90 | 24 |
| PROTAC B | Cell Line Y | 50 | 85 | 18 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are representative for illustrative purposes and may vary depending on the specific PROTAC, cell line, and experimental conditions.
Experimental Protocols
The following protocols are based on the synthetic strategy for compound 21 by Zhang et al. and general procedures for PROTAC synthesis and evaluation.
Protocol 1: Synthesis of Pomalidomide-PEG-Amine Intermediate
This protocol describes the synthesis of the pomalidomide E3 ligase ligand functionalized with a PEG linker, terminating in a protected amine.
Step 1a: Synthesis of Boc-protected amine-PEG-acid linker
-
Reagents and Materials:
-
Commercially available this compound
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triphenylphosphine (PPh3)
-
Tetrahydrofuran (THF), water
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate, brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add PPh3 and stir at room temperature until the azide is reduced to an amine (monitor by TLC or LC-MS).
-
Add NaHCO3 followed by (Boc)2O and stir overnight at room temperature.
-
Remove THF under reduced pressure.
-
Extract the aqueous solution with ethyl acetate.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the crude Boc-protected amine-PEG-acid linker.
-
Purify by flash column chromatography.
-
Step 1b: Amide Coupling with 4-aminopomalidomide
-
Reagents and Materials:
-
Boc-protected amine-PEG-acid linker (from Step 1a)
-
4-aminopomalidomide (synthesis described in the literature)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
Dissolve the Boc-protected amine-PEG-acid linker in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA and stir for 15 minutes at room temperature.
-
Add 4-aminopomalidomide to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor reaction completion by LC-MS.
-
Purify the crude product by preparative HPLC to obtain the Boc-protected pomalidomide-PEG-amine intermediate.
-
Step 1c: Boc Deprotection
-
Reagents and Materials:
-
Boc-protected pomalidomide-PEG-amine intermediate (from Step 1b)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to obtain the pomalidomide-PEG-amine intermediate as a TFA salt.
-
Protocol 2: Final Amide Coupling to Synthesize BRD4 PROTAC (Compound 21)
This protocol describes the final coupling of the pomalidomide-PEG-amine intermediate with the carboxylic acid-functionalized BRD4 ligand.
-
Reagents and Materials:
-
Dihydroquinazolinone-based BRD4 inhibitor with a carboxylic acid handle (Compound 6 from Zhang et al.)
-
Pomalidomide-PEG-amine intermediate (from Protocol 1)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the BRD4 inhibitor-acid in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA and stir for 15 minutes at room temperature.
-
Add the pomalidomide-PEG-amine intermediate.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC compound by preparative HPLC.
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 3: Western Blot for BRD4 Degradation
This protocol provides a method to assess the degradation of BRD4 in cells treated with the synthesized PROTAC.
-
Reagents and Materials:
-
THP-1 cells (or other suitable cell line)
-
Synthesized BRD4 PROTAC
-
DMSO (vehicle control)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-BRD4, anti-c-MYC, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
-
Procedure:
-
Cell Treatment: Seed THP-1 cells in 6-well plates. Treat cells with varying concentrations of the BRD4 PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a desired time (e.g., 18-24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Harvest cells and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-BRD4, 1:1000 dilution) overnight at 4 °C.
-
Wash and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control (GAPDH).
-
Conclusion
The this compound linker is a valuable tool for the modular synthesis of PROTACs, offering the flexibility of both amide bond formation and click chemistry. The provided protocols, based on the synthesis of a potent BRD4 degrader, offer a framework for researchers to develop novel PROTACs. Careful optimization of the linker length and composition, along with rigorous biological evaluation, are crucial steps in the development of effective protein degraders for therapeutic applications.
References
Application Notes and Protocols for Labeling Proteins and Peptides with Azido-PEG1-CH2CO2H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG1-CH2CO2H is a versatile bifunctional linker used for the covalent modification and subsequent labeling of proteins and peptides. This reagent features a short polyethylene glycol (PEG) spacer that enhances aqueous solubility and minimizes steric hindrance, an azide group for bioorthogonal "click chemistry," and a terminal carboxylic acid for conjugation to primary amines.[1][2] This two-step labeling strategy offers a powerful and flexible method for attaching a wide array of reporter molecules, such as fluorophores, biotin, or drug molecules, to proteins and peptides for various applications in research and drug development.[3][4]
The labeling process first involves the activation of the carboxylic acid group of this compound, typically by converting it to an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond.[5] The introduction of the azide moiety onto the biomolecule provides a bioorthogonal handle for a subsequent, highly specific and efficient click chemistry reaction with an alkyne-containing molecule. The most common click chemistry reactions used in this context are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Principle of the Method
The labeling strategy using this compound is a two-stage process:
-
Amine Labeling: The carboxylic acid of this compound is activated, most commonly as an NHS ester, and then reacted with primary amine groups on the protein or peptide in a slightly alkaline buffer (pH 7-9). This step covalently attaches the azido-PEG linker to the biomolecule.
-
Click Chemistry: The azide-modified protein is then reacted with a molecule containing a terminal alkyne. This reaction is highly specific and forms a stable triazole linkage.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. Ligands such as THPTA can be used to stabilize the copper(I) and protect the biomolecule.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO or BCN) which reacts spontaneously with the azide. This method is particularly useful for labeling in living cells where copper toxicity is a concern.
-
Data Presentation
The efficiency of protein labeling is dependent on several factors, including the concentration of the protein, the molar excess of the labeling reagent, and the reaction conditions. The following table summarizes typical quantitative parameters for labeling a generic IgG antibody.
| Parameter | Typical Value/Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally lead to higher labeling efficiency. |
| Molar Excess of Azido-PEG1-NHS Ester | 10 to 40-fold | A 20-fold molar excess typically results in 4-6 azide groups per IgG molecule. The optimal ratio should be determined empirically for each protein. |
| Reaction pH (Amine Labeling) | 7.0 - 9.0 | Optimal pH for NHS ester reaction with primary amines is typically 8.3-8.5. |
| Reaction Time (Amine Labeling) | 30 - 60 minutes at RT or 2 hours on ice | Incubation time can be adjusted to control the degree of labeling. |
| Molar Excess of Alkyne Probe (Click Chemistry) | 2 to 10-fold over protein | The excess can vary depending on the number of azide groups on the protein. |
| Copper (CuSO₄) Concentration (CuAAC) | 50 - 250 µM | The final concentration can be adjusted as needed. |
| Ligand to Copper Ratio (CuAAC) | 5:1 | A 5-fold excess of ligand (e.g., THPTA) is used to protect the biomolecule. |
| Sodium Ascorbate Concentration (CuAAC) | 5 mM | Used to reduce Cu(II) to the catalytic Cu(I). |
| Reaction Time (Click Chemistry) | 30 - 60 minutes at RT | Click reactions are generally fast and efficient. |
Experimental Protocols
Part 1: Activation of this compound to Azido-PEG1-CH2CO2-NHS
This step is often performed by chemical suppliers, and Azido-PEG1-NHS ester is commercially available. If starting from the carboxylic acid, the following is a general procedure for NHS ester activation.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve this compound and NHS (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
The resulting solution containing the Azido-PEG1-NHS ester can be used directly or the product can be purified by chromatography.
Part 2: Labeling of Proteins with Azido-PEG1-NHS Ester
This protocol describes the initial labeling of a protein with the azido-linker by targeting primary amines.
Materials:
-
Protein of interest
-
Azido-PEG1-NHS Ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4 or 0.1 M Sodium Bicarbonate, pH 8.3-8.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4 or 1 M Glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare Azido-PEG1-NHS Ester Solution: Immediately before use, dissolve the Azido-PEG1-NHS ester in DMSO or DMF to a stock concentration of 10 mM. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM Azido-PEG1-NHS ester stock solution to achieve the desired molar excess (e.g., 20-fold).
-
Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 10-15 minutes at room temperature.
-
Purification: Remove the unreacted Azido-PEG1-NHS ester and other small molecules using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Storage: Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.
Part 3: Click Chemistry Reaction (CuAAC)
This protocol describes the copper-catalyzed click chemistry reaction to label the azide-modified protein with an alkyne-containing reporter molecule.
Materials:
-
Azide-labeled protein
-
Alkyne-containing reporter molecule (e.g., alkyne-fluorophore)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium Ascorbate solution (e.g., 300 mM in water, prepare fresh)
-
Copper ligand (e.g., THPTA) solution (e.g., 100 mM in water)
-
PBS or other suitable buffer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the alkyne-reporter molecule in DMSO or water.
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Mixture: In a microcentrifuge tube, combine the following:
-
Azide-labeled protein (final concentration ~1-5 mg/mL)
-
Alkyne-reporter molecule (2-5 fold molar excess over the protein)
-
THPTA ligand solution (to a final concentration of ~1 mM)
-
-
Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the sodium ascorbate solution.
-
Initiate Reaction: Add the CuSO₄/sodium ascorbate premix to the protein-alkyne mixture to a final CuSO₄ concentration of 100-250 µM and a final sodium ascorbate concentration of 5 mM. Vortex briefly to mix.
-
Incubation: Protect the reaction from light if using a fluorescent reporter and incubate for 30-60 minutes at room temperature.
-
Purification: Purify the labeled protein from excess reagents using a desalting column or dialysis.
-
Characterization and Storage: Determine the protein concentration and the degree of labeling. Store the labeled protein under appropriate conditions, protected from light if necessary.
Visualizations
Caption: Experimental workflow for two-step protein labeling.
Caption: Reaction mechanism of two-step protein labeling.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG1-CH2CO2H
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Azido-PEG1-CH2CO2H in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This versatile PEGylated azide linker is a valuable tool in bioconjugation, drug discovery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Introduction to CuAAC and this compound
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and mild reaction conditions.[1] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[2] The bio-orthogonal nature of the azide and alkyne functional groups, meaning they do not typically participate in side reactions with biological molecules, makes CuAAC ideal for bioconjugation.[3]
This compound is a heterobifunctional linker molecule that incorporates a short polyethylene glycol (PEG) spacer. This linker possesses two key functionalities:
-
An azide group for participation in CuAAC reactions.
-
A terminal carboxylic acid that can be activated to form stable amide bonds with primary amines, such as those found on proteins or other molecules.[4]
The inclusion of the hydrophilic PEG spacer enhances the aqueous solubility of the molecule and any subsequent conjugates, which is highly advantageous for biological applications.[5] This reagent is particularly useful for introducing a hydrophilic linker to biomolecules and for the modular synthesis of complex structures like PROTACs.
Applications in Drug Development
The unique properties of this compound make it a valuable reagent in various aspects of drug development:
-
Bioconjugation: Covalent attachment of PEG linkers to proteins, peptides, or oligonucleotides can improve their pharmacokinetic properties, such as increasing circulation half-life and reducing immunogenicity.
-
PROTAC Synthesis: PROTACs are bifunctional molecules that induce the degradation of specific target proteins. This compound can serve as a linker to connect a target-binding ligand and an E3 ligase-recruiting ligand, a crucial step in PROTAC assembly. The CuAAC reaction provides a highly efficient method for this conjugation.
-
Drug Delivery and Targeting: The carboxylic acid handle can be used to attach the PEG-azide linker to drug molecules or targeting ligands. The azide can then be used to conjugate the drug to a delivery vehicle, such as a nanoparticle or antibody, that has been functionalized with an alkyne.
Experimental Protocols
The following are generalized protocols for the use of this compound in CuAAC reactions. It is important to note that optimal reaction conditions may vary depending on the specific substrates and should be optimized for each application.
General Protocol for CuAAC Bioconjugation
This protocol describes the conjugation of an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper-chelating ligand (e.g., THPTA, TBTA)
-
Reaction Buffer (e.g., phosphate buffer, pH 7.0-8.0)
-
Degassing equipment (e.g., nitrogen or argon line)
Stock Solutions:
-
Alkyne-Biomolecule: Prepare a solution of the desired concentration in the reaction buffer.
-
This compound: Prepare a 10-50 mM stock solution in DMSO or water.
-
Copper(II) Sulfate: Prepare a 20-100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 100 mM - 1 M stock solution in deionized water immediately before use.
-
Ligand (THPTA): Prepare a 50-100 mM stock solution in deionized water.
Reaction Procedure:
-
In a suitable reaction vessel, add the alkyne-modified biomolecule to the reaction buffer.
-
Add this compound from the stock solution to achieve a final concentration of 1.1 to 5 equivalents relative to the alkyne.
-
Add the copper-chelating ligand (e.g., THPTA) to the reaction mixture. A 5-fold molar excess of ligand to copper is often recommended to protect biomolecules from oxidative damage.
-
Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Initiate the reaction by adding the copper(II) sulfate stock solution, followed immediately by the freshly prepared sodium ascorbate stock solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) for sensitive biomolecules.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Once the reaction is complete, it can be quenched by the addition of a chelating agent like EDTA or by exposure to air.
-
Purify the conjugate using standard techniques such as size-exclusion chromatography, dialysis, or HPLC to remove excess reagents and the copper catalyst.
Quantitative Data for a Typical Bioconjugation:
| Parameter | Value | Reference |
| Alkyne-Biomolecule Conc. | 10 µM - 1 mM | |
| This compound (Equivalents) | 1.1 - 5 | |
| Copper(II) Sulfate Conc. | 50 µM - 1 mM | |
| Sodium Ascorbate Conc. | 1 - 5 mM | |
| Ligand:Copper Ratio | 5:1 | |
| Reaction Time | 1 - 4 hours | |
| Temperature | Room Temperature | |
| Typical Yield | >90% |
Protocol for the Synthesis of a PROTAC using this compound
This protocol outlines the final "click" step in the assembly of a PROTAC, where an alkyne-functionalized E3 ligase ligand is conjugated to an azide-containing target-binding moiety, with this compound incorporated into one of the components. A common application is in the synthesis of BRD4 degraders.
Materials:
-
Alkyne-functionalized E3 ligase ligand (e.g., pomalidomide-alkyne)
-
Azide-functionalized target-binding ligand (e.g., JQ1-azide, potentially synthesized using the carboxylic acid end of this compound)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Solvent (e.g., DMF, DMSO/water mixture)
Reaction Procedure:
-
Dissolve the alkyne-functionalized E3 ligase ligand (1.0 equivalent) and the azide-functionalized target-binding ligand (1.0-1.2 equivalents) in the chosen solvent.
-
Add copper(II) sulfate (0.1-0.2 equivalents) to the mixture.
-
Add sodium ascorbate (0.2-0.5 equivalents) to initiate the reaction.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine to remove the copper catalyst and other water-soluble components.
-
Dry the organic layer, concentrate it, and purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC molecule.
Quantitative Data for a Typical PROTAC Synthesis:
| Parameter | Value | Reference |
| Alkyne-Ligand (Equivalents) | 1.0 | General Synthetic Protocols |
| Azide-Ligand (Equivalents) | 1.0 - 1.2 | General Synthetic Protocols |
| Copper(II) Sulfate (Equivalents) | 0.1 - 0.2 | General Synthetic Protocols |
| Sodium Ascorbate (Equivalents) | 0.2 - 0.5 | General Synthetic Protocols |
| Reaction Time | 12 - 24 hours | General Synthetic Protocols |
| Temperature | Room Temperature | General Synthetic Protocols |
| Typical Yield | 55-90% |
Visualizations
CuAAC Reaction Mechanism
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Workflow for PROTAC Synthesis via CuAAC
Caption: General experimental workflow for the final CuAAC conjugation step in PROTAC synthesis.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG1-CH2CO2H
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3] This reaction occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[1][4] The inherent ring strain of the cyclooctyne drives the reaction forward, allowing it to proceed under mild, physiological conditions with high specificity and efficiency.
Azido-PEG1-CH2CO2H is a heterobifunctional linker containing an azide group for SPAAC, a single polyethylene glycol (PEG) unit to enhance hydrophilicity, and a carboxylic acid handle for subsequent conjugation or functionalization. This linker is particularly valuable in drug development and bioconjugation for creating well-defined molecular architectures, such as antibody-drug conjugates (ADCs) or targeted imaging agents.
Key Features of SPAAC:
-
Copper-Free: Eliminates the cytotoxicity associated with copper catalysts, making it ideal for live-cell imaging and in vivo applications.
-
Bioorthogonal: The azide and cyclooctyne groups are abiotic and do not interfere with native biological functional groups.
-
Mild Conditions: The reaction proceeds efficiently at physiological temperature and pH in aqueous environments.
-
High Specificity: The reaction is highly selective between the azide and the strained alkyne, minimizing off-target reactions.
-
Favorable Kinetics: The reaction is driven by the release of ring strain in the cyclooctyne, leading to rapid formation of a stable triazole linkage.
Experimental Protocols
This section provides a general protocol for the conjugation of this compound to a DBCO-functionalized molecule. The specific concentrations and reaction times may require optimization based on the specific reactants and desired product.
Materials and Reagents:
-
This compound
-
DBCO-functionalized molecule (e.g., DBCO-amine, DBCO-NHS ester)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 is commonly used. Other non-amine containing buffers are also suitable.
-
Organic Co-solvent (if necessary): Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Analytical and Purification Equipment: Reverse-phase high-performance liquid chromatography (RP-HPLC) and Mass Spectrometer (MS).
Protocol for SPAAC Ligation:
-
Reactant Preparation:
-
Prepare a stock solution of this compound in the reaction buffer (e.g., PBS) to a final concentration of 1-10 mM.
-
Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Reaction Setup:
-
In a reaction vessel, add the solution of the DBCO-functionalized molecule.
-
Add the this compound solution to the reaction vessel. A slight molar excess (1.1-1.5 equivalents) of one reactant is often used to ensure complete consumption of the other.
-
If necessary, the final concentration of the organic co-solvent should be kept low (typically below 20%) to maintain the solubility and integrity of biomolecules.
-
-
Incubation:
-
Mix the reaction components thoroughly.
-
Incubate the reaction mixture at room temperature (20-25°C) or at 37°C.
-
Reaction times can vary from 2 to 12 hours, depending on the reactivity of the specific cyclooctyne and the concentration of the reactants.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by techniques such as LC-MS to observe the consumption of reactants and the formation of the desired product.
-
DBCO has a characteristic UV absorbance at approximately 310 nm, which can also be used to monitor its consumption.
-
-
Purification:
-
Once the reaction is complete, the desired conjugate can be purified from unreacted starting materials and byproducts.
-
RP-HPLC is a common and effective method for the purification of SPAAC products.
-
The collected fractions containing the pure product can be lyophilized to yield the final conjugate as a solid.
-
Data Presentation
The efficiency and rate of SPAAC reactions are highly dependent on the structure of the cyclooctyne. The table below summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl azide, which serves as a proxy for the reactivity with other azides like this compound.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Dibenzocyclooctyne | DIBO | 0.08 M⁻¹s⁻¹ | |
| Bicyclononyne | BCN | 0.012 - 0.024 M⁻¹s⁻¹ | |
| Dibenzoazacyclooctyne | DBCO/DIBAC | 0.90 M⁻¹s⁻¹ | |
| Biarylazacyclooctynone | BARAC | ~1 M⁻¹s⁻¹ |
Note: Reaction rates can be influenced by factors such as the solvent system and the specific structure of the azide. For instance, the inclusion of a PEG linker on a DBCO-conjugated molecule has been shown to increase the SPAAC reaction rate.
Visualization
Below are diagrams illustrating the SPAAC reaction mechanism and a typical experimental workflow.
Caption: SPAAC Reaction Mechanism.
Caption: Experimental Workflow for SPAAC.
References
Application Notes: EDC/NHS Coupling of Azido-PEG1-CH2CO2H to Primary Amines
Introduction
The covalent conjugation of molecules to proteins, peptides, antibodies, or other amine-containing substrates is a cornerstone of modern drug development, diagnostics, and life sciences research. A widely used and versatile method for achieving this is through the activation of carboxylic acids using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] This chemistry facilitates the formation of a stable amide bond between the carboxyl group and a primary amine under mild, aqueous conditions.[3]
The heterobifunctional linker, Azido-PEG1-CH2CO2H, is particularly valuable as it incorporates a terminal carboxylic acid for immediate EDC/NHS-mediated conjugation and an azide (N3) group. The azide group serves as a chemical handle for subsequent "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), enabling the straightforward construction of more complex bioconjugates or PROTACs.[4] The short polyethylene glycol (PEG) spacer enhances water solubility and can reduce non-specific binding of the conjugated molecule.
These application notes provide a detailed protocol for the successful coupling of this compound to primary amines, covering the reaction mechanism, optimization parameters, and purification strategies.
Reaction Mechanism
The EDC/NHS coupling reaction is a two-step process designed to maximize efficiency and stability.
-
Activation: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.
-
Stabilization and Coupling: To improve reaction efficiency, NHS is added. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with a primary amine on the target molecule to form a robust amide bond, releasing NHS.
Caption: The two-step reaction mechanism of EDC/NHS coupling.
Key Parameters for Optimization
Optimizing reaction conditions is critical for achieving high coupling efficiency while preserving the function of the amine-containing molecule. The key parameters are summarized below.
| Parameter | Recommended Condition | Rationale & Notes | Citations |
| Activation pH | pH 4.5 - 6.0 | Maximizes the efficiency of carboxyl group activation by EDC. | |
| Coupling pH | pH 7.2 - 8.5 | At this pH, primary amines are deprotonated and more nucleophilic, promoting efficient reaction with the NHS ester. | |
| Activation Buffer | MES (2-(N-morpholino)ethanesulfonic acid) | An effective buffer for the activation step that lacks competing amine and carboxyl groups. | |
| Coupling Buffer | PBS (Phosphate-Buffered Saline), HEPES, Bicarbonate, or Borate Buffer | These buffers maintain the optimal pH for coupling and are free of interfering primary amines. Avoid Tris and Glycine. | |
| Molar Ratio (Linker:EDC:NHS) | 1 : (2-10) : (2-5) | A molar excess of EDC and NHS is used to drive the activation reaction to completion. A common starting point is 1:2:5. | |
| Reaction Temperature | Room Temperature or 4°C | Room temperature reactions are typically faster (1-2 hours), while 4°C (overnight) may be preferable for sensitive biomolecules. | |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for EDC/NHS to activate the carboxylic acid. | |
| Reaction Time (Coupling) | 2 hours to Overnight | The duration depends on the reactivity of the amine and the desired conjugation efficiency. |
Detailed Experimental Protocol
This protocol describes a general two-step procedure for conjugating this compound to an amine-containing protein. Optimization may be required for specific applications.
1. Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine HCl (pH 8.5), 1 M Tris-HCl (pH 8.5), or 1 M Glycine.
-
Desalting columns (e.g., SpinOUT™ GT-600) for buffer exchange and purification.
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
2. Reagent Preparation
-
Amine-Molecule Solution: Prepare the amine-containing molecule in the Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL). If the storage buffer contains amines (like Tris), perform a buffer exchange into the Coupling Buffer.
-
Linker Stock Solution: Dissolve this compound in DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).
-
EDC/NHS Solutions: Prepare EDC and NHS solutions fresh immediately before use, as they are moisture-sensitive and hydrolyze in aqueous solutions. Dissolve in Activation Buffer or high-purity water.
3. Step 1: Activation of this compound
-
In a microcentrifuge tube, combine the desired molar amount of this compound with the appropriate volume of Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC to the linker solution.
-
Immediately add a 2- to 5-fold molar excess of NHS or Sulfo-NHS to the same solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
4. Step 2: Coupling to Primary Amines
-
Add the activated linker solution from Step 1 directly to the prepared amine-molecule solution. Ensure the final pH of the reaction mixture is between 7.2 and 8.0.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle rotation.
5. Step 3: Quenching the Reaction
-
Stop the reaction by adding a quenching reagent to deactivate any unreacted NHS esters. Add hydroxylamine, Tris, or glycine to a final concentration of 10-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
6. Step 4: Purification of the Conjugate
-
Remove excess reagents, unreacted linker, and quenching solution by running the reaction mixture through a desalting column or via dialysis against an appropriate storage buffer (e.g., 1X PBS).
-
For higher purity, chromatographic methods may be necessary.
-
Size Exclusion Chromatography (SEC): Efficient for removing low molecular weight by-products and unreacted PEG linker.
-
Ion Exchange Chromatography (IEX): Often the method of choice for separating un-conjugated, mono-conjugated, and poly-conjugated species, as the PEG chain can shield surface charges, altering the molecule's elution profile.
-
Reverse Phase Chromatography (RP-HPLC): Useful for purifying smaller conjugates like peptides.
-
Hydrophobic Interaction Chromatography (HIC): Can supplement IEX but may have lower resolution as PEG itself can be hydrophobic.
-
Experimental Workflow
References
Application Notes and Protocols for Azido-PEG1-CH2CO2H Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG1-CH2CO2H is a heterobifunctional linker widely employed in bioconjugation and drug delivery. Its structure features two key reactive moieties: a carboxylic acid and an azide group, separated by a short, hydrophilic polyethylene glycol (PEG) spacer.[1] The carboxylic acid end allows for covalent attachment to primary amines, such as those found on the surface of proteins (e.g., lysine residues), through the formation of a stable amide bond.[2] This reaction is typically mediated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[3][4]
The terminal azide group provides a bioorthogonal handle for "click chemistry," a set of highly efficient and specific reactions.[5] The most common click chemistry reaction involving an azide is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with an alkyne-modified molecule. Alternatively, for applications where the cytotoxicity of copper is a concern (e.g., in living cells), strain-promoted azide-alkyne cycloaddition (SPAAC) can be utilized with strained alkynes like dibenzocyclooctyne (DBCO). The PEG spacer enhances the solubility and reduces the aggregation of the conjugated molecules.
This document provides a detailed guide for the step-by-step conjugation of this compound to amine-containing biomolecules and subsequent click chemistry functionalization.
Reaction Mechanism and Workflow
The conjugation process using this compound is a two-stage process. The first stage involves the activation of the carboxylic acid group and its reaction with a primary amine on a target molecule. The second stage is the bioorthogonal click chemistry reaction of the terminal azide with an alkyne-functionalized molecule.
Stage 1: Amine Coupling Reaction Pathway
The carboxylic acid of this compound is first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of NHS stabilizes the activated intermediate by converting it to an NHS ester, which is more resistant to hydrolysis and reacts efficiently with primary amines to form a stable amide bond.
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-containing biomolecule (e.g., antibody, protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Alkyne-functionalized molecule of interest
-
For CuAAC: Copper(II) sulfate (CuSO4), sodium ascorbate, and a copper ligand (e.g., THPTA)
-
For SPAAC: DBCO, BCN, or other strained alkyne-functionalized molecule
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting columns or dialysis cassettes for purification
Protocol 1: Conjugation of this compound to an Amine-Containing Biomolecule
This protocol describes the general procedure for labeling a protein with this compound. The molar ratios of the linker and activation reagents may need to be optimized for specific applications.
-
Biomolecule Preparation:
-
Dissolve the amine-containing biomolecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the storage buffer of the biomolecule contains primary amines (e.g., Tris), exchange it with the Conjugation Buffer using a desalting column or dialysis.
-
-
Activation of this compound:
-
Immediately before use, prepare stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF or DMSO, or in Activation Buffer. A typical concentration is 100 mM.
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 100 mM.
-
In a separate microcentrifuge tube, add the desired molar excess of this compound.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS (relative to the this compound) to the linker solution.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the biomolecule solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent denaturation of the protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
Purify the azide-PEGylated biomolecule from excess reagents using a desalting column or dialysis against PBS.
-
Protocol 2: Click Chemistry Conjugation of the Azide-PEGylated Biomolecule
This protocol provides a general method for the click chemistry reaction.
-
Preparation of Reagents:
-
Dissolve the alkyne-functionalized molecule in an appropriate solvent (e.g., DMSO) to a concentration of 10-20 mM.
-
For CuAAC, prepare stock solutions of CuSO4 (50 mM in water), sodium ascorbate (500 mM in water, freshly prepared), and a copper ligand like THPTA (100 mM in water).
-
-
Click Reaction (CuAAC):
-
To the purified azide-PEGylated biomolecule, add the alkyne-functionalized molecule to a final molar excess of 3-5 fold.
-
In a separate tube, premix the CuSO4 and THPTA solutions.
-
Add the copper/ligand mixture to the reaction to a final concentration of 1-2 mM copper.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Click Reaction (SPAAC):
-
To the purified azide-PEGylated biomolecule, add the strained alkyne (e.g., DBCO-functionalized molecule) to a final molar excess of 3-5 fold.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Final Purification:
-
Purify the final conjugate from excess alkyne-functionalized molecule and other reagents using a desalting column, size exclusion chromatography (SEC), or dialysis.
-
Quantitative Data
The efficiency of the conjugation and the degree of labeling (DOL) can be influenced by several factors, including the molar ratio of reactants, pH, and reaction time. The following tables provide some representative quantitative data.
Table 1: Influence of EDC Concentration on Antibody Conjugation
| EDC Concentration | Reaction Time for Optimal Conjugation | Antibody Mass Density on Surface | Notes |
| 2 mM | > 60 min | 345 ± 25 ng/cm² | Lower EDC concentration requires longer reaction times. |
| 5 mM | ~ 60 min | 617 ± 9 ng/cm² | Optimal concentration for a 1-hour reaction in the cited study. |
| 50 mM | ~ 18 min | 321 ± 29 ng/cm² | Higher concentrations can lead to overexposure and reduced antibody binding. |
| 100 mM | ~ 11 min | 263 ± 6 ng/cm² | Significantly reduced antibody binding observed. |
Data adapted from a study on surface immobilization, which provides insights into the kinetics of EDC-mediated amine coupling.
Table 2: Representative Degree of Labeling (DOL) and Click Chemistry Yields
| Linker/Reaction | Biomolecule | Molar Excess of Linker/Reagent | Achieved DOL / Yield | Reference |
| Azido-PEG-NHS Ester* | IgG Antibody | 20-fold | 4-6 azides per antibody | |
| Alkyne-Molecule (CuAAC) | Azide-functionalized molecule | Not specified | >99% | |
| Alkyne-derivatized amino acid (CuAAC) | Azido-derivatized amino acid | Not specified | 78% overall yield | |
| DBCO-functionalized molecule (SPAAC) | Azide-containing GST protein | Not specified | ~80% conjugation |
*Note: This data is for a pre-activated Azido-PEG-NHS ester, which provides an estimation of the achievable DOL for this compound after EDC/NHS activation.
Characterization of the Conjugate
The success of the conjugation can be assessed by various analytical techniques:
-
SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized as a band of higher molecular weight on the gel.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the mass increase, confirming the covalent attachment of the linker and payload, and can be used to determine the distribution of the degree of labeling.
-
UV-Vis Spectroscopy: If the payload is a chromophore, the DOL can be calculated from the absorbance of the protein (at 280 nm) and the payload (at its λmax).
-
Size Exclusion Chromatography (SEC-HPLC): The PEGylated protein will have a larger hydrodynamic radius and will elute earlier than the unconjugated protein.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive EDC/NHS reagents due to hydrolysis. | - Use fresh, anhydrous solvents for stock solutions. Prepare EDC/NHS solutions immediately before use. |
| - Presence of primary amines in the biomolecule buffer. | - Buffer exchange the biomolecule into an amine-free buffer (e.g., PBS). | |
| - Suboptimal pH for the reaction. | - Ensure the activation step is performed at pH 4.5-6.0 and the conjugation at pH 7.2-7.5. | |
| Precipitation of Biomolecule | - High concentration of organic solvent. | - Keep the final concentration of DMF or DMSO below 10%. |
| - Aggregation upon modification. | - Optimize the degree of labeling by reducing the molar excess of the linker. | |
| Low Click Chemistry Yield | - Oxidation of Cu(I) to Cu(II) in CuAAC. | - Use a copper ligand and ensure a sufficient excess of sodium ascorbate. Perform the reaction under an inert atmosphere if necessary. |
| - Steric hindrance. | - Consider using a longer PEG spacer if steric hindrance is suspected. |
References
- 1. mdpi.com [mdpi.com]
- 2. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Azido-PEG1-CH2CO2H in Diagnostic Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG1-CH2CO2H is a heterobifunctional linker that has emerged as a valuable tool in the development of sophisticated diagnostic probes. Its architecture, featuring a short polyethylene glycol (PEG) spacer flanked by an azide group and a carboxylic acid, offers a versatile platform for the modular construction of probes for various imaging and diagnostic applications. The PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal reactive groups allow for sequential and specific bioconjugation reactions.[1][2][3][4]
The carboxylic acid moiety can be readily activated, typically via EDC/NHS chemistry, to form a stable amide bond with primary amines present on biomolecules such as antibodies, peptides, or amine-functionalized nanoparticles.[5] The azide group serves as a handle for "click chemistry," enabling highly efficient and bioorthogonal ligation with alkyne-modified reporter molecules, such as fluorescent dyes or chelating agents for radiolabeling, through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This dual reactivity allows for a flexible and controlled approach to the synthesis of targeted diagnostic probes.
Key Applications in Diagnostic Probe Development
The unique properties of this compound make it suitable for a range of applications in diagnostics:
-
Targeted Fluorescent Imaging Probes: By conjugating a targeting ligand (e.g., an antibody or peptide) to the carboxylic acid end and a fluorescent dye to the azide end, highly specific probes for cellular and in vivo imaging can be constructed. The PEG linker can help to reduce non-specific binding of the probe, thereby improving the signal-to-noise ratio.
-
PET and SPECT Imaging Agents: The azide group provides a convenient site for the attachment of radiolabeled prosthetic groups. For example, an alkyne-containing chelator can be "clicked" onto the linker, which can then be used to chelate a radionuclide for PET or SPECT imaging. This approach is valuable in the development of targeted radiopharmaceuticals for cancer diagnosis and staging.
-
Functionalized Nanoparticles for Diagnostics: Nanoparticles, such as gold nanoparticles or quantum dots, can be functionalized with this compound. The carboxylic acid can attach to the nanoparticle surface (often amine-functionalized), presenting the azide group for subsequent conjugation of targeting moieties or reporter molecules. This strategy is employed to create multifunctional diagnostic platforms.
-
Immunoassays and Biosensors: The ability to link biomolecules to surfaces or reporter molecules with high specificity makes this linker suitable for the development of sensitive immunoassays and biosensors.
Quantitative Data Summary
While comprehensive quantitative data for this compound in diagnostic probes is not extensively compiled in the literature, the following table summarizes key performance characteristics based on available information for similar PEGylated probes and relevant conjugation chemistries.
| Parameter | Observation | Significance in Diagnostic Probe Development | Citations |
| Conjugation Yield (CuAAC) | Often reported as quantitative or near-quantitative (>95%). | Ensures efficient and reliable synthesis of the final probe, maximizing the use of valuable reagents. | |
| Binding Affinity (Kd) | PEGylation can sometimes lead to a slight to moderate reduction in the binding affinity of the targeting ligand to its target. This effect is dependent on the PEG chain length and the specific ligand-target interaction. For example, a 13-fold decrease in affinity was observed for a PEGylated Fab fragment. | A critical parameter to consider during probe design. While some affinity may be lost, the benefits of improved pharmacokinetics and reduced non-specific binding can outweigh this. Optimization of the linker length may be necessary. | |
| Signal-to-Noise Ratio (SNR) | The inclusion of a PEG linker generally improves the SNR in imaging applications by reducing non-specific binding of the probe to non-target tissues and surfaces. | Higher SNR leads to clearer images and more sensitive detection of the target, which is crucial for accurate diagnosis. | |
| In Vivo Half-life | PEGylation is a well-established method to increase the in vivo circulation time of biomolecules. | A longer half-life can allow for better tumor accumulation and improved target-to-background ratios in imaging studies. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of a Targeted Fluorescent Probe
This protocol describes the synthesis of a generic targeted fluorescent probe where a targeting peptide (containing a primary amine) is first conjugated to the carboxylic acid of this compound, followed by the "clicking" of an alkyne-modified fluorescent dye.
Materials:
-
This compound
-
Targeting peptide with a primary amine (e.g., lysine residue)
-
Alkyne-functionalized fluorescent dye
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M MES buffer, pH 6.0
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Step 1: Activation of this compound and Conjugation to the Targeting Peptide
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to form the NHS ester.
-
-
Conjugation to the Peptide:
-
Dissolve the targeting peptide (1 equivalent) in 0.1 M MES buffer (pH 6.0).
-
Add the activated this compound-NHS ester solution dropwise to the peptide solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with PBS.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Purify the azido-functionalized peptide by size-exclusion chromatography using a Sephadex G-25 column equilibrated with PBS (pH 7.4).
-
Collect fractions and confirm the presence of the product using an appropriate method (e.g., LC-MS).
-
Step 2: Click Chemistry Conjugation of the Fluorescent Dye
-
Prepare Click Chemistry Reagents:
-
Prepare a 10 mM stock solution of the alkyne-functionalized fluorescent dye in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 300 mM stock solution of sodium ascorbate in water.
-
-
Click Reaction:
-
In a microfuge tube, combine the purified azido-peptide (1 equivalent) with the alkyne-dye (1.5 equivalents).
-
Add PBS to bring the reaction to the desired concentration.
-
Add the THPTA solution (5 equivalents relative to CuSO₄).
-
Add the CuSO₄ solution (final concentration of approximately 500 µM).
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Vortex briefly and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Final Purification:
-
Purify the final targeted fluorescent probe using size-exclusion chromatography to remove excess dye and catalyst components.
-
Characterize the final product by UV-Vis spectroscopy to determine the degree of labeling and confirm the presence of both the peptide and the dye.
-
Visualizations
Signaling Pathways
Diagnostic probes developed using this compound often target key signaling pathways implicated in diseases such as cancer. Below are representations of such pathways.
Caption: EGFR signaling pathway targeted by a diagnostic probe.
Caption: HER2 signaling pathway and interaction with a targeted probe.
Caption: VEGFR signaling pathway relevant to anti-angiogenic probes.
Experimental Workflows
The following diagrams illustrate the logical flow of experiments in the development of diagnostic probes using this compound.
Caption: Experimental workflow for diagnostic probe synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. "Strategies for HER2 Targeted PET Imaging" by Maxwell Adams Ducharme [digitalcommons.library.uab.edu]
- 3. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
Application Note & Protocol: Covalent Attachment of Azido-PEG1-CH2CO2H to Amine-Functionalized Solid Supports
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azido-PEG1-CH2CO2H is a heterobifunctional linker of significant interest in bioconjugation, drug delivery, and the development of technologies like Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a terminal azide group and a carboxylic acid, separated by a short, hydrophilic polyethylene glycol (PEG) spacer.[2][3] The carboxylic acid allows for covalent attachment to a variety of surfaces and molecules, while the bio-orthogonal azide group is available for subsequent "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5]
This application note provides a detailed protocol for the covalent immobilization of this compound onto amine-functionalized solid supports, such as resins for solid-phase synthesis or magnetic beads for affinity purification. The described method is based on the widely-used and robust carbodiimide chemistry to form a stable amide bond.
Principle of the Method: Carbodiimide-Mediated Amide Coupling
The most common strategy for coupling a carboxylic acid to a primary amine is through the formation of an amide bond using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Nucleophilic Attack by Amine: A primary amine on the solid support attacks the O-acylisourea intermediate, forming a stable amide bond and releasing a soluble urea byproduct.
To improve efficiency and the stability of the reactive intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included. NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines at physiological pH to form the final amide conjugate.
Experimental Workflow
The overall process for attaching the linker to a solid support involves several key stages, from preparation of the support to final characterization of the product.
Detailed Protocols
Materials and Reagents
-
Linker: this compound
-
Solid Support:
-
Amine-functionalized resin (e.g., Rink Amide, MBHA, TentaGel S NH₂)
-
Amine-functionalized magnetic beads
-
-
Coupling Reagents:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Alternative: HATU, HOBt, DIPCDI, DIPEA
-
-
Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO)
-
Buffers:
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
-
Washing Solutions: DMF, DCM, Methanol, PBS with 0.05% Tween-20
-
Deprotection (for Fmoc-resins): 20% Piperidine in DMF
-
Quenching/Capping Solution: Ethanolamine or Glycine solution
-
Qualitative Test Reagents: TNBS (2,4,6-Trinitrobenzenesulfonic acid) or Chloranil for testing free amines
Protocol 1: Attachment to Amine-Functionalized Resin
This protocol is suitable for solid-phase synthesis applications.
-
Resin Swelling: Swell the amine-functionalized resin (1 eq, e.g., 100 mg with a loading of 0.5 mmol/g) in DMF for 1-2 hours.
-
Deprotection (if necessary): If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes to expose the primary amine. Wash thoroughly with DMF (5x) followed by DCM (5x).
-
Linker Activation: In a separate vial, dissolve this compound (3-5 eq), NHS (3-5 eq), and EDC (3-5 eq) in anhydrous DMF. Allow the mixture to pre-activate for 15 minutes at room temperature.
-
Coupling: Drain the solvent from the swollen resin and add the activated linker solution. Agitate the mixture gently on a shaker for 2-6 hours at room temperature.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (5x), DCM (5x), and Methanol (3x) to remove all unreacted reagents and byproducts.
-
Qualitative Test: Take a small sample of beads and perform a TNBS test. A yellow color indicates the presence of unreacted primary amines, while colorless beads suggest a successful reaction. If the test is positive, the coupling step can be repeated.
-
Drying: Dry the functionalized resin under high vacuum.
Protocol 2: Attachment to Amine-Functionalized Magnetic Beads
This protocol is adapted for bead-based assays and purification.
-
Bead Preparation: Resuspend the magnetic beads in Activation Buffer (e.g., 0.1 M MES, pH 6.0). Place on a magnetic separator to remove the supernatant. Repeat twice.
-
Linker Activation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. In a separate tube, prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL Sulfo-NHS in Activation Buffer.
-
Coupling: Resuspend the washed beads in Activation Buffer. Add the this compound stock, followed by the EDC and Sulfo-NHS solutions. A typical starting ratio is 1-5 mg of linker and EDC/NHS per 10 mg of beads.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle end-over-end mixing.
-
Washing: Place the tube on a magnetic separator and discard the supernatant. Wash the beads three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Quenching/Blocking: To block any unreacted sites, resuspend the beads in a quenching solution (e.g., 1 M Ethanolamine, pH 8.0) and incubate for 30 minutes.
-
Final Wash: Wash the beads three times with wash buffer and finally resuspend in a suitable storage buffer (e.g., PBS with a preservative).
Characterization and Quantification of Ligand Density
Confirming the successful immobilization and quantifying the amount of attached linker is a critical quality control step.
-
Qualitative Methods: The TNBS test provides a simple colorimetric confirmation of the consumption of primary amines on the support.
-
Quantitative Methods: Determining the precise loading capacity or ligand density can be achieved through various analytical techniques. The choice of method often depends on the nature of the solid support.
-
Fmoc-Release Assay: For linkers attached via a synthesis handle, cleaving a protecting group like Fmoc and measuring its UV absorbance is a common method for resins.
-
Spectroscopy: If the linker contains a fluorescent tag, the surface density can be quantified using fluorescence spectroscopy against a standard curve.
-
Elemental Analysis: For bulk materials, analyzing the increase in the nitrogen-to-carbon ratio can provide a quantitative measure of linker loading.
-
Inductively Coupled Plasma (ICP) Spectroscopy: If the support is a nanoparticle (e.g., gold), the ratio of elements from the particle and a unique element in the ligand (e.g., sulfur for thiol-linkers) can be used to calculate density.
-
Quantitative Data Summary
The loading capacity of solid supports can vary significantly based on the material, pore size, and functionalization chemistry. The following table provides typical ranges found in literature and commercial products.
| Solid Support Type | Typical Loading Capacity / Ligand Density | Reference(s) |
| Polystyrene Resins (e.g., MBHA) | 0.3 - 1.5 mmol/g | |
| PEG-Grafted Resins (e.g., TentaGel) | 0.1 - 0.5 mmol/g | |
| Magnetic Beads (Polystyrene Core) | 100 - 400 nmol/mg (>3,400 nmol/mL) | |
| Gold Nanoparticles (Self-Assembled Monolayer) | 1 - 7 ligands/nm² |
Note: These values are illustrative. The actual loading capacity should be determined experimentally for each batch. The efficiency of the coupling reaction will also impact the final ligand density.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chempep.com [chempep.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azide Magnetic Particles - CD Bioparticles [cd-bioparticles.com]
Revolutionizing Bioconjugation: A Detailed Guide to Click Chemistry with Azido-PEG1-CH2CO2H
For Immediate Release
In the dynamic fields of scientific research and drug development, the ability to specifically and efficiently link molecules is paramount. "Click chemistry," a term coined for reactions that are modular, wide in scope, and high in yield, has emerged as a powerful tool for achieving this. Among the various reagents enabling these transformations, Azido-PEG1-CH2CO2H has proven to be a versatile and valuable building block. This bifunctional linker, featuring a terminal azide group for click chemistry and a carboxylic acid for further conjugation, is instrumental in the synthesis of complex biomolecular architectures, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the experimental setup for click chemistry reactions involving this compound. The focus will be on two of the most common click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Core Applications
This compound is a cornerstone reagent for:
-
Bioconjugation: The selective labeling of proteins, peptides, and other biomolecules.[1]
-
Drug Delivery: The construction of targeted drug delivery systems and functionalized nanoparticles.[2]
-
PROTAC Development: Serving as a flexible linker to connect a target protein binder and an E3 ligase ligand in PROTACs, facilitating targeted protein degradation.[3][4] The short PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.[5]
Experimental Approaches: CuAAC vs. SPAAC
The azide group of this compound can react with alkyne-containing molecules through two primary pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction utilizes a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage. It is the most widely used click chemistry reaction due to its reliability and high yields.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and in vivo studies.
Below are detailed protocols and representative quantitative data for both CuAAC and SPAAC reactions using this compound or similar azido-PEG linkers.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is based on the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), where this compound is used as a linker.
Experimental Workflow:
Caption: General workflow for a CuAAC reaction.
Materials:
-
Alkyne-functionalized molecule (e.g., an E3 ligase ligand)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., Dimethylformamide/Water mixture)
-
Purification system (e.g., Preparative HPLC)
Procedure:
-
Dissolve the alkyne-functionalized molecule and this compound in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
To the mixture from step 1, add the copper(II) sulfate solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature. Monitor the reaction progress by LC-MS.
-
Upon completion, the crude product is purified by preparative HPLC to yield the final triazole-linked conjugate.
Quantitative Data for CuAAC Reactions:
| Parameter | Condition | Notes |
| Reactants | Alkyne:Azide (1:1.1 molar ratio) | A slight excess of the azide can drive the reaction to completion. |
| Catalyst | CuSO₄ (0.1 eq), Sodium Ascorbate (0.2 eq) | Sodium ascorbate reduces Cu(II) to the active Cu(I) in situ. |
| Solvent | DMF/H₂O or t-BuOH/H₂O | Co-solvents are often used to ensure solubility of all reactants. |
| Temperature | Room Temperature (20-25°C) | Mild reaction conditions are a hallmark of click chemistry. |
| Reaction Time | 1 - 12 hours | Reaction time can vary based on substrate reactivity and concentration. |
| Yield | >90% | CuAAC reactions are known for their high efficiency and yields. |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general procedure for the conjugation of an azido-PEGylated molecule to a DBCO-functionalized partner.
Experimental Workflow:
Caption: General workflow for a SPAAC reaction.
Materials:
-
DBCO-functionalized molecule
-
This compound-conjugated biomolecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)
Procedure:
-
Prepare the this compound-conjugated biomolecule in the desired reaction buffer.
-
Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) and add it to the azide-containing solution.
-
Incubate the reaction mixture at room temperature or 37°C. The reaction progress can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.
-
Purify the resulting bioconjugate to remove any unreacted DBCO-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
Quantitative Data for SPAAC Reactions:
| Parameter | Condition | Notes |
| Reactants | DBCO:Azide (1.5-10:1 molar ratio) | An excess of one reactant is often used to ensure complete conjugation of the other. |
| Solvent | Aqueous buffers (e.g., PBS, HEPES) | The reaction is bioorthogonal and can be performed in complex biological media. |
| Temperature | Room Temperature to 37°C | The reaction proceeds without a catalyst due to the high ring strain of DBCO. |
| Reaction Time | 1 - 4 hours | SPAAC reactions are generally fast. |
| Second-Order Rate Constant | ~0.1 - 2.0 M⁻¹s⁻¹ | Varies depending on the specific DBCO derivative and azide. |
| Yield | High (often quantitative) | The reaction is highly specific and efficient. |
Application Example: PROTAC-Mediated Degradation of BRD4
PROTACs synthesized using this compound as a linker can effectively induce the degradation of target proteins. In the case of a BRD4-targeting PROTAC, the molecule facilitates the formation of a ternary complex between BRD4 and an E3 ubiquitin ligase (e.g., Cereblon). This proximity leads to the ubiquitination of BRD4, marking it for degradation by the proteasome.
Signaling Pathway:
Caption: PROTAC-mediated degradation of BRD4.
Purification and Characterization
The purification of the final conjugate is a critical step to remove unreacted starting materials, catalysts, and byproducts.
Purification Methods:
| Method | Application | Principle |
| Preparative HPLC | Small molecule conjugates (e.g., PROTACs) | Separation based on polarity. |
| Size-Exclusion Chromatography (SEC) | Protein and large molecule conjugates | Separation based on molecular size. |
| Dialysis | Protein and large molecule conjugates | Removal of small molecules through a semi-permeable membrane. |
| Ion-Exchange Chromatography (IEX) | Charged biomolecules | Separation based on net charge. |
Characterization Techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and assess purity.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the structure of small molecule conjugates.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): To visualize the size shift of protein conjugates.
Conclusion
This compound is a powerful and versatile tool in the field of bioconjugation and drug discovery. Its ability to participate in both copper-catalyzed and strain-promoted click chemistry reactions provides researchers with a flexible platform for creating complex molecular architectures with high precision and efficiency. The detailed protocols and data presented in these application notes serve as a comprehensive guide for the successful implementation of click chemistry with this valuable linker.
References
Application Notes and Protocols for Azido-PEG1-CH2CO2H in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Azido-PEG1-CH2CO2H as a heterobifunctional linker in the development of advanced drug delivery systems. Detailed protocols for the functionalization of nanoparticles and conjugation of therapeutic agents are provided, supported by quantitative data from relevant studies.
Introduction
This compound is a versatile linker molecule widely employed in bioconjugation and drug delivery. Its structure features a terminal azide group and a carboxylic acid, separated by a short polyethylene glycol (PEG) spacer. This unique architecture allows for a two-step sequential conjugation strategy. The carboxylic acid can be activated to react with amine groups on drug carriers, such as nanoparticles or liposomes, forming a stable amide bond. The azide group serves as a handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of alkyne-modified therapeutic molecules, targeting ligands, or imaging agents.
The short PEG1 spacer enhances the aqueous solubility of the conjugate and provides a flexible linkage with minimal steric hindrance, which is crucial for maintaining the biological activity of the conjugated molecules.
Key Applications in Drug Delivery
The dual functionality of this compound makes it a valuable tool for constructing sophisticated drug delivery systems, including:
-
Targeted Nanoparticles: Surface modification of nanoparticles (e.g., gold, iron oxide, polymeric nanoparticles) to introduce azide functionalities for subsequent conjugation of targeting moieties like peptides or antibodies. This facilitates active targeting to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.
-
Antibody-Drug Conjugates (ADCs): While longer PEG chains are more common in ADCs, the principles of using azido-PEG linkers for conjugating cytotoxic drugs to antibodies are well-established.[1] The azide group allows for precise and stable attachment of the drug payload.
-
PROTACs (Proteolysis Targeting Chimeras): this compound can be used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.
-
Functionalized Liposomes: Incorporation into liposomal formulations to enable surface functionalization for targeted drug delivery of encapsulated agents like doxorubicin.
Quantitative Data Summary
The following table summarizes key quantitative parameters for drug delivery systems utilizing azido-PEG functionalization. While specific data for this compound is often embedded within broader studies, the presented data from analogous systems provide valuable benchmarks.
| Delivery System Component | Drug | Drug Loading/Encapsulation Efficiency | Release Profile | In Vivo Efficacy/Biodistribution | Reference |
| PEGylated Liposomes | Doxorubicin | ~90-98% Encapsulation Efficiency | Sustained release over 24-48 hours | Increased tumor accumulation and prolonged circulation time | [2][3] |
| PEG-poly(PDL-co-DO) Nanoparticles | VE822 (ATR inhibitor) | 9.1% Encapsulation Efficiency | Biphasic release with an initial burst followed by sustained release | Enhanced retention of the drug within brain tissue | [4] |
| Polymer-Drug Conjugate (NAG-PEG-DOX) | Doxorubicin | Not Applicable | Not Reported | Two-fold better tumor suppression compared to free doxorubicin | [5] |
Experimental Protocols
Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles presenting primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., iron oxide or silica nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 50 mM Tris-HCl, pH 7.4)
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in MES buffer at a concentration of 1-10 mg/mL.
-
If the nanoparticles are stored in a buffer containing primary amines (e.g., Tris), they must be buffer-exchanged into MES buffer prior to the reaction.
-
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in MES buffer to final concentrations of 10 mM each. A molar ratio of 1:1:1 is recommended as a starting point.
-
Incubate the activation mixture for 15-30 minutes at room temperature to form the NHS ester of this compound.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the nanoparticle dispersion. A 20 to 50-fold molar excess of the linker relative to the estimated surface amine groups on the nanoparticles is recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or rotation.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM.
-
Incubate for an additional 15-30 minutes at room temperature to deactivate any unreacted NHS-ester groups.
-
-
Purification:
-
Remove unreacted linker and byproducts by washing the nanoparticles with PBS using centrifugal filter units.
-
Perform at least three wash cycles.
-
Resuspend the purified azide-functionalized nanoparticles in a suitable buffer (e.g., PBS) for storage at 4°C.
-
Characterization:
-
FTIR Spectroscopy: Confirm the presence of the azide group by a characteristic peak around 2100 cm⁻¹.
-
Dynamic Light Scattering (DLS) and Zeta Potential: Measure the hydrodynamic diameter and surface charge to confirm surface modification.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Drug Conjugation
This protocol outlines the "clicking" of an alkyne-modified drug to the azide-functionalized nanoparticles prepared in Protocol 1.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1) in an appropriate buffer (e.g., PBS)
-
Alkyne-modified drug or targeting ligand
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)
-
Centrifugal filter units or dialysis membrane
Procedure:
-
Preparation of Reaction Mixture:
-
In a microcentrifuge tube, add the azide-functionalized nanoparticles.
-
Add the alkyne-modified drug/ligand. A 4 to 50-fold molar excess relative to the azide groups on the nanoparticles can be used as a starting point for optimization.
-
-
Catalyst Preparation:
-
In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Allow the complex to form for a few minutes at room temperature.
-
-
Click Reaction:
-
Add the CuSO₄/THPTA complex to the nanoparticle/alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification:
-
Purify the drug-conjugated nanoparticles from unreacted reagents and catalyst using centrifugal filtration or dialysis against a suitable buffer.
-
Visualizations
Experimental Workflow for Nanoparticle Functionalization and Drug Conjugation
Caption: Workflow for surface functionalization and drug conjugation.
Logical Relationship of this compound Components
Caption: Reactivity of this compound functional groups.
Simplified Signaling Pathway for Doxorubicin-Induced Apoptosis
Caption: Doxorubicin-induced apoptotic signaling cascade.
References
- 1. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 2. kinampark.com [kinampark.com]
- 3. The PEGylated liposomal doxorubicin improves the delivery and therapeutic efficiency of 188Re-Liposome by modulating phagocytosis in C26 murine colon carcinoma tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodegradable PEG-poly(ω-pentadecalactone-co-p-dioxanone) Nanoparticles for Enhanced and Sustained Drug Delivery to Treat Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Stable Triazole Linkages with Azido-PEG1-CH2CO2H
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of stable triazole linkages through azide-alkyne cycloaddition, a cornerstone of "click chemistry," has revolutionized the field of bioconjugation and drug development.[1] The 1,2,3-triazole ring, formed via this reaction, is exceptionally stable under a wide range of chemical and biological conditions, including redox, acid-base hydrolysis, and enzymatic degradation.[2][3] This inherent stability makes it an ideal linker for connecting molecules in complex biological systems.[2] Azido-PEG1-CH2CO2H is a versatile bifunctional linker that incorporates a short polyethylene glycol (PEG) spacer to enhance solubility, an azide group for triazole formation, and a terminal carboxylic acid for subsequent conjugation to amine-containing molecules.[4] This application note provides detailed protocols and data for the two primary methods of forming triazole linkages with this compound: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Key Applications
The stable and biocompatible nature of the triazole linkage, facilitated by linkers like this compound, is leveraged in numerous applications within drug development and research:
-
Antibody-Drug Conjugates (ADCs): The precise and stable linkage of potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
PROteolysis TArgeting Chimeras (PROTACs): The synthesis of heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound is a commonly used linker in the synthesis of PROTACs.
-
Peptide and Oligonucleotide Conjugation: The modification of peptides and nucleic acids for therapeutic or diagnostic purposes, where the stability of the triazole linkage is crucial for maintaining the integrity of the conjugate.
-
Biomolecule Labeling: The attachment of fluorescent dyes, radioisotopes, or other imaging agents to biomolecules for tracking and visualization in vitro and in vivo.
Data Presentation
The following tables summarize typical quantitative data for CuAAC and SPAAC reactions involving azido-PEG linkers. While specific results with this compound will depend on the alkyne-containing substrate, these values provide a general expectation for reaction efficiency.
Table 1: Quantitative Data for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG Linkers
| Alkyne Substrate | Copper Source (mol%) | Ligand (mol%) | Reducing Agent (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Propargyl-functionalized peptide | CuSO₄ (5) | TBTA (10) | Sodium Ascorbate (25) | DMF/H₂O | 25 | 4 | >95 | |
| Alkyne-modified oligonucleotide | CuI (10) | None | None | DMSO | 25 | 12 | ~90 | |
| Small molecule alkyne | CuSO₄ (1) | THPTA (5) | Sodium Ascorbate (10) | tBuOH/H₂O | 25 | 1 | >99 | |
| Propargylated polymer | CuBr (5) | PMDETA (10) | None | DMF | 40 | 48 | 84 |
TBTA: Tris(benzyltriazolylmethyl)amine, THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine, PMDETA: Pentamethyldiethylenetriamine
Table 2: Quantitative Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Cycloalkyne | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dibenzocyclooctyne (DBCO) | PBS | 37 | 1 | >95 | |
| Bicyclononyne (BCN) | Acetonitrile/H₂O | 25 | 2 | >90 | |
| Azacyclooctyne | Methanol | 25 | <1 | >99 |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between this compound and an alkyne-functionalized molecule. Optimization may be required depending on the specific substrates.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Solvent (e.g., DMF, DMSO, t-BuOH/H₂O mixture)
-
Phosphate-buffered saline (PBS) for purification (optional)
-
HPLC system for purification and analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the chosen solvent.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh before each use.
-
Prepare a 50 mM stock solution of TBTA in DMSO or a 4:1 t-BuOH/DMSO mixture.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized molecule (e.g., 1 equivalent).
-
Add this compound (1.2 equivalents).
-
Add the solvent to achieve a final reaction concentration of 1-10 mM.
-
Add the TBTA solution (0.1 equivalents).
-
Vortex the mixture gently.
-
Add the CuSO₄ solution (0.05 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.25 equivalents).
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC to determine completion.
-
-
Purification:
-
For biomolecules, the product can often be purified by size exclusion chromatography or dialysis to remove the catalyst and excess reagents.
-
For small molecules, the product can be purified by reverse-phase HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free SPAAC reaction between this compound and a strained alkyne (e.g., DBCO-functionalized molecule).
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO, BCN)
-
Solvent (e.g., PBS, DMSO, acetonitrile/water)
-
HPLC system for purification and analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the chosen solvent.
-
Prepare a 10 mM stock solution of the strained alkyne-functionalized molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the strained alkyne-functionalized molecule (1 equivalent).
-
Add this compound (1.1 equivalents).
-
Add the solvent to achieve a final reaction concentration of 1-10 mM.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature or 37°C for 1-12 hours. The reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification:
-
The purification methods are similar to those for CuAAC, typically involving chromatography (size exclusion or reverse-phase HPLC) to isolate the desired conjugate.
-
Mandatory Visualizations
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for triazole linkage formation.
Caption: Mechanism of action for a PROTAC utilizing a triazole-PEG linker.
References
Forming a Stable Amide Bond with Azido-PEG1-CH2CO2H: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful formation of a stable amide bond between Azido-PEG1-CH2CO2H and primary amine-containing molecules. This process is a fundamental step in the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics where the azide group serves as a handle for subsequent "click chemistry" modifications.[1][2][3][4][5]
Introduction
This compound is a heterobifunctional linker that incorporates a terminal azide group and a carboxylic acid, separated by a short, hydrophilic polyethylene glycol (PEG) spacer. The carboxylic acid can be chemically activated to react with primary amines on proteins, peptides, antibodies, or other molecules to form a highly stable amide bond. The azide moiety remains available for efficient and specific conjugation to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as click chemistry. This dual functionality makes this compound a versatile tool in drug development and bioconjugation.
The most common and effective method for activating the carboxylic acid for reaction with primary amines is the use of a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step, one-pot reaction proceeds through a more stable NHS-ester intermediate, which then efficiently reacts with primary amines to form the desired amide linkage.
Data Presentation: Quantitative Analysis of Amide Bond Formation
The choice of coupling reagents and reaction conditions significantly impacts the efficiency, purity, and overall success of the conjugation. The following table summarizes quantitative data for common coupling reagents used in forming amide bonds with carboxylated PEG linkers.
| Coupling Reagent System | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| EDC/NHS | > 85% | > 95% | Water-soluble byproducts, mild reaction conditions. | Less stable at neutral pH, requires careful pH control. |
| HATU | > 90% | > 98% | High efficiency, fast reaction times, low racemization. | Higher cost, potential for side reactions if not used correctly. |
| DCC/NHS | > 80% | > 95% | High activation efficiency. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. |
Note: Yields and purities are typical and can vary depending on the specific reactants and reaction conditions.
Experimental Protocols
This section provides detailed protocols for the conjugation of this compound to an amine-containing molecule using the widely adopted EDC/NHS chemistry in both aqueous and organic media.
Protocol 1: Amide Coupling in Aqueous Buffer (e.g., for Proteins)
This protocol is suitable for conjugating this compound to proteins, antibodies, and other biomolecules that are soluble and stable in aqueous solutions.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., Size Exclusion Chromatography (SEC) desalting column or dialysis cassettes)
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Dissolve the amine-containing molecule in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Immediately before use, prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer. Do not store these solutions as EDC and NHS esters are susceptible to hydrolysis.
-
-
Activation of this compound:
-
In a reaction tube, combine the this compound solution with the amine-containing molecule solution.
-
For activation, add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS/Sulfo-NHS relative to the amount of this compound.
-
Note: The activation reaction is most efficient at pH 4.5-7.2.
-
-
Conjugation Reaction:
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. This pH is optimal for the reaction of the NHS-ester with primary amines.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM (e.g., Tris or glycine) to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess reagents, unreacted this compound, and quenching buffer using a desalting column (SEC) or dialysis. The choice of purification method will depend on the size and stability of the conjugate.
-
-
Characterization:
-
Analyze the purified conjugate using techniques such as SDS-PAGE, LC-MS, or MALDI-TOF MS to confirm successful conjugation and determine the degree of labeling.
-
Protocol 2: Amide Coupling in Organic Solvent (e.g., for Small Molecules)
This protocol is suitable for conjugating this compound to small molecules or other substrates that are soluble in organic solvents.
Materials:
-
This compound
-
Amine-containing molecule
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Procedure:
-
Reagent Preparation:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
-
Activation and Coupling:
-
To the solution of this compound, add EDC (1.5 - 2.0 equivalents) and NHS (1.5 - 2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the amine-containing molecule (1.0 - 1.5 equivalents) to the reaction mixture.
-
Add DIPEA or TEA (1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield the pure conjugate.
-
Mandatory Visualizations
The following diagrams illustrate the chemical reaction pathway and a typical experimental workflow for the EDC/NHS coupling of this compound to a primary amine.
Caption: Reaction mechanism of EDC/NHS mediated amide bond formation.
Caption: Typical workflow for aqueous amide bond formation.
References
Troubleshooting & Optimization
Technical Support Center: Azido-PEG1-CH2CO2H Click Chemistry
This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in click chemistry reactions involving Azido-PEG1-CH2CO2H.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary click chemistry methods for this compound, and how do they differ?
Your this compound contains an azide (N₃) group, making it suitable for two main types of "click" reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction. It involves reacting your azide with a terminal alkyne in the presence of a copper(I) catalyst. This reaction is highly efficient, regiospecific (yielding only the 1,4-triazole isomer), and typically proceeds under mild aqueous conditions.[1][2][3] However, it requires a copper catalyst, which can be toxic to living cells and may need to be removed from the final product.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that reacts your azide with a strained cyclooctyne (e.g., DBCO, BCN). The reaction is driven by the release of ring strain in the alkyne, eliminating the need for a cytotoxic copper catalyst.[5] SPAAC is ideal for bioconjugation in living systems but can have slower kinetics compared to CuAAC and may produce a mixture of regioisomers.
Q2: My CuAAC reaction with this compound has a very low yield. What are the most critical factors to check first?
Low yields in CuAAC are most often traced back to the copper catalyst and the presence of oxygen.
-
Inactive Copper Catalyst: The active catalyst is Copper(I) (Cu⁺). It is readily oxidized to the inactive Copper(II) (Cu²⁺) state by dissolved oxygen in your reaction mixture. Ensure you are using a reducing agent, like freshly prepared sodium ascorbate, to maintain copper in the active +1 oxidation state.
-
Oxygen Contamination: Even with a reducing agent, excess oxygen will deplete it, eventually killing the catalyst. It is crucial to degas all solvents and solutions (e.g., by sparging with argon or nitrogen, or using freeze-pump-thaw cycles) before adding the catalyst.
-
Reagent Quality: Verify the purity and integrity of your reagents. Sodium ascorbate, in particular, can oxidize over time; use a freshly opened bottle or a recently prepared stock solution.
Q3: I've addressed the catalyst and oxygen issues, but my CuAAC yield is still poor. What are the next steps?
If the primary issues are resolved, consider these secondary factors:
-
Copper-Stabilizing Ligand: In bioconjugation, a ligand such as THPTA or BTTAA is highly recommended. The ligand stabilizes the Cu(I) state, accelerates the reaction, and protects sensitive biomolecules from oxidative damage caused by reactive oxygen species generated by the copper/ascorbate system.
-
Incorrect pH or Buffer: The CuAAC reaction works well over a broad pH range (typically 4-12), but a pH of around 7-8 is often optimal for bioconjugations. Avoid using buffers that can chelate copper, such as Tris buffer, which is known to be inhibitory. Phosphate or HEPES buffers are generally compatible.
-
Substrate-Specific Problems: The molecule you are conjugating to your this compound might be the issue. Steric hindrance near the alkyne group can slow the reaction. In large biomolecules, the alkyne may be buried within a hydrophobic core, making it inaccessible. In such cases, adding a denaturant like DMSO may improve accessibility.
Q4: I am using a copper-free SPAAC reaction, and the yield is low. What are the common causes?
Since SPAAC is catalyst-free, troubleshooting focuses on the reactants themselves:
-
Reactivity of the Cyclooctyne: The reaction rate is critically dependent on the structure and ring strain of the cyclooctyne used. Reagents like DIBAC are highly reactive, while others like DIBO offer a balance of reactivity and stability. Ensure you have selected a cyclooctyne with sufficient reactivity for your application.
-
Steric Hindrance: Just as in CuAAC, significant steric bulk near either the azide or the alkyne can impede the reaction.
-
Reagent Degradation: While generally stable, both the azide and the cyclooctyne can degrade under improper storage conditions. Verify their integrity.
Q5: How do I accurately purify my PEGylated product and assess the yield?
The PEG component can make purification challenging. Apparent low yield might be due to product loss during this step.
-
Purification Methods: For PEGylated molecules, standard silica gel chromatography can be difficult. Consider reverse-phase HPLC, size exclusion chromatography (SEC), molecular weight cut-off (MWCO) centrifugation, or dialysis.
-
Yield Assessment: Use analytical techniques like LC-MS to confirm product formation and NMR to determine purity and calculate yield based on the disappearance of starting material and appearance of the product peak.
Section 2: Troubleshooting Guides
Table 1: Troubleshooting Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Symptom | Potential Cause | Suggested Solution |
| No or Very Slow Reaction | Inactive Catalyst (Cu²⁺ form) | Degas all solvents and buffers thoroughly. Use a fresh solution of sodium ascorbate. Work under an inert (N₂ or Ar) atmosphere if possible. |
| Poor Reagent Quality | Verify the purity and integrity of this compound and the alkyne substrate. Use a fresh bottle or a newly prepared solution of sodium ascorbate. | |
| Inhibitory Buffer/Solvent | Avoid Tris buffer. Use compatible buffers like phosphate or HEPES at pH 7-8. While acetonitrile can be used, it may be inhibitory in some cases. | |
| Low to Moderate Yield | Insufficient Ligand | Add a water-soluble Cu(I)-stabilizing ligand like THPTA. A 5:1 ligand-to-copper ratio is often recommended for bioconjugations. |
| Suboptimal Stoichiometry | Use a slight excess (e.g., 1.5 to 2-fold) of the less precious reagent (often the smaller molecule) to drive the reaction to completion. | |
| Steric Hindrance / Inaccessibility | Increase reaction time or temperature (e.g., to 37-40°C). For biomolecules, consider adding a co-solvent like DMSO to improve accessibility of the reactive sites. | |
| Multiple Spots on TLC/LC-MS | Alkyne Homocoupling (Glaser Coupling) | Ensure sufficient reducing agent is present and minimize oxygen exposure to prevent this Cu(II)-mediated side reaction. |
| Biomolecule Degradation | Reactive oxygen species (ROS) can damage sensitive substrates. Use a ligand and consider adding a scavenger like aminoguanidine. Minimize reaction time. | |
| Product is Formed but Difficult to Isolate | PEG-Related Purification Issues | Use purification techniques suitable for PEGylated compounds, such as reverse-phase HPLC, dialysis, or MWCO centrifugation. |
Table 2: Troubleshooting Low Yield in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Symptom | Potential Cause | Suggested Solution |
| No or Very Slow Reaction | Low Reactivity of Cyclooctyne | Choose a cyclooctyne with higher intrinsic reactivity (e.g., BCN, DIBAC). Reaction rates can vary by orders of magnitude between different cyclooctynes. |
| Poor Reagent Quality | Verify the purity and integrity of both the this compound and the cyclooctyne reagent. | |
| Low to Moderate Yield | Steric Hindrance | If possible, redesign the alkyne-containing molecule to reduce steric bulk around the reactive group. Consider using a longer PEG linker to increase distance. |
| Suboptimal Reaction Conditions | While catalyst-free, SPAAC is still sensitive to concentration, temperature, and time. Increase reactant concentrations or prolong the incubation time (from hours to overnight). |
Section 3: Visual Guides and Key Parameters
Diagram 1: Troubleshooting Workflow for Low CuAAC Yield
Caption: A logical workflow for troubleshooting common causes of low yield in CuAAC reactions.
Diagram 2: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cycle
Caption: The catalytic cycle for CuAAC, highlighting the active Cu(I) species.
Section 4: Quantitative Parameters & Experimental Protocols
Table 3: Recommended Component Concentrations for a Typical CuAAC Bioconjugation
| Component | Recommended Final Concentration | Notes |
| Alkyne-Substrate | 10 µM - 1 mM | Concentration is application-dependent. |
| This compound | 1.5 - 2 equivalents (relative to alkyne) | A slight excess can help drive the reaction to completion. |
| Copper(II) Sulfate | 50 - 250 µM | A common starting point is 100 µM. |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | Maintain a 5:1 ligand-to-copper ratio to protect biomolecules. |
| Sodium Ascorbate | 2.5 - 5 mM | Should be in significant excess to both copper and dissolved oxygen. Prepare fresh. |
| Aminoguanidine (Optional) | ~5 mM | Can be added to scavenge reactive ascorbate byproducts and protect proteins. |
Protocol 1: General Protocol for a Test CuAAC Reaction
This protocol provides a starting point for conjugating this compound to an alkyne-containing molecule in an aqueous buffer.
1. Prepare Stock Solutions:
-
Alkyne Substrate: Prepare a 10 mM stock in DMSO or a suitable buffer.
-
This compound: Prepare a 20 mM stock in DMSO or water.
-
Buffer: Prepare a 100 mM phosphate buffer, pH 7.4. Degas thoroughly by sparging with argon or nitrogen for at least 20 minutes.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock in deionized water.
-
Ligand (THPTA): Prepare a 50 mM stock in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock in deionized, degassed water. This solution must be prepared fresh immediately before use.
2. Reaction Setup (for a 500 µL final volume):
-
In a microcentrifuge tube, combine the following in order: a. 400 µL of degassed phosphate buffer. b. 25 µL of 10 mM Alkyne Substrate (Final concentration: 0.5 mM). c. 37.5 µL of 20 mM this compound (Final concentration: 1.5 mM, 3 eq).
-
In a separate tube, pre-mix the catalyst solution: a. 6.3 µL of 20 mM CuSO₄. b. 12.5 µL of 50 mM THPTA. c. Vortex briefly. This pre-mixing is crucial.
-
Add the 18.8 µL of the copper/ligand mixture to the main reaction tube. (Final concentrations: ~0.25 mM Cu, ~1.25 mM Ligand).
-
Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution. (Final concentration: 5 mM).
3. Incubation and Monitoring:
-
Gently mix the reaction by inverting the tube. If possible, protect from oxygen by capping tightly and wrapping with parafilm.
-
Allow the reaction to proceed at room temperature for 1-4 hours. For difficult substrates, this can be extended or performed at 37°C.
-
Monitor the reaction progress by TLC or LC-MS.
4. Quenching and Purification:
-
Once complete, the reaction can be quenched by adding EDTA to chelate the copper or proceed directly to purification via HPLC, dialysis, or another suitable method.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Side reactions with Azido-PEG1-CH2CO2H and how to avoid them
Technical Support Center: Azido-PEG1-CH2CO2H
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common issues and avoiding side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains two distinct reactive groups: an azide (-N3) and a terminal carboxylic acid (-CO2H), separated by a short polyethylene glycol (PEG) spacer.[1] Its primary applications involve linking two different molecules together. The carboxylic acid is typically reacted with primary amines, while the azide group is used for "click chemistry" reactions with alkynes.[2][3] This makes it a valuable tool in bioconjugation, drug delivery, and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[2][4]
Q2: What are the key reactive groups on this molecule and how do they react?
This linker has two key functional ends:
-
Carboxylic Acid (-CH2CO2H): This group does not react directly with amines. It must first be "activated," most commonly using carbodiimide chemistry (e.g., with EDC and NHS) to form a semi-stable NHS ester. This amine-reactive ester then efficiently forms a stable amide bond with primary amines (-NH2) on a target molecule (like a protein or peptide).
-
Azide (-N3): This group is used in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". It can react with alkyne-containing molecules in two main ways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding reaction that requires a copper(I) catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cyclooctyne (like DBCO or BCN) to proceed without a catalyst, making it ideal for use in living systems.
-
Q3: How should I store and handle this compound and its activated forms?
Proper storage is critical to prevent degradation.
-
This compound: Store the solid material desiccated at -20°C.
-
Activated NHS Ester: If you pre-activate the carboxylic acid to an NHS ester, this intermediate is highly susceptible to hydrolysis. It should be used immediately after preparation. If you must store it, do so under strictly anhydrous conditions at -20°C and allow the vial to warm to room temperature before opening to prevent condensation.
Troubleshooting Guide: Carboxylic Acid (-CO2H) Coupling Reactions
This section focuses on issues related to the activation of the carboxylic acid and its subsequent reaction with amines, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Q4: My amide coupling yield is very low. What are the common causes?
Low yield is a frequent issue, often stemming from one of the following points.
-
Inactive Reagents: Both EDC and NHS are moisture-sensitive. Ensure you are using fresh, properly stored reagents. Always allow vials to warm to room temperature before opening to prevent moisture from condensing on the cold powder.
-
Hydrolysis of Intermediates: The activated O-acylisourea (from EDC) and NHS ester intermediates are unstable in aqueous solutions and can be rapidly hydrolyzed by water, regenerating the original carboxylic acid. Perform the reaction as quickly as possible and at the correct pH.
-
Incorrect pH: The reaction has a two-stage pH optimum. Carboxyl activation with EDC is most efficient at an acidic pH of 4.5-6.0. The subsequent reaction of the NHS ester with the primary amine is most efficient at a physiological to slightly basic pH of 7.2-8.5. Using a single, non-optimal pH for the entire process can drastically reduce yield.
-
Wrong Buffer Choice: Buffers containing primary amines (like Tris or Glycine) or carboxylates (like acetate) will compete in the reaction and should be avoided. Use non-competing buffers such as MES for the activation step and PBS or HEPES for the coupling step.
Q5: I see an unexpected, difficult-to-remove byproduct in my final sample. What is it?
A common and problematic side reaction in carbodiimide chemistry is the formation of an N-acylurea byproduct.
-
Cause: This occurs when the initial activated O-acylisourea intermediate, instead of reacting with your amine or NHS, undergoes an intramolecular rearrangement to the stable, unreactive N-acylurea. This side reaction competes with your desired reaction.
-
Avoidance: The best way to minimize N-acylurea formation is to add N-hydroxysuccinimide (NHS) or its water-soluble version (Sulfo-NHS). NHS rapidly converts the O-acylisourea to a more stable NHS ester, which is less prone to rearrangement but still highly reactive towards amines. This two-step approach significantly improves the yield of the desired amide product.
Q6: How can I prevent the hydrolysis of my activated NHS ester?
The stability of the NHS ester is highly dependent on pH. Hydrolysis is a major competing reaction that deactivates the molecule.
-
Control pH: The rate of hydrolysis increases sharply with pH. At pH 8.6 and 4°C, the half-life of a typical NHS ester is only about 10 minutes. Working in a pH range of 7.2-7.5 provides a good balance between amine reactivity and ester stability.
-
Temperature: Perform reactions at room temperature or 4°C. Lower temperatures slow the rate of hydrolysis.
-
Use Immediately: The most effective strategy is to use the activated NHS ester immediately after it is formed.
Data Summary: EDC/NHS Coupling Conditions
| Parameter | Activation Step (-COOH + EDC/NHS) | Coupling Step (NHS-ester + -NH2) | Rationale & References |
| Optimal pH | 4.5 - 6.0 | 7.2 - 8.5 | Activation is fastest at acidic pH; amine coupling requires a deprotonated amine (-NH2), which is favored at higher pH. |
| Recommended Buffers | MES | PBS, HEPES, Bicarbonate, Borate | Avoid buffers with competing amine or carboxylate groups (e.g., Tris, Glycine, Acetate). |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C | Lower temperature can increase the stability of the NHS ester. |
| Key Side Reactions | Formation of N-acylurea | Hydrolysis of NHS ester | Adding NHS minimizes N-acylurea. Controlling pH and time minimizes hydrolysis. |
Visualization: EDC/NHS Coupling Workflow & Side Reactions
References
Technical Support Center: Optimizing EDC Coupling for Azido-PEG1-CH2CO2H
Welcome to the technical support center for optimizing the EDC coupling of Azido-PEG1-CH2CO2H. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your conjugation experiments. Here you will find troubleshooting guides and frequently asked questions to help you achieve optimal coupling efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during the EDC/NHS mediated coupling of this compound to amine-containing molecules.
Issue 1: Low or No Coupling Yield
This is one of the most frequently encountered problems. The root cause often lies in reaction conditions or the quality of the reagents.
| Potential Cause | Recommended Action |
| Suboptimal pH | The EDC/NHS coupling reaction is highly pH-dependent. It involves two steps with distinct optimal pH ranges. For the activation of the carboxyl group on this compound with EDC and NHS, the most efficient pH is between 4.5 and 6.0.[1][2][3][4][5] The subsequent reaction of the NHS-activated PEG with a primary amine is most efficient at a pH of 7.0 to 8.5. A two-step pH adjustment is recommended for best results. |
| Degraded Reagents | EDC and NHS are moisture-sensitive. Ensure they are stored in a desiccator and brought to room temperature before opening to prevent condensation. Using freshly prepared solutions of EDC and NHS is crucial for optimal performance. |
| Hydrolysis of NHS-activated PEG | The NHS ester intermediate is susceptible to hydrolysis in aqueous solutions, which competes with the amine reaction. The rate of hydrolysis increases with higher pH. To minimize this, perform the coupling step as soon as possible after the activation step. Lowering the reaction temperature can also slow down the rate of hydrolysis. |
| Incorrect Molar Ratios | The stoichiometry of the reactants is critical. A molar excess of EDC and NHS over the carboxyl groups of this compound is generally recommended. A starting point is a 2- to 10-fold molar excess of EDC and a 1.2- to 25-fold molar excess of NHS. The optimal ratios may need to be determined empirically for your specific application. |
| Presence of Nucleophiles in Buffers | Buffers containing primary amines, such as Tris or glycine, will compete with your amine-containing molecule for reaction with the NHS-activated PEG, thereby reducing your coupling efficiency. Use non-amine, non-carboxylate buffers like MES for the activation step and PBS for the coupling step. |
Issue 2: Precipitation of Reagents or Conjugate
Precipitation during the reaction can lead to lower yields and difficulties in purification.
| Potential Cause | Recommended Action |
| High Concentration of EDC | If precipitation occurs upon the addition of EDC, it may be necessary to reduce the amount used. |
| Poor Solubility of Reactants | This compound is generally soluble in aqueous media. However, if your amine-containing molecule has limited solubility, consider using a co-solvent like DMSO or DMF, ensuring the final concentration of the organic solvent is compatible with your biomolecules (typically less than 10%). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the EDC/NHS coupling of this compound?
A1: The process involves two key steps, each with its own optimal pH range:
-
Activation Step: The activation of the carboxylic acid on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.
-
Coupling Step: The reaction of the resulting NHS-activated PEG with the primary amine of your target molecule is most efficient at a pH between 7.0 and 8.5.
For maximum efficiency, a two-step procedure where the pH is adjusted after the activation step is highly recommended.
Q2: What are the recommended buffers for this reaction?
A2: It is crucial to use buffers that do not contain competing nucleophiles (amines or carboxylates).
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) at pH 4.7-6.0 is a common choice.
-
Coupling Buffer: Phosphate-buffered saline (PBS) at pH 7.2-7.5 is frequently used. Other suitable options include borate or carbonate buffers.
-
Buffers to Avoid: Do not use buffers containing primary amines like Tris or glycine, as they will react with the activated PEG and reduce your yield.
Q3: What are the recommended molar ratios of EDC and NHS to this compound?
A3: While the optimal ratios should be determined empirically for each specific application, a good starting point is to use a molar excess of the activating agents.
| Reagent | Recommended Molar Excess (relative to Carboxyl Groups) |
| EDC | 2 to 10-fold |
| NHS/Sulfo-NHS | 1.2 to 25-fold |
Using an excess of NHS can help to increase the yield of the NHS-ester intermediate.
Q4: How can I quench the EDC/NHS coupling reaction?
A4: Quenching is important to stop the reaction and deactivate any remaining reactive NHS esters. Common quenching reagents include:
-
Hydroxylamine: Added to a final concentration of 10-50 mM.
-
2-Mercaptoethanol: Can be used to quench the EDC activation step.
-
Tris or Glycine: Can be used, but be aware that they will modify any remaining activated carboxyl groups.
Q5: What are common side reactions and how can they be minimized?
A5: The primary side reaction is the hydrolysis of the NHS-activated PEG intermediate. This can be minimized by working quickly after the activation step and controlling the pH. Another potential side reaction is the formation of an N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate. Using NHS helps to reduce the formation of this byproduct by converting the unstable O-acylisourea into a more stable NHS ester.
Experimental Protocols
Detailed Methodology for a Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Molecule
-
Reagent Preparation:
-
Equilibrate EDC and NHS to room temperature before opening the vials to prevent moisture condensation.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
Dissolve this compound in Activation Buffer (e.g., 0.1 M MES, pH 6.0).
-
Dissolve the amine-containing molecule in Coupling Buffer (e.g., PBS, pH 7.4).
-
-
Activation of this compound:
-
Add a 2- to 10-fold molar excess of EDC and a 1.2- to 5-fold molar excess of NHS to the solution of this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
pH Adjustment (Recommended):
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
-
Coupling to the Amine-Containing Molecule:
-
Add the solution of the amine-containing molecule to the activated PEG solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as hydroxylamine to a final concentration of 10-50 mM, to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by methods such as dialysis, size-exclusion chromatography (e.g., a desalting column), or HPLC.
-
Visualizations
References
Technical Support Center: Purification of Azido-PEG1-CH2CO2H Conjugates
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the purification of Azido-PEG1-CH2CO2H conjugates from unreacted starting materials and other impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude reaction mixture for this compound?
The primary impurities are typically unreacted starting materials used in the synthesis. The synthesis of this compound often involves the reaction of a bromo- or chloro-acetic acid with an amino-PEG1-azide. Therefore, the main contaminants to remove are the unreacted haloacetic acid and the starting PEGylated amine. Depending on the reaction conditions, side products from hydrolysis or other side reactions may also be present.
Q2: Which purification method is most effective for separating this compound from starting materials?
For small, polar molecules like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is generally the most effective method. It offers high resolution to separate the desired product from structurally similar impurities. Other potential methods include ion-exchange chromatography (IEX), which separates molecules based on charge (leveraging the carboxylic acid group), and size-exclusion chromatography (SEC) if there is a significant size difference between the conjugate and impurities.
Q3: How can I monitor the progress of the purification?
The progress of purification can be monitored by collecting fractions from the chromatography column and analyzing them using techniques like:
-
Thin-Layer Chromatography (TLC): A quick and simple method to get a qualitative assessment of the separation.
-
Analytical RP-HPLC: Provides a quantitative measure of purity for each fraction.
-
Mass Spectrometry (MS): Confirms the presence of the desired product by its mass-to-charge ratio in the collected fractions.
Q4: What are the optimal storage conditions for purified this compound?
Once purified and lyophilized, this compound should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep it at -20°C. To prevent degradation from moisture, it should be stored under an inert atmosphere like argon or nitrogen.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | 1. Product Loss During Extraction: The product may be partially soluble in the organic phase during a liquid-liquid extraction. 2. Suboptimal Chromatography Conditions: The chosen gradient or mobile phase may not be effectively eluting the product. 3. Product Degradation: The azide group can be sensitive to certain conditions. | 1. Minimize the number of extraction steps or use a different solvent system. 2. Optimize the HPLC gradient. Try a shallower gradient around the expected elution time of your product. Ensure the pH of the mobile phase is appropriate for the carboxylic acid group. 3. Avoid prolonged exposure to reducing agents or harsh acidic/basic conditions. |
| Co-elution of Product and Impurities | 1. Poor Resolution in Chromatography: The column and mobile phase are not providing adequate separation. 2. Overloading the Column: Injecting too much crude material can lead to broad peaks and poor separation. | 1. Use a longer column or a column with a smaller particle size for higher resolution. 2. Experiment with different mobile phase modifiers (e.g., trifluoroacetic acid vs. formic acid). 3. Reduce the amount of sample injected onto the column. |
| Multiple Spots/Peaks in "Pure" Fraction | 1. Incomplete Separation: The primary purification step was not sufficient. 2. On-Column Degradation: The product may be degrading on the stationary phase of the column. 3. Contamination during Workup: The sample may have been contaminated after collection. | 1. Re-purify the collected fractions using a different chromatographic method (e.g., IEX after RP-HPLC). 2. Use a different type of stationary phase or modify the mobile phase to be less harsh. 3. Ensure clean glassware and high-purity solvents are used for post-purification steps like solvent evaporation. |
Experimental Protocol: Purification by RP-HPLC
This protocol provides a general method for the purification of this compound. It may require optimization based on the specific reaction mixture and available equipment.
1. Materials and Reagents:
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Crude this compound reaction mixture
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Deionized (DI) water (18 MΩ·cm)
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Acetonitrile (ACN), HPLC grade
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Trifluoroacetic acid (TFA), HPLC grade
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C18 RP-HPLC column (e.g., 5 µm particle size, 100 Å pore size)
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HPLC system with a UV detector
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Rotary evaporator or lyophilizer
2. Mobile Phase Preparation:
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Mobile Phase A: 0.1% TFA in DI water
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Mobile Phase B: 0.1% TFA in ACN
3. Sample Preparation:
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Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
4. HPLC Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Flow Rate | 1.0 mL/min |
| Detection | 214 nm and 254 nm |
| Injection Volume | 20-100 µL (dependent on concentration) |
| Gradient | 5% to 95% Mobile Phase B over 30 minutes |
5. Purification and Post-Processing:
-
Inject the prepared sample onto the HPLC system.
-
Collect fractions as peaks elute from the column, guided by the UV chromatogram.
-
Analyze the purity of each fraction using analytical HPLC or Mass Spectrometry.
-
Pool the pure fractions containing the desired product.
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Remove the ACN and water using a rotary evaporator or freeze-dryer (lyophilizer) to obtain the purified solid product.
Data Summary for a Typical RP-HPLC Separation
| Compound | Expected Retention Time (min) | UV λmax (nm) | Notes |
| This compound | 10-15 | ~214 | The retention time is highly dependent on the exact HPLC conditions. |
| Unreacted Amino-PEG1-Azide | 5-8 | ~214 | The primary amine makes this compound more polar, leading to earlier elution. |
| Unreacted Haloacetic Acid | 2-4 | <210 | Very polar, elutes early in the void volume. |
Workflow and Troubleshooting Diagrams
Azido-PEG1-CH2CO2H solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Azido-PEG1-CH2CO2H in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a heterobifunctional linker containing a short polyethylene glycol (PEG) spacer, a terminal azide group, and a terminal carboxylic acid. The PEG spacer is hydrophilic and generally enhances the water solubility of the molecule. It is also soluble in various organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Q2: Why am I experiencing difficulty dissolving this compound in my aqueous buffer?
Solubility issues with this compound in aqueous buffers are often related to the pH of the solution. The carboxylic acid group has an estimated pKa of approximately 3-4.
-
At acidic pH (below the pKa): The carboxylic acid will be protonated (-COOH), making the molecule less polar and thus less soluble in aqueous solutions.
-
At neutral to basic pH (above the pKa): The carboxylic acid will be deprotonated to its carboxylate form (-COO⁻), which is more polar and therefore more soluble in water.
Q3: What is the recommended procedure for dissolving this compound in an aqueous buffer?
For optimal dissolution, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into the desired aqueous buffer.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Dilution into Aqueous Buffer
Materials:
-
This compound
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Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
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Vortex mixer
-
Pipettes
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound and dissolve it in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mg/mL).
-
Vortex thoroughly until the solid is completely dissolved.
-
-
Dilution into Aqueous Buffer:
-
While vortexing the desired aqueous buffer, slowly add the stock solution dropwise to the buffer.
-
Continue to mix for a few minutes to ensure homogeneity.
-
The final concentration of the organic solvent in the aqueous buffer should be kept to a minimum (ideally <1%) to avoid any potential effects on your experiment.
-
Troubleshooting Guides
Issue 1: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| pH of the buffer is too low. | The carboxylic acid is protonated and less soluble. Increase the pH of the aqueous buffer to be at least 1-2 pH units above the estimated pKa of 3-4. A pH of 7.0-8.0 is generally recommended. |
| Concentration in the final buffer is too high. | The solubility limit in the aqueous buffer has been exceeded. Try diluting to a lower final concentration. Determine the maximum solubility in your specific buffer system empirically. |
| Buffer components are incompatible. | Certain buffer salts at high concentrations might cause "salting out". If using a high ionic strength buffer, try reducing the salt concentration. |
| Rapid addition of the stock solution. | Adding the concentrated organic stock solution too quickly can cause localized high concentrations and precipitation. Add the stock solution slowly and dropwise while vigorously vortexing the buffer. |
Issue 2: The compound appears to be insoluble even at neutral or basic pH.
| Potential Cause | Troubleshooting Steps |
| Incomplete dissolution of the initial stock. | Ensure that the this compound is fully dissolved in the organic solvent before diluting into the aqueous buffer. Gentle warming (to 30-40°C) of the organic stock solution may aid dissolution. |
| Degradation of the compound. | Ensure the compound has been stored correctly at -20°C and protected from moisture. |
| Buffer choice for subsequent reactions. | If the carboxylic acid is intended for subsequent conjugation reactions (e.g., EDC/NHS coupling), avoid buffers containing primary amines like Tris, as they will compete in the reaction.[1] Recommended buffers include phosphate, carbonate/bicarbonate, or borate buffers.[1] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₇N₃O₃ |
| Molecular Weight | 145.12 g/mol |
| Appearance | White to off-white solid |
| Estimated pKa | ~3-4 |
| Solubility | Water, DMSO, DMF |
Table 2: Buffer pH and its Effect on the Carboxylic Acid Group
| Buffer pH | Predominant Form | Expected Aqueous Solubility |
| < 3 | Protonated (-COOH) | Low |
| 3-4 | Mixture of -COOH and -COO⁻ | Moderate |
| > 4 | Deprotonated (-COO⁻) | High |
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Effect of pH on the solubility of this compound.
References
Improving the stability of Azido-PEG1-CH2CO2H stock solutions
Welcome to the technical support center for Azido-PEG1-CH2CO2H. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound stock solutions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains an azide group (-N₃) and a carboxylic acid group (-COOH) separated by a short polyethylene glycol (PEG) spacer. The azide group is commonly used in "click chemistry" reactions, such as Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage.[1][2][3] The carboxylic acid can be activated to react with primary amines to form stable amide bonds. Its primary applications are in bioconjugation, drug delivery, protein labeling, and as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]
Q2: What are the main factors that can affect the stability of this compound stock solutions?
The stability of this compound in solution can be compromised by several factors:
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Exposure to Light: Organic azides can be sensitive to light, especially UV radiation, which can lead to photodegradation.
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Presence of Reducing Agents: The azide group can be reduced to a primary amine in the presence of reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
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Extreme pH: While generally stable at neutral pH, prolonged exposure to strong acids or bases can potentially lead to the hydrolysis of the ether linkage or other reactions.
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Temperature: Elevated temperatures can accelerate degradation processes.
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Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can introduce moisture and promote degradation.
Q3: What are the recommended storage conditions for this compound stock solutions?
To ensure the long-term stability of your this compound stock solutions, please adhere to the following storage recommendations.
| Storage Condition | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
For optimal stability, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Solutions should be stored in amber vials or tubes to protect them from light.
Q4: In which solvents can I prepare my this compound stock solution?
This compound is soluble in a variety of common laboratory solvents. The choice of solvent will depend on your specific experimental requirements.
| Solvent | Solubility Notes |
| Dimethyl Sulfoxide (DMSO) | Highly soluble. It is recommended to use anhydrous DMSO to minimize water content. |
| Dimethylformamide (DMF) | Good solubility. Anhydrous DMF is recommended. |
| Water | Soluble. The PEG spacer enhances aqueous solubility. |
| Dichloromethane (DCM) | Soluble. |
Troubleshooting Guide
This guide provides solutions to common problems encountered with this compound stock solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no reactivity in a click chemistry reaction. | Degradation of the azide group. | 1. Check for exposure to reducing agents: Ensure that buffers used in your experiment do not contain reducing agents like DTT or TCEP. If their presence is unavoidable, consider increasing the concentration of the azide linker. 2. Protect from light: Prepare and store your stock solutions in amber vials. Minimize exposure of your reaction mixtures to direct light. 3. Prepare fresh stock solutions: If the stock solution is old or has been stored improperly, it is best to prepare a fresh solution. |
| Low or no reactivity in an amidation reaction. | Hydrolysis of the activated carboxylic acid. | 1. Prepare activated ester fresh: If you are activating the carboxylic acid (e.g., to an NHS ester), use the activated linker immediately as it is susceptible to hydrolysis. 2. Control reaction pH: The amidation reaction is most efficient at a slightly alkaline pH (7.2-8.5). However, hydrolysis of the activated ester is also faster at higher pH. Consider performing the reaction at the lower end of this pH range (e.g., 7.2-7.4) for a longer duration. |
| Inconsistent experimental results. | Variability in stock solution concentration or integrity. | 1. Aliquot stock solutions: Prepare single-use aliquots to avoid variability from repeated freeze-thaw cycles and contamination. 2. Use fresh, high-purity solvent: Use anhydrous solvents for preparing stock solutions to minimize water-induced degradation. 3. Verify concentration: If possible, verify the concentration of your stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy if the molecule has a chromophore, though this compound does not have a strong one). |
| Precipitation observed in the stock solution upon thawing. | Poor solubility or solvent evaporation. | 1. Ensure complete dissolution: Gently warm and vortex the solution to ensure the compound is fully dissolved. 2. Check for solvent evaporation: Ensure vials are properly sealed to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
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Weigh the desired amount of the compound in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous solvent (e.g., DMSO, DMF) to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
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Vortex the solution until the solid is completely dissolved. Gentle warming (37°C) may be applied if necessary.
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Centrifuge the vial briefly to collect the solution at the bottom.
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Distribute the stock solution into single-use aliquots in amber microcentrifuge tubes.
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Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Assessment of Stock Solution Stability by HPLC
This protocol provides a general method to assess the stability of your this compound stock solution over time.
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Preparation of Standard: Prepare a fresh stock solution of this compound in your chosen solvent as described in Protocol 1. This will serve as your time-zero (T=0) standard.
-
Sample Storage: Store your aliquoted stock solutions under the desired test conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
-
HPLC Analysis:
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At designated time points (e.g., 0, 1, 2, 4 weeks), thaw one aliquot from each storage condition.
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Dilute the sample to a suitable concentration for HPLC analysis in the mobile phase.
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Inject the sample onto a C18 reverse-phase HPLC column.
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Use a suitable mobile phase gradient, for example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
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Monitor the elution profile using a UV detector (e.g., at 210 nm, as the azide group has a weak absorbance) or, ideally, a mass spectrometer (LC-MS) for more specific detection.
-
-
Data Analysis:
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Integrate the peak area of the intact this compound.
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Compare the peak area at each time point to the T=0 standard to determine the percentage of degradation.
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Look for the appearance of new peaks, which may indicate degradation products.
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Visualizations
Caption: Experimental workflow for the preparation and stability assessment of this compound stock solutions.
Caption: Potential degradation pathways for this compound in stock solutions.
References
Technical Support Center: Troubleshooting Labeling with Azido-PEG1-CH2CO2H
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the use of Azido-PEG1-CH2CO2H for bioconjugation, primarily through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry."
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains two key functional groups:
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An azide group (-N3) , which is used in "click chemistry" reactions, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to react with alkyne-containing molecules.[1][2] It can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne derivatives like DBCO or BCN.[1][2]
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A terminal carboxylic acid (-COOH) , which can be activated to react with primary amines (e.g., on lysine residues of proteins) to form a stable amide bond.[3]
The short polyethylene glycol (PEG1) spacer enhances the hydrophilicity and solubility of the molecule and the resulting conjugate. Its primary use is as a linker in bioconjugation to connect two molecules, for example, in the synthesis of antibody-drug conjugates (ADCs) or PROTACs.
Q2: What are the most common reasons for poor or no product yield in a CuAAC reaction?
Low or no yield in a CuAAC reaction can often be attributed to one or more of the following factors:
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Catalyst Inactivity : The active catalyst is Cu(I), which is readily oxidized to the inactive Cu(II) state by dissolved oxygen. Insufficient reducing agent (like sodium ascorbate) or exposure of the reaction to air can deactivate the catalyst.
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Poor Reagent Quality : Degradation of the azide or alkyne starting materials can prevent the reaction from proceeding. The purity of solvents and other reagents is also critical. Azides, in particular, can be unstable and should be stored properly.
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Suboptimal Reaction Conditions : Factors such as pH, temperature, solvent, and reactant concentrations can significantly impact the reaction rate and yield.
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Steric Hindrance : The accessibility of the azide or alkyne functional group on the biomolecule is crucial. If the reactive site is buried within the molecule's structure, the reaction efficiency can be low.
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Presence of Interfering Substances : Buffers containing primary amines (e.g., Tris or glycine) will compete with the intended amine-reactive coupling of the carboxylic acid. Thiols can also interfere with the CuAAC reaction.
Q3: How should I store and handle this compound?
Proper storage and handling are critical to maintain the reagent's integrity.
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Storage : It is recommended to store this compound at -20°C for long-term storage. For stock solutions, storage at -80°C can extend the shelf life to 6 months, while at -20°C it is typically viable for 1 month. Always refer to the manufacturer's specific storage instructions.
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Handling : Before use, allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. If preparing stock solutions, use an anhydrous solvent like DMSO or DMF. It is best to prepare stock solutions fresh, as the carboxylic acid can be sensitive to degradation.
Troubleshooting Guide
Problem 1: Low or No Labeling of Primary Amines with the Carboxylic Acid
| Possible Cause | Recommended Solution |
| Presence of amine-containing buffers (e.g., Tris, glycine) | Exchange the biomolecule into an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-8.0 before starting the reaction. |
| Inefficient activation of the carboxylic acid | Ensure the use of fresh and appropriate activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). Optimize the molar ratio of EDC/NHS to the carboxylic acid. |
| Incorrect pH for the reaction | The reaction of an activated carboxylic acid (NHS ester) with primary amines is most efficient at a pH of 7-9. At lower pH, the reaction is slow, while at higher pH, hydrolysis of the activated ester can compete with the desired reaction. |
| Hydrolysis of the activated ester | Prepare the activated ester in situ and use it immediately. Avoid storing activated linkers in aqueous solutions. |
Problem 2: Low Yield in the Subsequent CuAAC "Click" Reaction
| Possible Cause | Recommended Solution |
| Oxidation of Cu(I) catalyst to inactive Cu(II) | - Ensure an excess of a reducing agent like sodium ascorbate is present in the reaction mixture. A typical molar ratio of sodium ascorbate to copper sulfate is 4:1. - Degas all buffers and solutions to remove dissolved oxygen. Capping the reaction vessel can also help minimize oxygen exposure. |
| Poor quality or degraded reagents | Use fresh, high-purity azide and alkyne reagents. Ensure proper storage of all components. |
| Suboptimal copper source or ligand | Different copper sources (e.g., CuSO₄, CuI, CuBr) and ligands (e.g., THPTA, TBTA) can affect reaction efficiency. THPTA is a commonly used ligand in bioconjugation due to its ability to stabilize the Cu(I) catalyst and protect biomolecules. |
| Steric hindrance at the reaction site | - Introduce a longer PEG spacer in your linker to increase the distance between the biomolecule and the reactive azide group. - For proteins, consider performing the reaction under partial denaturing conditions to expose buried reactive sites, if refolding is possible. |
| Substrate aggregation | For hydrophobic molecules, aggregation in aqueous media can hinder the reaction. Using co-solvents like DMSO or DMF (up to 10%) can improve solubility. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and their impact on labeling efficiency. These are illustrative values based on general trends reported in the literature.
Table 1: Typical Reaction Conditions for CuAAC Bioconjugation
| Parameter | Recommended Range | Notes |
| Molar Ratio (Azide:Alkyne) | 1:2 to 1:5 | An excess of one reagent can drive the reaction to completion. For expensive biomolecules, the other reactant is typically in excess. |
| Copper(I) Catalyst Concentration | 0.1 - 1 mM | Higher concentrations can lead to faster reactions but may also increase protein precipitation or degradation. |
| Ligand to Copper Ratio | 2:1 to 5:1 | A ligand like THPTA stabilizes the Cu(I) catalyst and accelerates the reaction. |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 1 - 5 mM | Should be in excess relative to the copper catalyst to maintain the Cu(I) state. |
| Reaction Temperature | Room Temperature (20-25°C) | Gentle heating (e.g., to 40°C) may improve yields for sterically hindered substrates, but should be used with caution to avoid degradation of sensitive biomolecules. |
| Reaction Time | 1 - 4 hours | Reaction times can vary depending on the specific reactants and conditions. Monitor reaction progress if possible. |
| pH | 7.0 - 8.0 | CuAAC is generally tolerant to a wide pH range, but this range is optimal for most bioconjugation reactions to maintain protein stability. |
Table 2: Influence of Co-solvents on CuAAC Reaction Yield
| Co-solvent | Typical Concentration (% v/v) | Impact on Yield |
| DMSO | 5 - 20% | Can significantly improve the solubility of hydrophobic reagents, leading to higher yields. |
| DMF | 5 - 20% | Similar to DMSO, improves solubility of reactants. |
| t-Butanol | 10 - 50% | Often used in combination with water to create a homogeneous reaction mixture. |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling
This protocol describes the labeling of a protein with this compound followed by a CuAAC reaction with an alkyne-containing molecule (e.g., a fluorescent dye).
Step A: Activation of this compound and Amine Labeling
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Buffer Exchange : Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4).
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Reagent Preparation :
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Prepare a 10 mg/mL solution of this compound in anhydrous DMSO.
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Prepare a fresh solution of EDC and NHS in anhydrous DMSO at a concentration of 10 mg/mL each.
-
-
Activation : In a microcentrifuge tube, combine 10 µL of the this compound solution with 10 µL each of the EDC and NHS solutions. Incubate at room temperature for 15-30 minutes to generate the NHS ester.
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Labeling Reaction : Add the activated linker solution to the protein solution. A typical molar excess of the linker to the protein is 20-fold.
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Incubation : Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
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Purification : Remove the excess unreacted linker and byproducts using a spin desalting column or dialysis against PBS. The resulting azide-functionalized protein is now ready for the click reaction.
Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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Reagent Preparation :
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Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.
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Prepare a 50 mM stock solution of CuSO₄ in water.
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Prepare a 50 mM stock solution of Sodium Ascorbate in water (prepare fresh).
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Prepare a 10 mM stock solution of a copper ligand (e.g., THPTA) in water or DMSO.
-
-
Reaction Mixture : In a microcentrifuge tube, combine the azide-functionalized protein with the alkyne-containing molecule (typically a 2-5 fold molar excess over the protein).
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Catalyst Addition : Add the catalyst components to the reaction mixture in the following order, with gentle vortexing after each addition:
-
Copper ligand (to a final concentration of 0.5 mM)
-
CuSO₄ (to a final concentration of 0.1 mM)
-
Sodium Ascorbate (to a final concentration of 1 mM)
-
-
Incubation : Incubate the reaction for 1-4 hours at room temperature.
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Purification : Purify the final labeled protein conjugate using a desalting column or dialysis to remove the catalyst, excess reagents, and byproducts.
Visualizations
Caption: Workflow for a two-step protein labeling process using this compound.
Caption: A logical troubleshooting workflow for poor labeling efficiency.
References
- 1. Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media [mdpi.com]
Technical Support Center: Preventing Aggregation During Bioconjugation with Azido-PEG1-CH2CO2H
Welcome to the technical support center for bioconjugation using Azido-PEG1-CH2CO2H. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to aggregation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive functionalities?
A1: this compound is a heterobifunctional crosslinker featuring a single polyethylene glycol (PEG) unit. It has two distinct reactive groups: an azide (-N₃) group and a carboxylic acid (-COOH) group. The azide group is used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The carboxylic acid can be activated to react with primary amines (e.g., lysine residues on a protein) to form a stable amide bond. The PEG linker itself is hydrophilic and can help to improve the solubility and reduce the aggregation of the resulting conjugate.[1][2][3][4][5]
Q2: What are the most common causes of protein aggregation during bioconjugation with this linker?
A2: Protein aggregation during bioconjugation is a common issue that can arise from several factors:
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Changes in Physicochemical Properties: The covalent attachment of the PEG linker and any subsequent molecule can alter the protein's surface charge, isoelectric point (pI), and hydrophobicity, leading to reduced solubility and aggregation.
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Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can destabilize the protein, making it more prone to aggregation.
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High Protein Concentration: Higher protein concentrations increase the likelihood of intermolecular interactions that can lead to aggregation.
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Presence of Hydrophobic Moieties: If the molecule being conjugated to the azide end of the linker is hydrophobic, it can increase the overall hydrophobicity of the bioconjugate, promoting aggregation.
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Over-labeling: The attachment of too many linker molecules can significantly alter the protein's properties and lead to aggregation.
Q3: How can I minimize aggregation during the EDC/NHS coupling step?
A3: The 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling reaction to activate the carboxylic acid can be a critical step where aggregation occurs. To minimize this:
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Optimize pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent reaction with primary amines on the protein is more efficient at a physiological to slightly alkaline pH (7.2-8.5). A two-step process where activation is performed at a lower pH followed by an adjustment to a higher pH for the coupling reaction is often recommended.
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Control Reagent Concentrations: Use an optimized molar ratio of EDC and NHS to the carboxylic acid groups on the linker. A significant excess of EDC can sometimes lead to protein crosslinking and aggregation.
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Gentle Mixing: Avoid vigorous vortexing or stirring, which can cause mechanical stress and induce aggregation. Gentle mixing is recommended.
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Use of Stabilizing Excipients: The inclusion of excipients like arginine, glycerol, or non-ionic detergents in the reaction buffer can help maintain protein stability.
Q4: What is the role of the PEG linker in preventing aggregation?
A4: The polyethylene glycol (PEG) component of the linker plays a crucial role in preventing aggregation. PEG is a hydrophilic polymer that, when conjugated to a protein, can form a hydration shell around the molecule. This hydration layer can mask hydrophobic patches on the protein surface, reducing intermolecular hydrophobic interactions that lead to aggregation. Additionally, the steric hindrance provided by the PEG chain can physically prevent protein molecules from getting close enough to aggregate.
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation with this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness in the reaction mixture. | 1. Protein Aggregation: Suboptimal buffer conditions (pH, ionic strength), high protein concentration, or temperature fluctuations. 2. Reagent Precipitation: Poor solubility of the this compound linker or other reagents in the reaction buffer. | 1. Optimize Reaction Buffer: Screen different buffer systems and pH values to find the optimal conditions for your protein's stability. Consider adding stabilizing excipients (see Table 1). 2. Reduce Protein Concentration: Perform the conjugation reaction at a lower protein concentration. 3. Control Temperature: Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down aggregation kinetics. 4. Ensure Reagent Solubility: Dissolve the this compound linker in a small amount of a compatible organic solvent (e.g., DMSO or DMF) before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough not to affect protein stability. |
| Low conjugation efficiency. | 1. Inactive Reagents: Hydrolysis of EDC and/or the NHS-ester intermediate. 2. Suboptimal pH: Incorrect pH for the EDC/NHS activation or the amine coupling step. 3. Presence of Competing Amines: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the activated linker. 4. Steric Hindrance: The target amine groups on the protein may be inaccessible. | 1. Use Fresh Reagents: Prepare fresh solutions of EDC and NHS immediately before use. Store stock reagents under desiccated conditions. 2. Optimize pH: Follow a two-step pH procedure for EDC/NHS coupling (activation at pH 4.5-6.0, coupling at pH 7.2-8.5). For click chemistry, ensure the pH is within the optimal range for the chosen catalyst or strain-promoted reagent. 3. Use Amine-Free Buffers: For the EDC/NHS coupling step, use buffers such as MES or phosphate-buffered saline (PBS). 4. Vary Linker-to-Protein Ratio: Optimize the molar excess of the linker to the protein to improve conjugation efficiency. |
| High levels of soluble aggregates detected by analytical methods (e.g., SEC, DLS). | 1. Over-labeling: High degree of conjugation leading to significant changes in the protein's physicochemical properties. 2. Hydrophobicity of the Conjugated Moiety: The molecule attached to the azide end of the linker may be hydrophobic, increasing the overall hydrophobicity of the conjugate. 3. Conformational Changes: The conjugation process may induce conformational changes in the protein, exposing hydrophobic regions. | 1. Reduce Linker-to-Protein Ratio: Decrease the molar excess of the this compound linker in the reaction to achieve a lower degree of labeling. 2. Introduce a More Hydrophilic Moiety: If possible, use a more hydrophilic molecule for conjugation to the azide group. 3. Include Stabilizing Excipients: Add excipients to the purification and storage buffers to maintain the stability of the final conjugate (see Table 1). 4. Analytical Characterization: Use techniques like Circular Dichroism (CD) to assess conformational changes in the protein after conjugation. |
| Difficulty in purifying the final conjugate. | 1. Similar Properties of Reactants and Products: The bioconjugate may have similar size and charge to the starting protein, making separation difficult. 2. Presence of Aggregates: Aggregates can interfere with chromatographic separation. | 1. Optimize Purification Method: Size Exclusion Chromatography (SEC) is often effective for separating the larger conjugate from the smaller, unreacted linker. Ion Exchange Chromatography (IEX) can be used to separate based on charge differences between the native protein and the conjugate. 2. Remove Aggregates Before Purification: Centrifuge the reaction mixture to pellet large aggregates before loading it onto a chromatography column. |
Data Presentation
Table 1: Recommended Concentrations of Stabilizing Excipients to Prevent Aggregation
| Excipient | Recommended Concentration Range | Mechanism of Action |
| Arginine | 50 - 500 mM | Suppresses protein aggregation by interacting with hydrophobic and charged residues on the protein surface. |
| Glycerol | 5 - 20% (v/v) | Increases the viscosity of the solution and stabilizes the native protein structure by preferential hydration. |
| Tween-20 / Polysorbate 20 | 0.01 - 0.1% (v/v) | Non-ionic surfactant that prevents surface-induced aggregation and can stabilize proteins in solution. |
| Sucrose / Trehalose | 250 - 500 mM | Sugars that act as cryoprotectants and lyoprotectants, stabilizing proteins during freezing and lyophilization. |
Table 2: Key Parameters for EDC/NHS Coupling and Click Chemistry Reactions
| Parameter | EDC/NHS Coupling | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Optimal pH | Activation: 4.5 - 6.0 Coupling: 7.2 - 8.5 | 4.0 - 7.0 | 4.0 - 9.0 |
| Typical Molar Ratios | Protein:Linker:EDC:NHS = 1 : (5-20) : (10-40) : (10-40) | Azide-Protein : Alkyne-Molecule = 1 : (3-10) | Azide-Protein : Strained Alkyne = 1 : (3-10) |
| Typical Reaction Time | 2 - 4 hours at RT or overnight at 4°C | 1 - 4 hours at RT | 1 - 12 hours at RT |
| Common Quenching Agents | Tris, Glycine, Hydroxylamine | EDTA (to chelate copper) | Not typically required |
Experimental Protocols
Protocol 1: Two-Step Bioconjugation of a Protein with this compound via EDC/NHS Coupling
This protocol describes the activation of the carboxylic acid group of this compound and its subsequent conjugation to primary amines on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.15 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column for buffer exchange and purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in the Activation Buffer.
-
Reagent Preparation: Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer (e.g., 10 mg/mL).
-
Activation of this compound:
-
Add a 10- to 20-fold molar excess of this compound to the protein solution.
-
Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS over the this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Adjust the pH of the reaction mixture to 7.5 by adding the Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.
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Purification: Purify the azide-functionalized protein from excess reagents and byproducts using a desalting column or dialysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Functionalized Protein
This protocol describes the conjugation of an azide-functionalized protein (from Protocol 1) to a molecule containing a strained alkyne (e.g., DBCO, BCN).
Materials:
-
Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained alkyne-containing molecule (e.g., DBCO-fluorophore)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation:
-
Ensure the azide-functionalized protein is at a known concentration in the Reaction Buffer.
-
Dissolve the strained alkyne-containing molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.
-
-
SPAAC Reaction:
-
Add a 3- to 10-fold molar excess of the strained alkyne-containing molecule to the azide-functionalized protein solution.
-
The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Monitoring the Reaction (Optional): The progress of the reaction can be monitored by techniques such as SDS-PAGE (observing a band shift) or mass spectrometry.
-
Purification: Purify the final bioconjugate from the excess unreacted alkyne-containing molecule using size exclusion chromatography or another suitable method.
Mandatory Visualization
Caption: Workflow for EDC/NHS-mediated conjugation.
References
Technical Support Center: Optimizing Azido-PEG1-CH2CO2H Conjugation to Sensitive Proteins
Welcome to the technical support center for the use of Azido-PEG1-CH2CO2H with sensitive proteins. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional PEG linker. It contains two key functional groups:
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An azide group (N₃) , which is used for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3] This allows for the highly specific attachment of other molecules that have a corresponding alkyne group.
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A terminal carboxylic acid (-COOH) , which can be activated to react with primary amines (like the side chain of lysine residues or the N-terminus) on proteins to form a stable amide bond.[1][4]
This linker is primarily used to PEGylate proteins, a process that can enhance solubility, increase stability, and reduce the immunogenicity of therapeutic proteins. The azide group provides a handle for subsequent, specific downstream modifications.
Q2: How do I conjugate the carboxylic acid group of this compound to my protein?
The most common method is to activate the carboxylic acid using carbodiimide chemistry, typically with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This creates a more stable NHS ester intermediate that then efficiently reacts with primary amines on the protein surface.
Q3: What is the optimal pH for conjugating the activated this compound (as an NHS ester) to my protein?
The optimal pH for the reaction between an NHS ester and a primary amine on a protein is a compromise. The reaction is most efficient in the pH range of 7.2 to 8.5. A pH of 8.0 to 8.5 is often recommended for labeling proteins.
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Below pH 7.2: The primary amines on the protein are mostly protonated (-NH₃⁺), making them poor nucleophiles and slowing the reaction rate significantly.
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Above pH 8.5: While the amines are more reactive, the NHS ester becomes increasingly susceptible to hydrolysis (reaction with water), which deactivates the linker and reduces conjugation efficiency.
Q4: Which buffers should I use for the conjugation reaction?
It is critical to use amine-free buffers. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester, significantly lowering the yield of your desired conjugate.
Recommended buffers include:
-
Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.5.
-
Sodium Bicarbonate buffer (0.1 M) at a pH of 8.3-8.5.
-
Borate buffer (50 mM).
-
HEPES buffer.
Q5: How do I stop or "quench" the reaction?
To stop the reaction, you can add a small molecule containing a primary amine. This quenching agent will react with any remaining active NHS esters. Common quenching agents include:
-
Tris buffer
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Glycine
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Hydroxylamine
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Ethanolamine
Typically, the quenching agent is added to a final concentration of 20-100 mM and allowed to incubate for 15-30 minutes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Efficiency | 1. Incorrect pH: The reaction buffer pH is too low (<7.2), leaving amines protonated and unreactive. 2. Hydrolysis of NHS Ester: The reaction pH is too high (>8.5), or the activated PEG linker was stored improperly in aqueous solution, leading to hydrolysis. 3. Competing Nucleophiles: The buffer (e.g., Tris, glycine) or other sample components contain primary amines. 4. Inactive Reagents: The EDC or NHS used for activation has degraded due to moisture. | 1. Verify the pH of your reaction buffer. The optimal range is typically 7.2-8.5. 2. Prepare the activated NHS-ester of this compound immediately before use. Avoid prolonged storage in aqueous buffers. 3. Perform a buffer exchange for your protein into an amine-free buffer like PBS, HEPES, or Borate. 4. Use fresh, high-quality EDC and NHS stored in a desiccator. |
| Protein Aggregation or Precipitation | 1. Protein Instability: The chosen reaction conditions (pH, temperature) are destabilizing your sensitive protein. 2. High Protein Concentration: The concentration of the protein in the reaction is too high. 3. Cross-linking (if using other reagents): While this compound is monofunctional regarding amine reactivity, impurities or other bifunctional reagents could cause cross-linking. | 1. Screen different pH values and consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. 2. Reduce the protein concentration in the reaction mixture. 3. Ensure the purity of your PEG linker and other reagents. |
| Loss of Protein Biological Activity | 1. PEGylation at Active Site: The PEG linker has attached to a lysine residue within or near the protein's active site, causing steric hindrance. 2. Protein Denaturation: The reaction conditions have partially or fully denatured the protein. | 1. Protect the active site during the reaction by adding a substrate or a competitive inhibitor. 2. Lower the molar ratio of activated PEG to protein to favor modification of more accessible surface lysines. 3. Optimize reaction conditions (pH, temperature) for better protein stability. Confirm protein integrity post-reaction using biophysical methods like Circular Dichroism. |
| High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species) | 1. High Molar Ratio: The molar ratio of activated PEG to protein is too high. 2. Multiple Reactive Sites: The protein has multiple lysine residues with similar accessibility and reactivity. | 1. Systematically decrease the molar ratio of activated PEG to protein to find the optimal balance for mono-PEGylation. 2. Adjust the reaction pH. A slightly lower pH (e.g., 7.2-7.5) can sometimes favor modification of the more nucleophilic N-terminus over lysine residues. |
Quantitative Data Summary
The efficiency and specificity of the conjugation reaction are critically dependent on reaction conditions. The following tables provide key quantitative data to guide optimization.
Table 1: Effect of pH on NHS Ester Stability This table illustrates the strong dependence of NHS ester stability on pH. As pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life for the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 | <10 minutes |
Table 2: Recommended Reaction Parameters for NHS Ester Coupling This table provides a starting point for typical reaction conditions. These should be optimized for each specific protein.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | A pH of 8.0-8.5 is a common starting point. |
| Temperature | 4°C - 25°C (Room Temp) | Lower temperatures may preserve the stability of sensitive proteins but require longer reaction times. |
| Reaction Time | 30 minutes - 4 hours | Typically sufficient for completion. Longer times may increase hydrolysis, especially at higher pH. |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | This must be determined empirically to achieve the desired degree of labeling. |
Experimental Protocols
Protocol 1: Two-Step Amine Conjugation using EDC/NHS
This protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to a primary amine on a sensitive protein.
Materials:
-
This compound
-
Sensitive Protein in Amine-Free Buffer (e.g., 0.1 M MES, pH 6.0 for activation; 0.1 M PBS, pH 7.5 for conjugation)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column for purification
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 100 mM).
-
Immediately before use, dissolve EDC and Sulfo-NHS in Activation Buffer to a concentration of 0.1 M each.
-
In a clean microfuge tube, combine a 10-fold molar excess of this compound (relative to the protein) with a 1.2-fold molar excess of both EDC and Sulfo-NHS (relative to the PEG linker).
-
Incubate the activation reaction for 15-30 minutes at room temperature. The activation reaction is most efficient at pH 4.5-7.2.
Step 2: Conjugation to Protein
-
While the activation reaction is proceeding, ensure your protein is prepared in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Add the activated this compound solution directly to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.
-
Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
Step 3: Purification
-
Remove unreacted PEG linker and byproducts by passing the reaction mixture through a desalting column (size-exclusion chromatography) equilibrated with your desired storage buffer.
Protocol 2: Characterization of PEGylated Protein
-
SDS-PAGE Analysis: Compare the PEGylated protein to the unmodified protein. A successful PEGylation will result in a shift in the molecular weight, causing the band to migrate slower.
-
Mass Spectrometry (LC/MS): For a precise determination of the degree of PEGylation (number of PEG molecules per protein), LC/MS analysis is recommended. This can confirm the mass increase corresponding to the addition of one or more this compound molecules.
Visualizations
Caption: Workflow for the two-step conjugation of this compound to a protein.
References
Long-term storage and stability of Azido-PEG1-CH2CO2H
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, stability, and use of Azido-PEG1-CH2CO2H.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound in its pure, solid form should be stored at -20°C. Under these conditions, it is expected to be stable for up to three years.
Q2: How should I store solutions of this compound?
Stock solutions of this compound should be stored at -80°C for long-term stability, where they can be viable for up to six months. For short-term storage, -20°C is acceptable for up to one month.[1][2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: What is the general stability of the azide functional group?
The azide functional group is generally stable under a wide range of reaction conditions.[3] However, it can be sensitive to certain reagents. For instance, azides can be reduced to amines in the presence of reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP), with TCEP being a more potent reducing agent for azides.[4]
Q4: In which solvents is this compound soluble?
This compound is soluble in water and dichloromethane (DCM).[1] The PEG linker enhances its hydrophilicity, making it suitable for use in aqueous buffers for bioconjugation reactions.
Q5: What are the primary applications of this compound?
This compound is a versatile bifunctional linker commonly used in:
-
Click Chemistry: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to form stable triazole linkages.
-
PROTAC (Proteolysis Targeting Chimera) Synthesis: It serves as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in the development of PROTACs.
-
Bioconjugation: The terminal carboxylic acid can be activated to react with primary amines on biomolecules, such as proteins and peptides, to form stable amide bonds.
Troubleshooting Guides
Low Yield in Click Chemistry Reactions
Symptom: Poor or no formation of the desired triazole product in a CuAAC reaction.
| Potential Cause | Suggested Solution |
| Oxidation of Copper(I) Catalyst | The Cu(I) catalyst is essential for the reaction and is easily oxidized to the inactive Cu(II) state by oxygen. De-gas all solvents and solutions before use. Work under an inert atmosphere (e.g., argon or nitrogen). |
| Poor Quality of Reagents | Ensure the purity of your alkyne-containing molecule and other reagents. Use freshly prepared or properly stored sodium ascorbate solution, as it can degrade over time. |
| Presence of Reducing Agents | If your reaction mixture contains reducing agents like TCEP, it may reduce the azide group of this compound. If a reducing agent is necessary, consider using DTT, which is less reactive towards azides. |
| Inappropriate pH | CuAAC reactions are generally robust over a wide pH range, but for bioconjugation, a pH between 7 and 9 is often optimal. Extreme pH values can affect the stability of the reactants or the catalyst. |
Inefficient PROTAC-Mediated Degradation
Symptom: The synthesized PROTAC using the this compound linker shows weak or no degradation of the target protein.
| Potential Cause | Suggested Solution |
| Suboptimal Linker Length or Composition | The length and chemical nature of the linker are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). Synthesize a library of PROTACs with varying linker lengths (e.g., using Azido-PEGn-CH2CO2H with different 'n' values) to identify the optimal linker. |
| Poor Cell Permeability | The physicochemical properties of the final PROTAC, influenced by the linker, may hinder its ability to cross the cell membrane. The inclusion of PEG units in the linker generally improves solubility and cell permeability. |
| "Hook Effect" | At high concentrations, PROTACs can form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) that are not productive for degradation, leading to a bell-shaped dose-response curve. Perform a full dose-response experiment to determine the optimal concentration for degradation. |
| Impure PROTAC | Impurities from the synthesis and purification steps can interfere with the biological assay. Ensure the final PROTAC is of high purity, as confirmed by analytical techniques like LC-MS and NMR. |
Data Summary
Storage and Stability Data
| Form | Storage Temperature | Recommended Duration |
| Pure (Solid) | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 6 months |
| In Solvent | -20°C | Up to 1 month |
Note: Specific quantitative data on the degradation kinetics of this compound under various pH and temperature conditions are not extensively available in the public domain. The stability of the compound is highly dependent on the specific experimental conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
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Phosphate-buffered saline (PBS) at various pH values (e.g., pH 5, 7.4, 9)
-
High-purity water
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Acetonitrile (ACN) or other suitable organic solvent for HPLC/LC-MS
-
HPLC or LC-MS system with a suitable column (e.g., C18)
2. Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or a water/organic mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C or 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal Stress: Incubate the stock solution in a neutral buffer (e.g., PBS pH 7.4) at an elevated temperature (e.g., 60°C or 80°C).
-
pH Stability: Incubate the stock solution in buffers of different pH values (e.g., pH 5, 7.4, 9) at a controlled temperature.
-
-
Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining amount of this compound and to detect the formation of any degradation products.
-
Data Interpretation: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate. Characterize any significant degradation products using LC-MS/MS and NMR if necessary.
Visualizations
Potential Degradation Pathway of this compound
Caption: Plausible degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation stability testing.
References
Technical Support Center: Azido-PEG1-CH2CO2H Conjugation
Welcome to the technical support center for Azido-PEG1-CH2CO2H conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting and optimizing your experiments. The following information focuses on the common two-step carbodiimide reaction involving EDC and NHS to conjugate the terminal carboxylic acid of this compound to primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for each step of the this compound conjugation reaction?
A1: The conjugation process is a two-step reaction, with each step having a distinct optimal pH range.[1][2]
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Step 1: Carboxylic Acid Activation: The activation of the carboxyl group on the PEG linker with EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) and NHS (N-hydroxysuccinimide) is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[1][2][3] A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).
-
Step 2: Amine Coupling: The reaction of the newly formed, semi-stable NHS-ester with a primary amine on your target molecule is most efficient at a physiological to slightly basic pH, ranging from pH 7.2 to 8.5 . For this step, amine-free buffers such as phosphate-buffered saline (PBS) at pH 7.2-7.5 or sodium bicarbonate buffer (pH 8.3) are recommended.
Q2: Why is a two-step pH process recommended?
A2: A two-step process is preferred because it maximizes efficiency and minimizes side reactions. The acidic pH of the first step is optimal for the EDC-mediated activation of the carboxyl group. However, primary amines are often protonated and non-nucleophilic at this low pH. Raising the pH for the second step deprotonates the primary amines, making them reactive toward the NHS-ester for efficient amide bond formation. This separation of steps prevents unwanted polymerization if the target molecule also contains carboxyl groups.
Q3: How does pH affect the stability of the active NHS-ester intermediate?
A3: The NHS-ester is susceptible to hydrolysis, a competing reaction that regenerates the carboxylic acid and inactivates the linker. The rate of this hydrolysis is highly pH-dependent, increasing significantly at higher pH values. This makes it critical to add the amine-containing molecule promptly after the activation step and pH adjustment.
Troubleshooting Guide
Problem: Low or No Conjugation Yield
This is the most common issue and can often be traced to suboptimal pH, reagent quality, or reaction conditions.
| Possible Cause | Recommended Solution |
| Incorrect pH for Activation | Verify that the pH of your activation buffer (e.g., MES) is between 4.5 and 6.0. Use a calibrated pH meter. Incorrect pH leads to inefficient formation of the NHS-ester. |
| Incorrect pH for Coupling | Ensure the pH is raised to 7.2-8.5 for the amine coupling step. If the pH is too low, the amine will be protonated and non-reactive. If it is too high (e.g., >8.5), rapid hydrolysis of the NHS-ester will occur. |
| Inappropriate Buffer Choice | Never use buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) as they will compete with the reaction. Use recommended buffers like MES for activation and PBS or Borate for coupling. |
| Hydrolysis of NHS-Ester | The NHS-ester intermediate has a limited half-life in aqueous solutions. Perform the amine coupling step immediately after the activation and buffer pH adjustment. Avoid long delays. |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Store them desiccated at -20°C. Allow vials to warm to room temperature before opening to prevent condensation. Prepare EDC/NHS solutions immediately before use as EDC is prone to hydrolysis. |
Quantitative Data Summary
The efficiency of the conjugation reaction is a balance between amine reactivity and NHS-ester stability. The following table summarizes the impact of pH on these competing factors.
| pH Range | Carboxyl Activation (Step 1) | Amine Reactivity (Step 2) | NHS-Ester Half-Life | Overall Recommendation |
| 4.5 - 6.0 | Optimal | Low (Amines are protonated) | High (Stable) | Recommended for Activation Step |
| 7.0 - 7.5 | Sub-optimal | Good | ~4-5 hours at pH 7 | Good for Coupling Step |
| 8.0 - 8.5 | Inefficient | Optimal | ~1 hour at pH 8 | Optimal for Coupling Step (balance of reactivity and stability) |
| > 8.6 | Inefficient | High | ~10 minutes at pH 8.6 | Not Recommended (Rapid hydrolysis outcompetes coupling) |
Experimental Protocols & Visualizations
Detailed Protocol: Two-Step EDC/NHS Conjugation
This protocol provides a general framework for conjugating this compound to an amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
Amine-containing molecule ("Protein")
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (MW: 191.7 g/mol )
-
Sulfo-NHS (MW: 217.14 g/mol )
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine
-
Desalting columns
Procedure:
-
Reagent Preparation: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening. Prepare solutions of both reagents in Activation Buffer immediately before use.
-
Activation of PEG Linker:
-
Dissolve this compound in Activation Buffer.
-
Add EDC (e.g., 2 mM final concentration) and Sulfo-NHS (e.g., 5 mM final concentration) to the PEG solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Reagents (Optional but Recommended):
-
To prevent unwanted side-reactions with the target protein, remove excess EDC and byproducts.
-
Use a desalting column equilibrated with Activation Buffer (or Coupling Buffer if proceeding immediately to the next step after pH adjustment).
-
-
pH Adjustment and Conjugation:
-
Immediately add the activated PEG-linker solution to your "Protein" solution, which has been prepared in Coupling Buffer (pH 7.2-7.5). The final reaction pH should be in the 7.2-8.5 range.
-
Alternatively, if a desalting column was used, exchange the buffer of the activated PEG to the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding Quenching Buffer (e.g., hydroxylamine to a final concentration of 10-50 mM). This will hydrolyze any remaining active NHS-esters.
-
Incubate for 15-30 minutes.
-
-
Purification: Purify the final conjugate using appropriate methods (e.g., size exclusion chromatography, dialysis) to remove unreacted PEG, protein, and quenching reagents.
Visual Workflow and Logic Diagrams
Caption: Two-step pH-dependent conjugation workflow.
References
Avoiding hydrolysis of activated carboxylic acid in Azido-PEG1-CH2CO2H
Welcome to the technical support center for Azido-PEG1-CH2CO2H. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments, with a focus on avoiding hydrolysis of the activated carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound is a bifunctional linker molecule commonly used in bioconjugation and drug delivery research.[1][2] It features a terminal azide group for "click chemistry" reactions and a carboxylic acid group.[1][2] The carboxylic acid is typically activated to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on proteins, peptides, or other molecules to form a stable amide bond.[3] The short polyethylene glycol (PEG) spacer enhances water solubility.
Q2: My conjugation yield is low. What is the most likely cause?
Low conjugation yield is often due to the hydrolysis of the activated carboxylic acid (NHS ester) before it can react with your amine-containing molecule. This hydrolysis is a competing reaction that converts the reactive NHS ester back to the unreactive carboxylic acid.
Q3: How does pH affect the hydrolysis of the activated NHS ester?
The rate of NHS ester hydrolysis is highly dependent on pH. As the pH increases, the rate of hydrolysis increases significantly. At a lower pH, the hydrolysis is slower, but the primary amines on the target molecule become protonated and less nucleophilic, which also reduces the reaction rate. Therefore, a careful balance is required.
Q4: What are the optimal pH conditions for minimizing hydrolysis while ensuring efficient conjugation?
A two-step pH process is generally recommended for optimal results.
-
Activation Step: The activation of the carboxylic acid on this compound with EDC and NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0 .
-
Coupling Step: The reaction of the resulting NHS ester with the primary amine on your target molecule should be performed at a pH of 7.2 to 8.5 .
Q5: How can I monitor the hydrolysis of my activated NHS ester?
The hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS) as a byproduct. This byproduct absorbs light in the 260-280 nm range. You can monitor the increase in absorbance in this range to qualitatively assess the extent of hydrolysis.
Troubleshooting Guide
This section addresses common issues encountered during the conjugation of activated this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of Activated Ester: The NHS ester is sensitive to moisture and has a limited half-life in aqueous solutions. | - Prepare fresh solutions of EDC and NHS immediately before use. - Perform the coupling step as soon as possible after the activation step. - Maintain the recommended pH for both activation and coupling steps. |
| Inactive Reagents: EDC and/or NHS may have degraded due to improper storage. | - Store EDC and NHS desiccated at -20°C. - Allow reagents to warm to room temperature before opening to prevent condensation. | |
| Suboptimal Molar Ratios: Incorrect stoichiometry of EDC, NHS, and the PEG linker can lead to inefficient activation. | - Use a molar excess of EDC and NHS relative to the this compound. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxylic acid. | |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine will compete with your target molecule for reaction with the NHS ester. | - Use non-amine-containing buffers such as MES for the activation step and PBS, HEPES, or borate buffer for the coupling step. | |
| Precipitation During Reaction | Poor Solubility of Reagents: The non-sulfonated NHS ester of this compound may have limited solubility in aqueous buffers. | - Dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction buffer. Ensure the final concentration of the organic solvent is low (typically 0.5-10%) to avoid denaturing your biomolecule. |
| Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause protein aggregation. | - Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility. |
Quantitative Data Summary
The stability of the activated NHS ester is critical for successful conjugation. The following table summarizes the half-life of a typical NHS ester at various pH values and temperatures.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | |
| 7.0 | 4 | 4-5 hours | |
| 8.0 | 4 | 1 hour | |
| 8.6 | 4 | 10 minutes |
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation of this compound to a Primary Amine-Containing Molecule
This protocol is designed to maximize conjugation efficiency by minimizing the hydrolysis of the activated NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Amine-containing molecule (e.g., protein, peptide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS vials to equilibrate to room temperature before opening.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.
-
Dissolve this compound in a minimal amount of anhydrous DMSO or DMF.
-
-
Activation of this compound:
-
In a microcentrifuge tube, dissolve this compound (1 equivalent) in Activation Buffer.
-
Add EDC (e.g., 5 equivalents) and NHS (e.g., 2 equivalents) to the solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Coupling to the Amine-Containing Molecule:
-
Immediately add the activated this compound solution to your amine-containing molecule dissolved in Coupling Buffer.
-
The molar ratio of the activated PEG to your molecule should be optimized, but a starting point of 10-20 fold molar excess of the PEG linker is common.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by a suitable method such as dialysis, size-exclusion chromatography, or diafiltration.
-
Visualizations
Caption: Competing reactions of the activated NHS ester.
References
Validation & Comparative
A Head-to-Head Comparison of Azido-PEG1-CH2CO2H and Azido-PEG2-CH2CO2H in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's length and composition can significantly influence the solubility, stability, pharmacokinetics, and ultimately, the efficacy of the final product. This guide provides an objective comparison of two of the shortest discrete PEG linkers, Azido-PEG1-CH2CO2H and Azido-PEG2-CH2CO2H, supported by general experimental data and detailed protocols.
The key distinction between this compound and Azido-PEG2-CH2CO2H lies in the length of the polyethylene glycol (PEG) spacer—a single ethylene glycol unit. While seemingly minor, this difference can have a cascading effect on the physicochemical properties and biological performance of the resulting bioconjugate. Both molecules are heterobifunctional linkers, featuring a terminal azide group for "click chemistry" and a carboxylic acid for stable amide bond formation with primary amines.
Physicochemical Properties
The addition of a second PEG unit in Azido-PEG2-CH2CO2H imparts a slight increase in hydrophilicity and molecular weight compared to its PEG1 counterpart. This can translate to improved aqueous solubility of the linker and the subsequent bioconjugate, a crucial factor when working with hydrophobic payloads.
| Property | This compound | Azido-PEG2-CH2CO2H |
| Molecular Weight | 145.12 g/mol | 189.17 g/mol |
| Formula | C4H7N3O3 | C6H11N3O4 |
| PEG Units | 1 | 2 |
| Spacer Arm Length | 7.5 Å | 11.0 Å |
| Solubility | Good in aqueous and organic solvents | Slightly enhanced aqueous solubility |
Impact on Bioconjugate Performance: A Comparative Analysis
While direct head-to-head experimental data for these two specific linkers is limited, we can extrapolate from established principles of how PEG linker length influences bioconjugate properties. Shorter PEG chains generally lead to more compact conjugates, which can be advantageous for cell penetration and receptor binding. However, they may offer less of a "shielding" effect for the payload, potentially leading to faster clearance.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, the linker plays a pivotal role in the drug-to-antibody ratio (DAR), stability, and in vivo performance.
| Parameter | This compound | Azido-PEG2-CH2CO2H | Rationale |
| Drug-to-Antibody Ratio (DAR) | Potentially higher | Slightly lower | The shorter PEG1 linker may present less steric hindrance during conjugation, potentially allowing for a higher DAR. |
| In Vitro Cytotoxicity (IC50) | Potentially lower (more potent) | Potentially slightly higher | Shorter linkers can lead to more efficient payload delivery and higher potency.[1] However, the difference between PEG1 and PEG2 is expected to be minimal. |
| In Vivo Clearance | Potentially faster | Potentially slower | Longer PEG chains generally increase the hydrodynamic radius, leading to slower renal clearance.[2] |
| Plasma Stability | High | High | Both linkers form stable amide and triazole linkages. The PEG chain itself can protect the bioconjugate from enzymatic degradation. |
Proteolysis Targeting Chimeras (PROTACs)
For PROTACs, the linker length is critical for inducing the formation of a stable ternary complex between the target protein and the E3 ligase.
| Parameter | This compound | Azido-PEG2-CH2CO2H | Rationale |
| Ternary Complex Formation | Optimal for specific protein-ligase pairs | Optimal for different protein-ligase pairs | The ideal linker length is highly dependent on the specific target and E3 ligase to achieve the correct orientation for ubiquitination. A single PEG unit difference can significantly impact efficacy.[3] |
| Cell Permeability | Potentially higher | Slightly lower | Shorter and more rigid linkers can sometimes favor cell permeability. |
| Solubility | Good | Enhanced | The additional PEG unit can improve the solubility of the entire PROTAC molecule, which is often a challenge in PROTAC design. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers in bioconjugation.
Protocol 1: EDC/NHS Coupling of Azido-PEG-Acid to an Antibody
This protocol describes the conjugation of the carboxylic acid moiety of the linker to primary amines (e.g., lysine residues) on an antibody.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
This compound or Azido-PEG2-CH2CO2H
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in PBS, pH 7.4.
-
Linker Activation:
-
Dissolve Azido-PEG-Acid in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
-
In a separate tube, add a 5-fold molar excess of the Azido-PEG-Acid linker to the Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 10-fold molar excess of NHS (relative to the antibody) to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation:
-
Immediately add the activated linker solution to the antibody solution. A 10- to 20-fold molar excess of linker to antibody is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Remove excess linker and byproducts using a desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction between the azide-functionalized biomolecule and an alkyne-containing payload.
Materials:
-
Azide-functionalized biomolecule (from Protocol 1)
-
Alkyne-containing payload
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO or DMF for dissolving payload
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-payload in DMSO.
-
Prepare fresh stock solutions of CuSO4 (50 mM in water), sodium ascorbate (100 mM in water), and TBTA (50 mM in DMSO).
-
-
Reaction Setup:
-
In a reaction tube, add the azide-functionalized biomolecule in reaction buffer.
-
Add the alkyne-payload to the reaction mixture (typically a 3- to 5-fold molar excess).
-
Add TBTA to a final concentration of 1 mM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the bioconjugate using size-exclusion chromatography or dialysis to remove excess reagents.
PROTAC Signaling Pathway
Azido-PEG linkers are integral to the synthesis of PROTACs. The following diagram illustrates the mechanism of action of a PROTAC, where the linker tethers a target protein ligand and an E3 ligase ligand, leading to the ubiquitination and subsequent degradation of the target protein.
Conclusion
The choice between this compound and Azido-PEG2-CH2CO2H is a nuanced one that depends on the specific application and desired properties of the final bioconjugate.
-
This compound may be preferred when a more compact and rigid linker is desired, potentially leading to higher cell permeability and potency in certain contexts.
-
Azido-PEG2-CH2CO2H offers slightly enhanced hydrophilicity, which can be beneficial for improving the solubility of the bioconjugate, particularly with hydrophobic payloads. The increased linker length may also be advantageous for optimizing the geometry of ternary complex formation in PROTACs or for providing better shielding of the payload in ADCs.
Ultimately, empirical testing is essential to determine the optimal linker for a given bioconjugation strategy. The provided protocols offer a starting point for researchers to explore the impact of these short-chain PEG linkers on the performance of their novel bioconjugates.
References
A Comparative Guide to PEG Spacer Lengths in PROTAC Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of therapeutic development. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, plays a critical role in the efficacy of the PROTAC. Among the various linker chemistries, polyethylene glycol (PEG) linkers are frequently utilized due to their hydrophilicity and tunable length. This guide provides an objective comparison of different PEG spacer lengths on PROTAC performance, supported by experimental data, detailed methodologies, and visual representations of key processes.
The Influence of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker length facilitates productive ubiquitination and subsequent degradation of the target protein. A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is excessively long can lead to a less stable or non-productive ternary complex, thereby reducing degradation efficiency.[1][2][3] Therefore, the ideal linker length is highly dependent on the specific target protein and the recruited E3 ligase, necessitating empirical optimization for each new PROTAC system.[4][5]
Data Presentation: Quantitative Comparison of PEG Linker Lengths
The following tables summarize quantitative data from studies investigating the impact of varying PEG spacer lengths on the degradation of different target proteins. The key metrics for comparison are the half-maximal degradation concentration (DC50), which indicates the potency of the PROTAC, and the maximum level of degradation (Dmax), which reflects its efficacy.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells | Reference |
| 9 | ~50% | >10 | |
| 12 | ~75% | ~5 | |
| 16 | ~95% | ~1 | |
| 19 | ~70% | ~5 | |
| 21 | ~60% | >10 |
Table 2: Impact of Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| < 12 | No degradation observed | - | |
| 21 | 3 | 96% | |
| 29 | 292 | 76% |
Table 3: Impact of Linker Length on BRD4 Degradation by CRBN-based PROTACs
| PROTAC Linker (PEG units) | DC50 in H661 cells | Reference |
| 0 | < 0.5 µM | |
| 1-2 | > 5 µM | |
| 4-5 | < 0.5 µM |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy. The following are protocols for key experiments cited in the evaluation of PROTACs with varying PEG linker lengths.
Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This biophysical assay is used to measure the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, and to assess the formation of the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., streptavidin-coated)
-
Purified, biotinylated E3 ligase (e.g., VHL complex)
-
Purified target protein
-
PROTAC compounds
-
Running buffer
Procedure:
-
Immobilization of E3 Ligase: Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip surface.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of PROTAC concentrations over the immobilized E3 ligase surface to measure the binary binding affinity (KD).
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The binding response will indicate the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD, to quantify the stability of the ternary complex.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the comparison of PEG spacer lengths in PROTACs.
References
- 1. TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Azido-PEG1-CH2CO2H: A Superior Crosslinker for Advanced Bioconjugation
In the landscape of bioconjugation, the choice of a crosslinker is paramount to the success of applications ranging from antibody-drug conjugates (ADCs) and PROTACs to surface modification of biomaterials.[1][2][3] Azido-PEG1-CH2CO2H has emerged as a highly advantageous heterobifunctional crosslinker, offering a unique combination of properties that address the limitations of more traditional alternatives. This guide provides an in-depth comparison of this compound with other common crosslinkers, supported by experimental principles and methodologies, to inform researchers, scientists, and drug development professionals in their selection process.
At a Glance: this compound vs. Alternative Crosslinkers
The superiority of this compound stems from its distinct functional components: an azide group for bioorthogonal "click" chemistry, a short polyethylene glycol (PEG) spacer, and a terminal carboxylic acid for amine conjugation. This design provides significant advantages over crosslinkers with different reactive groups (e.g., NHS esters, maleimides) and spacer arms (e.g., alkyl chains).
| Feature | This compound | Traditional Crosslinkers (e.g., SMCC, Alkyl-based) | Advantage of this compound |
| Reaction Mechanism | Bioorthogonal azide-alkyne cycloaddition ("click" chemistry) and amide bond formation.[4][5] | Nucleophilic acyl substitution (NHS esters), Michael addition (maleimides). | Higher specificity, efficiency, and bioorthogonality of click chemistry minimizes side reactions. |
| Target Residues | Site-specifically introduced alkynes and primary amines (Lysine, N-terminus). | Primary amines and sulfhydryls. | Greater control over the degree of labeling and conjugation site. |
| Specificity | High to very high. | Moderate to low, with potential for side reactions. | Minimizes off-target reactions, leading to more homogeneous conjugates. |
| Efficiency/Yield | Generally high to very high. | Variable, can be moderate to high but susceptible to hydrolysis. | More reliable and reproducible conjugation outcomes. |
| Spacer Arm | Short, hydrophilic PEG1 spacer. | Hydrophobic alkyl or cyclohexane chains. | Improved water solubility, reduced aggregation, and lower immunogenicity. |
| Linkage Stability | Highly stable triazole ring from click chemistry and stable amide bond. | Stable amide and thioether bonds, but maleimide stability can be a concern. | Formation of exceptionally stable covalent linkages. |
| Biocompatibility | High, especially with copper-free click chemistry. The azide and carboxylate groups are generally well-tolerated. | Generally high, but some crosslinkers like glutaraldehyde can be cytotoxic. | The inherent properties of the functional groups and the PEG spacer contribute to excellent biocompatibility. |
Delving into the Advantages: A Closer Look
The Power of Click Chemistry: The Azide Advantage
The azide functional group in this compound is a key differentiator, enabling the use of bioorthogonal click chemistry. This class of reactions, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), offers exceptional specificity and efficiency. Unlike NHS esters, which can react with any accessible primary amine and are prone to hydrolysis, the azide group reacts specifically with a complementary alkyne, even in complex biological mixtures. This leads to:
-
Higher Specificity and Control: Researchers can introduce an alkyne group at a specific site on a biomolecule, ensuring precise control over the conjugation location and stoichiometry. This is crucial for applications like ADCs, where the drug-to-antibody ratio (DAR) significantly impacts efficacy and safety.
-
Increased Stability: The resulting triazole linkage formed through click chemistry is highly stable.
-
Minimal Side Reactions: The bioorthogonal nature of the azide-alkyne reaction means it does not interfere with native biological functional groups, resulting in cleaner reaction profiles and more homogeneous products.
The Role of the PEG Spacer: Enhancing Physicochemical Properties
The short, hydrophilic PEG1 spacer in this compound confers several advantages over traditional alkyl or hydrocarbon spacers found in crosslinkers like SMCC.
-
Improved Solubility: The PEG spacer increases the water solubility of the crosslinker and the resulting bioconjugate, which is particularly beneficial for hydrophobic molecules.
-
Reduced Aggregation: The hydrophilic nature of PEG helps to prevent the aggregation of proteins and other biomolecules during and after conjugation.
-
Lower Immunogenicity: PEGylation is a well-established method for reducing the immunogenic response to biomolecules.
The following diagram illustrates the logical advantages of utilizing a PEG spacer over a traditional alkyl spacer in a crosslinker.
Experimental Protocols
To objectively compare the performance of this compound with other crosslinkers, a series of well-defined experiments are necessary. Below are detailed methodologies for key comparative experiments.
Protocol 1: Comparative Analysis of Antibody-Small Molecule Conjugation Efficiency
This protocol outlines a two-step process to compare the conjugation efficiency of this compound with a traditional NHS-ester/maleimide crosslinker like SMCC.
Materials:
-
Antibody (e.g., IgG) in phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
DBCO-functionalized small molecule (for reaction with the azide)
-
Thiol-containing small molecule (for reaction with the maleimide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
-
DMSO (Dimethyl sulfoxide)
-
Desalting columns
-
Bradford assay reagents
-
SDS-PAGE and Western Blotting equipment
-
Mass spectrometer (for determining the degree of labeling)
Experimental Workflow:
The following diagram depicts the general workflow for this comparative experiment.
Procedure:
Part A: this compound Conjugation
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2 mg/mL in PBS.
-
Activation of Carboxylic Acid: In a separate tube, dissolve this compound in DMSO to a concentration of 10 mM. To this, add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS. Incubate for 15 minutes at room temperature.
-
Amine Reaction: Add a 20-fold molar excess of the activated this compound solution to the antibody solution. Incubate for 2 hours at room temperature with gentle stirring.
-
Purification: Remove excess crosslinker using a desalting column equilibrated with PBS.
-
Click Reaction: To the purified azide-activated antibody, add a 10-fold molar excess of the DBCO-functionalized small molecule. Incubate overnight at 4°C.
-
Final Purification: Purify the final conjugate using a desalting column to remove the unreacted small molecule.
Part B: SMCC Conjugation
-
Antibody Preparation: Prepare the antibody solution as in Part A.
-
NHS Ester Reaction: Dissolve SMCC in DMSO to a concentration of 10 mM. Add a 20-fold molar excess of the SMCC solution to the antibody solution. Incubate for 1 hour at room temperature.
-
Purification: Remove excess SMCC using a desalting column.
-
Maleimide Reaction: To the purified maleimide-activated antibody, add a 10-fold molar excess of the thiol-containing small molecule. Incubate for 2 hours at room temperature.
-
Final Purification: Purify the final conjugate using a desalting column.
Analysis:
-
Protein Concentration: Determine the final protein concentration of both conjugates using a Bradford assay.
-
Conjugation Efficiency: Analyze the conjugates by SDS-PAGE to observe the shift in molecular weight.
-
Degree of Labeling (DOL): Use mass spectrometry to determine the average number of small molecules conjugated per antibody.
Protocol 2: Assessment of Conjugate Solubility
This protocol uses PEG-induced precipitation to compare the solubility of the conjugates prepared in Protocol 1.
Materials:
-
Antibody conjugates from Protocol 1 (Azido-PEG1 and SMCC pathways)
-
A range of polyethylene glycol (PEG 6000) solutions of varying concentrations (e.g., 5% to 30% w/v) in PBS
-
96-well plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Sample Preparation: In a 96-well plate, add a fixed amount of each antibody conjugate to different wells.
-
PEG Addition: To each well, add an equal volume of the different PEG 6000 solutions.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Measurement: Measure the absorbance at 600 nm to determine the turbidity, which indicates protein precipitation.
Data Interpretation:
A higher concentration of PEG required to induce precipitation indicates greater solubility of the conjugate. It is expected that the conjugate prepared with this compound will exhibit higher solubility.
Conclusion
This compound offers a compelling set of advantages over traditional crosslinkers for a wide range of bioconjugation applications. Its utilization of bioorthogonal click chemistry provides unparalleled specificity and efficiency, while the integrated PEG spacer enhances the solubility and stability of the resulting conjugates. For researchers seeking to create well-defined, homogeneous, and biocompatible bioconjugates, this compound represents a superior choice that can significantly improve experimental outcomes and the performance of the final product. The provided experimental protocols offer a framework for the direct, quantitative comparison of this advanced crosslinker with its alternatives, enabling an informed and data-driven selection process.
References
A Comparative Guide to Copper-Catalyzed and Strain-Promoted Click Chemistry for Azido-PEG1-CH2CO2H
For researchers, scientists, and drug development professionals, the covalent modification of molecules with polyethylene glycol (PEG) linkers is a critical strategy for improving solubility, stability, and pharmacokinetic properties. The choice of conjugation chemistry is paramount to the success of these modifications. This guide provides an objective comparison of two prominent "click chemistry" methodologies—Copper-Catalyzed Azido-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—for the functionalization of the short-chain linker, Azido-PEG1-CH2CO2H.
At its core, the decision between CuAAC and SPAAC hinges on a trade-off between reaction speed and biocompatibility. CuAAC is known for its rapid kinetics but requires a copper catalyst that can be cytotoxic, posing challenges for applications in living systems.[1] In contrast, SPAAC eliminates the need for a toxic metal catalyst, making it highly suitable for biological applications, though historically with slower reaction rates.[1]
Performance Comparison: A Quantitative Overview
The following tables summarize key quantitative performance metrics for CuAAC and SPAAC reactions involving azido-PEG linkers and related small molecules. It is important to note that specific kinetic data for this compound is limited in the literature; therefore, the presented data is representative of similar small alkyl azides and azido-PEG compounds.
Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Performance
| Parameter | Typical Value/Range | Notes |
| Second-Order Rate Constant (k₂) | 1 - 100 M⁻¹s⁻¹ | Generally fast and less affected by the steric bulk of the azide.[2] |
| Reaction Time | 30 minutes - 4 hours | Can often be driven to completion in a short timeframe.[3][4] |
| Typical Yield | >90% | High to quantitative yields are commonly achieved. |
| Catalyst | Copper(I) salt (e.g., CuSO₄/Sodium Ascorbate) | Cytotoxicity is a concern for in vivo applications. |
| Temperature | Room Temperature | Mild reaction conditions are typical. |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Performance
| Parameter | Cyclooctyne | Typical Value/Range | Notes |
| Second-Order Rate Constant (k₂) | DBCO | 0.32 - 1.22 M⁻¹s⁻¹ | Rate is dependent on buffer and pH. The presence of a PEG linker can increase the reaction rate. |
| BCN | ~0.14 - 0.29 M⁻¹s⁻¹ | Generally less reactive than DBCO but still widely used. | |
| Reaction Time | DBCO | 1 - 12 hours | Dependent on reactant concentrations and the specific cyclooctyne. |
| BCN | 4 - 24 hours | Generally requires longer reaction times than DBCO. | |
| Typical Yield | DBCO/BCN | >85% | High yields are achievable with sufficient reaction time. |
| Catalyst | None | Highly biocompatible and suitable for in vivo applications. | |
| Temperature | Room Temperature to 37°C | Mild, physiological conditions are well-tolerated. |
Experimental Workflows
The distinct mechanisms of CuAAC and SPAAC translate to different experimental workflows.
Detailed Experimental Protocols
The following are generalized protocols for the conjugation of this compound using CuAAC and SPAAC. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Terminal alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF), if needed for solubility
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the reaction buffer.
-
Prepare a stock solution of the alkyne-functionalized molecule in the reaction buffer or an organic co-solvent.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of the copper-chelating ligand (e.g., 50 mM in water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound and the alkyne-functionalized molecule. A slight molar excess of one reactant may be used to drive the reaction to completion.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often used to protect sensitive biomolecules.
-
Add the copper/ligand mixture to the azide/alkyne solution. The final copper concentration is typically in the range of 50-250 µM.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS).
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper.
-
Purify the final conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO or BCN derivative)
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4, or other amine-free buffer)
-
Organic co-solvent (e.g., DMSO or DMF), if needed for solubility
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the reaction buffer.
-
Prepare a stock solution of the cyclooctyne-functionalized molecule in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, add the solution of the molecule to be conjugated (if it is a biomolecule, ensure it is in an appropriate buffer).
-
Add the this compound stock solution. A molar excess of the azide linker (e.g., 5-20 fold) is often used to ensure efficient conjugation.
-
Add the cyclooctyne stock solution. The final concentration of any organic solvent should be kept low (e.g., <10%) to avoid denaturation if working with proteins.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-12 hours (for DBCO) or 4-24 hours (for BCN). The reaction can also be performed at 4°C for overnight incubation.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE for protein conjugates).
-
Once the reaction is complete, purify the final conjugate to remove any unreacted starting materials using a suitable method such as size-exclusion chromatography or dialysis.
-
Concluding Remarks
The choice between CuAAC and SPAAC for the conjugation of this compound is highly dependent on the specific application. For in vitro applications where speed is critical and the potential for copper-induced side reactions is minimal, CuAAC remains a powerful and efficient tool. Conversely, for applications involving live cells, in vivo studies, or sensitive biomolecules where cytotoxicity is a concern, the biocompatibility of SPAAC makes it the superior choice. The ongoing development of new cyclooctynes with enhanced reaction kinetics continues to narrow the performance gap with CuAAC, making SPAAC an increasingly attractive option for a broader range of applications.
References
A Comparative Guide to Alternatives for Azido-PEG1-CH2CO2H in Bioconjugation to Primary Amines
This guide provides a detailed comparison of alternatives to Azido-PEG1-CH2CO2H for researchers, scientists, and drug development professionals. We will explore various bifunctional linkers, presenting their performance based on experimental data, and provide detailed protocols for their use. The focus will be on linkers that, like this compound, enable the modification of primary amines while introducing a secondary reactive group for subsequent conjugation, a critical step in creating antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.
The choice of a linker is paramount as it influences the stability, solubility, and overall efficacy of the final bioconjugate. While this compound offers the ability to introduce an azide group for "click chemistry," a variety of other linkers provide alternative functionalities and properties that may be more suitable for specific applications.
Comparative Analysis of Amine-Reactive Linkers
The primary method for conjugating linkers to proteins via primary amines (such as the side chain of lysine residues) involves the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid of the linker, most commonly as an N-hydroxysuccinimide (NHS) ester. The alternatives discussed below primarily differ in the secondary reactive group they present.
Key Alternatives to this compound:
-
NHS-PEGn-Maleimide: These linkers introduce a maleimide group, which is highly reactive towards free sulfhydryl groups (thiols) found in cysteine residues. This allows for a two-step, orthogonal conjugation strategy.
-
NHS-PEGn-Alkyne: Similar to the azide group, the alkyne functionality enables click chemistry, specifically copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloaddition.
-
NHS-PEGn-DBCO (Dibenzocyclooctyne): This linker introduces a strained alkyne (DBCO) for copper-free click chemistry (SPAAC), which is advantageous for biological systems where copper catalysts can be cytotoxic.
-
NHS-PEGn-Tetrazine: Tetrazine linkers are used in the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with trans-cyclooctene (TCO) dienophiles. This reaction is known for its extremely fast kinetics.
Below is a table summarizing the quantitative performance of these alternatives.
| Linker Type | Secondary Reactive Group | Reaction with Primary Amine (Typical Efficiency) | Secondary Reaction | Reaction Rate (Secondary) | Stability of Conjugate | Key Advantages |
| Azido-PEGn-NHS Ester | Azide | >90% | Click Chemistry (CuAAC or SPAAC) | CuAAC: 1-10 M⁻¹s⁻¹; SPAAC: ~0.1-1 M⁻¹s⁻¹ | High | Biocompatible, high specificity of click reaction. |
| NHS-PEGn-Maleimide | Maleimide | >90% | Thiol-Maleimide Michael Addition | 10² - 10³ M⁻¹s⁻¹ | Moderate (potential for retro-Michael reaction) | High efficiency and specificity for thiols at neutral pH. |
| NHS-PEGn-Alkyne | Terminal Alkyne | >90% | Click Chemistry (CuAAC) | 1-10 M⁻¹s⁻¹ | High | Stable linkage, bioorthogonal. |
| NHS-PEGn-DBCO | Dibenzocyclooctyne | >90% | Strain-Promoted Click Chemistry (SPAAC) | ~0.1-1 M⁻¹s⁻¹ | High | Copper-free, highly biocompatible, good kinetics. |
| NHS-PEGn-Tetrazine | Tetrazine | >90% | Inverse Electron Demand Diels-Alder (IEDDA) | Up to 10⁶ M⁻¹s⁻¹ | High | Exceptionally fast kinetics, bioorthogonal. |
Experimental Protocols
Here we provide generalized, yet detailed, experimental protocols for the conjugation of NHS-ester functionalized linkers to a model protein.
Protocol 1: General Procedure for Conjugation of NHS-Ester Linkers to a Protein
This protocol describes the steps for conjugating an NHS-ester functionalized linker (e.g., NHS-PEG4-Maleimide) to a protein containing accessible primary amines.
Materials:
-
Protein of interest (e.g., IgG antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-PEGn-X linker (where X is the secondary reactive group)
-
Dimethyl sulfoxide (DMSO)
-
Reaction buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris.
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Linker Preparation: Immediately before use, dissolve the NHS-PEGn-X linker in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 30-60 minutes, or at 4°C for 2-4 hours. Gentle mixing is recommended.
-
-
Purification:
-
Remove the excess, unreacted linker and by-products using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Collect the purified protein-linker conjugate.
-
-
Characterization:
-
Determine the concentration of the conjugated protein using a standard protein assay (e.g., BCA assay).
-
Determine the degree of labeling (DOL), which is the average number of linker molecules per protein, using methods such as UV-Vis spectroscopy (if the linker has a chromophore), mass spectrometry (MALDI-TOF or ESI-MS), or by quantifying the secondary reactive group.
-
Protocol 2: Secondary Conjugation of a Maleimide-Functionalized Protein
This protocol outlines the subsequent reaction of a maleimide-functionalized protein with a thiol-containing molecule.
Materials:
-
Maleimide-functionalized protein (from Protocol 1)
-
Thiol-containing molecule (e.g., a cysteine-containing peptide or a small molecule drug)
-
Reaction buffer: PBS, pH 6.5-7.5.
Procedure:
-
Molecule Preparation: Dissolve the thiol-containing molecule in the reaction buffer.
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the thiol-containing molecule to the maleimide-functionalized protein.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification: Purify the final bioconjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted thiol-containing molecules.
Visualizing the Workflows
The following diagrams illustrate the chemical logic and experimental workflows for amine-reactive crosslinking strategies.
Caption: A two-step bioconjugation workflow.
Caption: Modular structure of bifunctional linkers.
A Comparative Guide to the Characterization and Validation of Azido-PEG1-CH2CO2H Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Azido-PEG1-CH2CO2H, a heterobifunctional linker crucial for bioconjugation and the development of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] Ensuring the high purity of this linker is paramount for the synthesis of well-defined and effective bioconjugates. This document outlines common analytical techniques for purity validation, compares commercially available products, and provides detailed experimental protocols.
Introduction to this compound
This compound, also known as (2-Azidoethoxy)acetic acid, is a valuable tool in bioconjugation.[1] It possesses a terminal azide group for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), and a carboxylic acid for forming stable amide bonds with primary amines.[1] The short polyethylene glycol (PEG) spacer enhances solubility and provides spatial separation between the conjugated molecules. Given its role in creating precisely engineered biomolecules, stringent purity assessment is a critical quality attribute.
Comparison of Commercially Available this compound
The purity of this compound can vary between suppliers. While most commercial sources claim a purity of 95% or higher, the extent of validation and the provided documentation can differ. Researchers should carefully consider the intended application when selecting a supplier and may need to perform their own purity verification.
| Supplier/Product | Stated Purity | Analytical Data Provided | Notes |
| Supplier A | ≥ 98% | Certificate of Analysis (CoA), ¹H NMR, HPLC | Often provides detailed analytical reports upon request. |
| Supplier B | ≥ 95% | CoA, ¹H NMR | Data may be representative and not batch-specific. |
| Supplier C | ≥ 98% | CoA | Limited public data; further in-house validation is recommended. |
| Supplier D | ≥ 95% | CoA | Focus on bulk quantities; purity specifications may be broader. |
Note: This table is a generalized representation. Researchers should always consult the specific product documentation from the supplier.
Experimental Protocols for Purity Validation
A multi-pronged analytical approach is recommended for the comprehensive characterization and validation of this compound purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy is a fundamental technique for confirming the chemical structure and identifying organic impurities.
-
Objective: To verify the presence of characteristic protons of this compound and to detect any residual solvents or synthesis-related impurities.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Data Interpretation:
-
Expected Signals: Look for the characteristic signals corresponding to the methylene protons adjacent to the azide, the ether linkages, and the carboxylic acid. The integration of these signals should be consistent with the molecular structure.
-
Potential Impurities: Common impurities can include residual solvents from synthesis and purification (e.g., ethyl acetate, dichloromethane, heptane), starting materials, or by-products. The chemical shifts of many common laboratory solvents are well-documented.[3]
-
¹³C NMR Spectroscopy provides complementary structural information.
-
Objective: To confirm the carbon backbone of the molecule.
-
Data Interpretation: The number of signals should correspond to the number of unique carbon atoms in the molecule.
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) is a powerful technique for separating the target compound from non-polar and closely related impurities.
-
Objective: To determine the purity of the sample by separating the main component from impurities.
-
Instrumentation: HPLC system with a UV detector. For compounds lacking a strong chromophore like PEG linkers, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended.
-
Typical Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm (for the amide bond if derivatized) or ELSD/CAD.
-
-
Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.
Mass Spectrometry (MS)
Mass Spectrometry is used to confirm the molecular weight of the target compound and to identify potential impurities.
-
Objective: To verify the identity of the compound by determining its exact mass.
-
Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with HPLC (LC-MS).
-
Sample Preparation: The sample can be directly infused or analyzed as it elutes from the HPLC.
-
Data Interpretation: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound ([M+H]⁺ or [M-H]⁻). The high resolution of modern mass spectrometers allows for the determination of the elemental composition.
Potential Impurities
During the synthesis of this compound, several impurities can arise:
-
Starting Materials: Unreacted starting materials used in the synthesis.
-
By-products: Products from side reactions, such as the hydrolysis of intermediates.
-
Oligomeric Species: Molecules with varying numbers of PEG units (e.g., Azido-PEG2-CH2CO2H), although less common for single-unit PEG linkers.
-
Residual Solvents: Solvents used in the reaction and purification steps.
Visualizing the Workflow and Concepts
To aid in understanding the processes involved in validating the purity of this compound, the following diagrams illustrate the experimental workflow and the chemical context.
Caption: Experimental workflow for the purity validation of this compound.
Caption: Reactivity of this compound in bioconjugation.
Conclusion
The characterization and validation of this compound purity are critical steps in the development of precisely defined bioconjugates for research and therapeutic applications. A combination of NMR, HPLC, and mass spectrometry provides a robust analytical workflow to confirm the structure, assess purity, and identify potential impurities. Researchers are encouraged to either obtain detailed, batch-specific analytical data from their suppliers or perform these validation experiments in-house to ensure the quality and reliability of their starting materials. This diligence is essential for the successful development of next-generation biotherapeutics.
References
The Strategic Role of Azido-PEG Linkers in Antibody-Drug Conjugate (ADC) Development: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The linker is a pivotal component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their therapeutic index by modulating stability, pharmacokinetics (PK), and efficacy. Among the diverse linker technologies, Azido-Polyethylene Glycol (PEG) linkers have emerged as a cornerstone for next-generation ADC development. The incorporation of an azide (N₃) functional group enables highly efficient and site-specific "click chemistry" conjugation, while the PEG element offers significant advantages in optimizing the physicochemical properties of the ADC.
This guide provides a comprehensive comparative analysis of Azido-PEG linkers, supported by experimental data, to inform the rational design of ADCs. We delve into the impact of PEG chain length on key performance metrics, provide detailed experimental protocols for crucial assays, and visualize the underlying mechanisms and workflows.
The Dual Advantage of Azido-PEG Linkers
Azido-PEG linkers offer a powerful combination of features for ADC development:
-
Site-Specific Conjugation via Click Chemistry: The azide group is a bioorthogonal handle that reacts specifically with alkyne-functionalized molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR), leading to more homogeneous and well-defined ADCs.[1]
-
Enhanced Physicochemical and Pharmacokinetic Properties: The PEG component is a hydrophilic and flexible spacer that imparts several beneficial properties to the ADC:
-
Increased Solubility and Stability: Hydrophobic payloads can lead to ADC aggregation and rapid clearance. The hydrophilic PEG chain creates a hydration shell, mitigating aggregation and improving the overall solubility and stability of the conjugate.[1][2]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong its plasma half-life.[1] This extended circulation time can lead to greater accumulation of the ADC in tumor tissue.[1]
-
Reduced Immunogenicity: The PEG chain can shield the payload and potentially immunogenic epitopes on the antibody, thereby reducing the risk of an immune response.
-
Comparative Analysis of Azido-PEG Linker Performance
The length of the PEG chain is a critical parameter that must be optimized for each specific ADC, as it represents a trade-off between enhanced pharmacokinetics and potential impacts on in vitro potency.
Data Presentation: Impact of PEG Linker Length on ADC Properties
The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths. It is important to note that the data is synthesized from studies using different antibodies, payloads, and experimental models, which may influence the results.
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats
| Linker | Clearance (mL/day/kg) | Key Observations |
| No PEG | ~15 | Rapid clearance of the ADC. |
| PEG2 | ~10 | Moderate improvement in clearance rate. |
| PEG4 | ~7 | Significant reduction in clearance. |
| PEG8 | ~5 | Optimal clearance reduction; plateau effect observed. |
| PEG12 | ~5 | Minimal further improvement over PEG8. |
| PEG24 | ~5 | No significant additional benefit on clearance. |
Data adapted from studies on ADCs with a DAR of 8, demonstrating that a PEG length of at least eight units can be a critical threshold for minimizing plasma clearance.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Linker | Cell Line | IC₅₀ (nM) | Fold Change vs. No PEG |
| No PEG | HER2-positive | 1.0 | - |
| 4 kDa PEG | HER2-positive | 4.5 | 4.5-fold decrease |
| 10 kDa PEG | HER2-positive | 22.0 | 22-fold decrease |
Data from a study on miniaturized affibody-based drug conjugates, highlighting a potential trade-off between increased PEG length and in vitro potency.
Table 3: Qualitative Comparison of Different PEG Linker Length Categories
| Property | Short PEG Linkers (e.g., PEG2-PEG4) | Medium PEG Linkers (e.g., PEG8-PEG12) | Long PEG Linkers (e.g., >PEG24) |
| Hydrophilicity | Moderate increase | Significant increase | High increase |
| Pharmacokinetics | Modest improvement in half-life | Substantial improvement in half-life | Significant improvement in half-life |
| In Vitro Potency | Generally high | May be slightly reduced | Can be significantly reduced |
| In Vivo Efficacy | Good, but may be limited by clearance | Often optimal due to balance of PK and potency | May be enhanced for hydrophobic payloads |
| Aggregation | Moderate reduction | Significant reduction | High reduction |
Mandatory Visualization
The following diagrams illustrate key concepts in ADC development with Azido-PEG linkers.
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of ADCs with different Azido-PEG linkers.
ADC Synthesis via Azido-PEG-NHS Ester and Click Chemistry
This protocol describes a two-step process: first, the modification of the antibody with an Azido-PEG linker, followed by the conjugation of an alkyne-modified payload via click chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-PEG-NHS ester (e.g., Azido-PEG4-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Alkyne-modified cytotoxic payload
-
For CuAAC: Copper(II) sulfate (CuSO₄), a ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate)
-
For SPAAC: A strained alkyne-modified payload (e.g., DBCO-payload)
-
Purification columns (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
Step 1: Antibody Modification with Azido-PEG-NHS Ester
-
Preparation: Prepare a stock solution of the Azido-PEG-NHS ester in anhydrous DMSO (e.g., 10 mM) immediately before use. Adjust the concentration of the mAb to 5-10 mg/mL in PBS.
-
Conjugation: Add a calculated molar excess of the Azido-PEG-NHS ester stock solution to the antibody solution. A 5-10 fold molar excess is a common starting point to achieve a desired DAR.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Remove excess linker and quenching buffer by SEC or dialysis, exchanging the azido-modified antibody into a suitable buffer for the next step.
Step 2: Payload Conjugation via Click Chemistry (CuAAC Example)
-
Reagent Preparation: Prepare stock solutions of the alkyne-modified payload in DMSO, CuSO₄ in water, THPTA ligand in water, and sodium ascorbate in water.
-
Reaction Setup: In a reaction vessel, combine the azido-modified antibody with a 5-10 molar excess of the alkyne-payload.
-
Catalyst Addition: Premix CuSO₄ and THPTA in a 1:5 molar ratio, then add to the antibody-payload mixture to a final copper concentration of 100-200 µM.
-
Initiation: Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-2 mM.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours, protected from light.
-
Purification: Purify the final ADC conjugate using SEC to remove unreacted payload, catalyst, and other small molecules.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine the cytotoxic potency of the ADC.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC constructs with different Azido-PEG linkers
-
Control antibody (unconjugated)
-
Free cytotoxic payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs, control antibody, and free payload in culture medium. Replace the existing medium in the wells with 100 µL of the treatment solutions.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the dose-response curve and determine the IC₅₀ value using appropriate software.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma by measuring the amount of intact ADC over time.
Materials:
-
Purified ADC
-
Control plasma (e.g., human, mouse, rat)
-
Incubator at 37°C
-
Analytical method for intact ADC quantification (e.g., ELISA, LC-MS)
Procedure:
-
Incubation: Incubate the ADC in the selected plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72, 96 hours).
-
Sample Quenching: Immediately freeze the collected samples at -80°C to stop any degradation.
-
Quantification of Intact ADC:
-
ELISA-based method: Use a sandwich ELISA to capture the antibody and a detection antibody that recognizes the payload to quantify the amount of intact ADC.
-
LC-MS-based method: Use Liquid Chromatography-Mass Spectrometry to determine the average DAR at each time point. A decrease in the average DAR over time indicates linker-payload cleavage.
-
-
Data Analysis: Plot the percentage of intact ADC or the average DAR as a function of time to determine the stability profile of the ADC in plasma.
Conclusion
The selection of an Azido-PEG linker is a critical decision in the design of an effective and safe ADC. The azide functionality provides a robust method for site-specific conjugation, leading to more homogeneous products. The PEG component offers significant advantages in improving the physicochemical and pharmacokinetic properties of the ADC. However, the length of the PEG chain must be carefully optimized, as it presents a trade-off between improved in vivo performance and potentially reduced in vitro potency. The optimal Azido-PEG linker is highly dependent on the specific antibody, payload, and target indication. A systematic evaluation using the detailed experimental protocols provided in this guide is essential for the successful development of next-generation antibody-drug conjugates.
References
A Comparative Guide to Azido-PEG1-CH2CO2H for Live-Cell Labeling
In the dynamic field of cellular analysis, the ability to specifically label and visualize biomolecules within living cells is paramount. Bioorthogonal chemistry, particularly the azide-alkyne cycloaddition, has emerged as a powerful tool for this purpose. This guide provides a comprehensive comparison of Azido-PEG1-CH2CO2H, a heterobifunctional linker, with other common azide-containing reagents used in live-cell labeling studies. We will delve into its efficacy, supported by experimental data, and provide detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Introduction to this compound
This compound is a versatile chemical tool featuring an azide group at one end and a carboxylic acid at the other, connected by a short polyethylene glycol (PEG) spacer.[1][2] The azide group serves as a handle for "click chemistry," a set of biocompatible reactions that allow for the efficient and specific ligation to alkyne-modified molecules.[3][4] The terminal carboxylic acid enables conjugation to primary amines on proteins or other biomolecules through the formation of a stable amide bond.[1] The inclusion of a hydrophilic PEG spacer enhances the solubility of this linker in aqueous environments, which is often beneficial for biological applications. This molecule is frequently utilized as a PROTAC (Proteolysis Targeting Chimera) linker, highlighting its utility in connecting different molecular entities.
The Landscape of Azide-Based Live-Cell Labeling
The fundamental principle behind azide-based live-cell labeling involves a two-step process. First, an azide-modified substrate is introduced to living cells. This can be achieved through metabolic incorporation, where cells are fed unnatural sugars or amino acids bearing an azide group. The cell's own metabolic machinery then incorporates these azido-analogs into biomolecules like glycans or proteins. The small size of the azide group generally ensures that it does not significantly disrupt natural metabolic processes.
Once the azide is incorporated, a probe molecule containing a complementary reactive group is added. This probe is typically a fluorophore or a biotin tag functionalized with an alkyne. The azide and alkyne groups then undergo a highly specific and efficient cycloaddition reaction, covalently linking the probe to the target biomolecule. This allows for the visualization or purification of the labeled molecules.
There are two primary types of azide-alkyne cycloaddition reactions used in live-cell imaging:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient but the requirement for a copper catalyst can be problematic in living systems due to its cytotoxicity.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry utilizes strained cyclooctynes (e.g., DBCO, BCN) that react spontaneously with azides. SPAAC is generally preferred for live-cell imaging due to its biocompatibility.
Comparative Analysis of Azide-Containing Reagents
The choice of the azide-containing reagent is critical and depends on the specific application. Here, we compare this compound with other commonly used alternatives.
| Reagent | Structure | Key Features | Advantages | Disadvantages |
| This compound | N₃-(PEG)₁-CH₂COOH | Heterobifunctional linker with azide for click chemistry and carboxylic acid for amine conjugation. Contains a hydrophilic PEG spacer. | Versatile for linking different molecules. Increased water solubility. | Requires an additional step for conjugation to the target biomolecule via the carboxylic acid. |
| Ac4ManNAz | Acetylated N-azidoacetylmannosamine | Peracetylated azido sugar for metabolic labeling of sialic acids on cell surface glycans. | Readily taken up by cells and incorporated into glycans. Well-established for glycan imaging. | Labeling is restricted to specific glycan types. |
| L-Azidohomoalanine (AHA) | Azide-containing methionine analog | An amino acid analog that is incorporated into proteins during synthesis. | Enables direct labeling of newly synthesized proteins. | Can compete with endogenous methionine, potentially affecting protein synthesis rates. |
| Azide-Biotin | N₃-(Linker)-Biotin | An azide-functionalized biotin molecule. | Allows for the biotinylation of alkyne-modified targets for subsequent affinity purification or detection with streptavidin conjugates. | Not directly fluorescent; requires a secondary detection step. |
Experimental Protocols
Below are detailed protocols for key experiments involving azide-based live-cell labeling.
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac4ManNAz and Visualization via SPAAC
This protocol describes the metabolic incorporation of an azido sugar into cellular glycans, followed by labeling with a DBCO-functionalized fluorescent dye.
Materials:
-
Mammalian cells of interest (e.g., HeLa, CHO, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-488)
-
Serum-free cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and grow overnight.
-
Metabolic Labeling: Prepare a stock solution of Ac4ManNAz in DMSO. Dilute the stock solution in complete culture medium to a final concentration of 25-50 µM. Replace the existing medium with the Ac4ManNAz-containing medium and incubate the cells for 1-3 days under normal growth conditions (37°C, 5% CO₂).
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.
-
SPAAC Reaction: Prepare a staining solution of the DBCO-functionalized fluorophore in serum-free medium at a concentration of 5-20 µM. Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Final Washes: Wash the cells three times with PBS to remove excess fluorescent dye.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 2: Labeling of an Alkyne-Modified Protein with this compound-Fluorophore Conjugate
This protocol outlines the general steps for labeling a protein that has been engineered to contain an alkyne-bearing unnatural amino acid with a pre-conjugated this compound-fluorophore.
Materials:
-
Cells expressing the alkyne-modified protein of interest
-
This compound conjugated to a fluorescent dye
-
PBS
-
Serum-free cell culture medium
Procedure:
-
Cell Preparation: Culture the cells expressing the alkyne-modified protein in a suitable vessel for imaging.
-
Labeling Reaction: Prepare a solution of the this compound-fluorophore conjugate in serum-free medium at an optimized concentration (typically in the low micromolar range). Add the solution to the cells and incubate for 1-2 hours at 37°C, protected from light.
-
Washing: Wash the cells three to four times with PBS to remove unbound conjugate.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate excitation and emission wavelengths for the fluorophore.
Visualizing the Workflow
To better illustrate the experimental processes and the underlying chemical principles, the following diagrams are provided.
Caption: Workflow for metabolic labeling and SPAAC detection.
Caption: Two-stage labeling using this compound.
Conclusion
This compound stands out as a highly versatile tool in the bioorthogonal labeling toolkit. Its heterobifunctional nature allows for the flexible connection of various molecules, while the PEG spacer improves its biocompatibility by increasing aqueous solubility. While metabolic labeling precursors like Ac4ManNAz and AHA are excellent for studying specific biological processes such as glycan trafficking and de novo protein synthesis, this compound provides a platform for targeted labeling of biomolecules that have been pre-functionalized with an alkyne group. The choice between these reagents will ultimately be dictated by the specific research question and the experimental design. The protocols and comparative data presented in this guide aim to equip researchers with the necessary information to effectively utilize azide-based click chemistry for their live-cell imaging studies.
References
A Head-to-Head Comparison: Validating Protein Conjugation with Azido-PEG1-CH2CO2H and its Alternatives
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules to proteins is a cornerstone of innovation. The choice of linker and conjugation chemistry is critical to the success of these endeavors, directly impacting the stability, efficacy, and homogeneity of the final product. This guide provides an in-depth comparison of Azido-PEG1-CH2CO2H with two prominent alternatives—Maleimide-PEG-NHS esters and DBCO-PEG-NHS esters—for protein conjugation. We present a comprehensive overview of their reaction chemistries, comparative performance data, and detailed experimental protocols for validating conjugation sites.
This compound is a heterobifunctional linker that leverages two distinct reactive handles: a carboxylic acid for amide bond formation with primary amines (e.g., lysine residues) and an azide group for "click chemistry" reactions. This dual functionality offers a versatile approach to bioconjugation. However, the landscape of bioconjugation is rich with alternatives, each with its own set of advantages and disadvantages. This guide focuses on a practical comparison to aid researchers in selecting the optimal tool for their specific application.
Performance Comparison of Conjugation Chemistries
The choice of conjugation strategy is a critical decision that influences the entire workflow, from initial reaction setup to final product characterization. The following table summarizes key quantitative and qualitative parameters for the three chemistries discussed.
| Feature | This compound (Click Chemistry) | Maleimide-PEG-NHS Ester | DBCO-PEG-NHS Ester (Copper-Free Click) |
| Target Residue(s) | Primary amines (e.g., Lysine) via NHS ester activation of the carboxylic acid; subsequently, alkynes via the azide group. | Primary amines (e.g., Lysine) via NHS ester; Thiols (e.g., Cysteine) via maleimide. | Primary amines (e.g., Lysine) via NHS ester; subsequently, azides via the DBCO group. |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for the azide. Amide bond formation for the carboxylic acid. | Nucleophilic addition (amide bond formation) and Michael addition (thioether bond formation). | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). |
| Typical Efficiency | >90% for click reaction.[1] Amide bond formation efficiency can be variable. | >85% for maleimide-thiol reaction.[2] NHS ester reaction efficiency is generally high but can be affected by hydrolysis. | >95% for SPAAC reaction. |
| Reaction Kinetics | CuAAC is very fast (minutes to a few hours).[1] SPAAC is also rapid. Amide bond formation is typically slower (1-4 hours). | Maleimide-thiol reaction is rapid (typically complete within 1-2 hours).[2][3] NHS ester reaction is also relatively fast but competes with hydrolysis. | Extremely fast, often complete within minutes to an hour. |
| Specificity | High for the click reaction due to the bioorthogonal nature of azide and alkyne groups. Amide bond formation is less specific, targeting all accessible primary amines. | High for maleimide-thiol reaction at pH 6.5-7.5. NHS ester reaction targets all accessible primary amines. | Very high due to the bioorthogonal nature of the DBCO and azide groups. |
| Biocompatibility | CuAAC requires a copper catalyst, which can be toxic to living cells, though ligands can mitigate this. SPAAC is highly biocompatible. | Generally good, but maleimides can react with other nucleophiles at higher pH. | Excellent, as it is a copper-free click chemistry method. |
| Potential for Non-Specific Binding | Low for the click chemistry step. The initial NHS ester activation of the carboxylic acid can lead to labeling of multiple lysine residues. | Can occur if pH is not controlled, leading to maleimide reaction with amines. BSA and other blocking agents can be used to reduce non-specific binding. | Very low due to the high specificity of the reaction. |
Experimental Workflows and Validation Protocols
Accurate validation of the conjugation site and efficiency is paramount. The following sections provide detailed protocols for the key analytical techniques used in this process.
Visualizing the Conjugation Workflow
The overall process for protein conjugation and validation can be visualized as a series of sequential steps.
Caption: A generalized workflow for protein conjugation, purification, and subsequent validation.
Detailed Experimental Protocols
SDS-PAGE Analysis for Confirmation of Conjugation
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique to visually confirm the increase in molecular weight of a protein after conjugation.
Materials:
-
Conjugated and unconjugated protein samples
-
Protein molecular weight markers
-
Laemmli sample buffer (with and without reducing agent, e.g., β-mercaptoethanol or DTT)
-
Precast or hand-cast polyacrylamide gels (appropriate percentage for protein size)
-
SDS-PAGE running buffer
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
-
Gel imaging system
Procedure:
-
Sample Preparation: Mix an appropriate amount of protein sample (5-20 µg) with Laemmli sample buffer. For non-reducing conditions, use a buffer without a reducing agent. For reducing conditions, add a reducing agent and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the prepared samples and molecular weight markers into the wells of the polyacrylamide gel. Run the gel in SDS-PAGE running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
Staining and Destaining: After electrophoresis, stain the gel with Coomassie Brilliant Blue for 30-60 minutes with gentle agitation. Destain the gel until clear bands are visible against a transparent background.
-
Analysis: Image the gel. A successful conjugation will result in a band shift, with the conjugated protein migrating slower (appearing higher on the gel) than the unconjugated protein. Densitometry can be used for semi-quantitative analysis of conjugation efficiency.
HPLC Analysis for Quantification of Conjugation Efficiency
High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the components of a conjugation reaction, allowing for a more precise determination of conjugation efficiency.
Materials:
-
Conjugated and unconjugated protein samples
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., reverse-phase C4 or C18, or size-exclusion)
-
Mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA for reverse-phase)
Procedure:
-
Method Development: Optimize the HPLC method (column, mobile phases, gradient, flow rate, and detection wavelength) for the specific protein and conjugate.
-
Sample Analysis: Inject a known amount of the purified conjugate onto the HPLC column.
-
Data Acquisition and Analysis: Monitor the elution profile at an appropriate wavelength (e.g., 280 nm for protein). The unconjugated protein and the conjugated species will have different retention times.
-
Quantification: Integrate the peak areas of the unconjugated and conjugated protein. The conjugation efficiency can be calculated as: Efficiency (%) = (Area of Conjugated Protein / (Area of Unconjugated Protein + Area of Conjugated Protein)) * 100
Mass Spectrometry for Precise Conjugation Site Validation
Mass spectrometry (MS) is the gold standard for unequivocally identifying the exact amino acid residues that have been modified.
Materials:
-
Conjugated protein sample
-
Denaturant (e.g., urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Proteolytic Digestion):
-
Denature the conjugated protein in a solution containing urea.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free thiols with iodoacetamide to prevent disulfide bond reformation.
-
Digest the protein into smaller peptides using a protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography.
-
Introduce the separated peptides into the mass spectrometer.
-
Acquire MS1 spectra to determine the mass-to-charge ratio of the peptides.
-
Select precursor ions (peptides) for fragmentation (MS2) to obtain amino acid sequence information.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against the protein sequence.
-
Identify peptides that show a mass shift corresponding to the mass of the conjugated linker and payload.
-
The fragmentation pattern in the MS2 spectrum will pinpoint the exact modified amino acid residue.
-
Caption: Step-by-step workflow for identifying the precise location of conjugation on a protein using mass spectrometry.
Logical Framework for Method Selection
Choosing the right conjugation strategy depends on a variety of factors. The following diagram illustrates a decision-making process to guide your selection.
Caption: A decision tree to assist in selecting the most appropriate protein conjugation chemistry based on experimental requirements.
References
- 1. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biocompatibility of PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. The choice of the PEGylated linker, including its molecular weight, architecture (linear vs. branched), and terminal functional groups, critically influences the biocompatibility of the resulting conjugate. This guide provides an objective comparison of the biocompatibility of different PEGylated linkers, supported by experimental data, to aid researchers in the selection of optimal linkers for their specific applications.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the biocompatibility of various PEGylated linkers across different experimental models.
Table 1: In Vitro Cytotoxicity of PEG Derivatives
| PEG Derivative | Molecular Weight (Da) | Cell Line | Assay | Key Finding | Reference(s) |
| Triethylene glycol (TEG) | 150 | L929 (mouse fibroblasts) | CCK-8 | Toxic at high concentrations. | |
| PEG Oligomers | 400, 2000 | HeLa, L929 | CCK-8 | Almost non-cytotoxic at 5 mg/mL. | [1] |
| PEG Oligomers | 1000, 4000 | L929 | CCK-8 | Showed moderate cytotoxicity. | [1] |
| PEG-based monomers (mPEGA, mPEGMA) | - | HeLa, L929 | CCK-8 | Demonstrated obvious cytotoxicity. | [2] |
| PEG | 400, 15,000 | Caco-2 | Not Specified | Exhibited significant toxicity at 4 w/v%. | |
| PEG | 4000, 6000, 10,000 | Caco-2 | Not Specified | No cytotoxic effect observed. |
Table 2: Immunogenicity of PEGylated Materials
| PEGylated Material | Key Finding | Mechanism | Reference(s) |
| Near-monodisperse endotoxin-free PEGs | Can generate complement activation products (C4d, Bb, C3a-desArg, SC5b-9) in human serum. | Lectin pathway activation and increased alternative pathway turnover. | |
| PEGylated single-walled carbon nanotubes | Trigger complement activation. | Likely through the lectin pathway, independent of C1q and the alternative pathway. | |
| PEGylated liposomes (e.g., Doxil®) | Can trigger pseudoallergic reactions linked to the generation of anaphylatoxins C3a and C5a. | Binding of anti-PEG IgM leads to classical pathway complement activation. | |
| PEG-lipids | Associated with a predominantly T cell-independent IgM response. | - | |
| PEG-proteins | Associated with both IgM and a more efficient T cell-dependent IgG response. | - |
Table 3: Pharmacokinetics of PEGylated Molecules in Animal Models
| PEGylated Molecule | PEG Architecture & MW | Animal Model | Key Pharmacokinetic Finding | Reference(s) |
| mPEG-PLGA nanoparticles | Linear, 5 kDa vs. 20 kDa | Mice | ~75% clearance of 5 kDa vs. ~50% of 20 kDa in 5 min. | |
| PEGylated gold nanoparticles | Linear, 5 kDa | Rats | Blood half-life of 57 hours. | |
| TNF Nanobody | Linear 40 kDa vs. Branched 2x20 kDa & 4x10 kDa | Not Specified | Branched PEG conjugates showed a superior pharmacokinetic profile. | |
| 40 kDa PEG | Double-branched | Rats | IV: CL = 0.079 mL/min/kg, Vss = 0.19 L/kg. SC Bioavailability ~20%. | |
| 40 kDa PEG | Double-branched | Cynomolgus Monkeys | IV: CL = 0.037 mL/min/kg, Vss = 0.20 L/kg. SC Bioavailability ~69%. | |
| Micelles | Linear, 5, 10, 20 kDa | Not Specified | Blood circulation half-lives were 4.6, 7.5, and 17.7 min, respectively. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and reproduction of experimental findings. Below are representative protocols for key experiments cited in the literature.
In Vitro Cytotoxicity Assay (CCK-8)
The cell viability assays for PEG derivatives are often evaluated using the Cell Counting Kit-8 (CCK-8), which is an improved version of the MTT assay.
-
Cell Seeding: Cells (e.g., HeLa or L929) are seeded in a 96-well plate at a density of 5 x 10^4 cells per mL in 100 µL of culture medium containing 10% FBS and 1% penicillin and streptomycin.
-
Cell Attachment: The plate is incubated to allow for cell attachment.
-
Treatment: After attachment, the cells are washed with PBS and then cultured with various concentrations of PEG derivatives in the culture medium for 24 hours.
-
Washing: The cells are washed three times with PBS.
-
CCK-8 Addition: A solution of CCK-8 is added to each well, and the plate is incubated.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine the number of viable cells.
Anti-PEG Antibody ELISA
A direct ELISA method is commonly used for the determination of anti-PEG antibodies in human serum.
-
Plate Coating: A microplate is coated with streptavidin, followed by the binding of biotinylated PEG to the streptavidin.
-
Sample Addition: Diluted serum samples are added to the wells.
-
Incubation and Washing: The plate is incubated, and then the wells are washed to remove any unbound sample material.
-
Enzyme-labeled Antibody Addition: Enzyme-labeled antibodies (e.g., anti-human IgG or IgM) are added to the wells.
-
Incubation and Washing: The plate is incubated again, and unbound enzyme-labeled antibodies are removed by washing.
-
Substrate Addition: A chromogenic substrate is added to the wells. The development of a colored product is directly proportional to the amount of anti-PEG antibodies present in the sample.
-
Analysis: The microplate is analyzed using a colorimetric plate reader.
In Vivo Pharmacokinetic Studies in Animal Models
Pharmacokinetic studies of PEGylated compounds are typically performed in animal models such as rats.
-
Animal Model: Rats are often used as they are considered a more appropriate representative model of humans than mice for many physiological parameters.
-
Administration: A single dose of the PEGylated compound (e.g., 0.7 mg/kg) is administered intravenously (i.v.) via the tail vein.
-
Sample Collection: At various time intervals (e.g., 1 h, 4 h, 24 h, 7 days, 28 days), blood and organs (liver, lungs, kidneys, spleen) are collected.
-
Quantification: The concentration of the PEGylated compound or its relevant component (e.g., elemental gold for gold nanoparticles) is quantified in the collected samples using appropriate analytical methods like Graphite Furnace Atomic Absorption Spectrometry (GFAAS).
-
Pharmacokinetic Analysis: The data is used to determine pharmacokinetic parameters such as blood half-life, clearance, and volume of distribution using compartmental analysis.
Mandatory Visualization
Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.
Conclusion
The biocompatibility of PEGylated linkers is a multifaceted issue that is influenced by the linker's molecular weight, architecture, and the nature of the conjugated molecule. While PEGylation is a powerful tool for improving the therapeutic potential of various molecules, it is not without its challenges. The potential for cytotoxicity with certain PEG derivatives, particularly low molecular weight oligomers and monomers, necessitates careful screening. Furthermore, the immunogenicity of PEGylated materials, evidenced by complement activation and the production of anti-PEG antibodies, can lead to reduced efficacy and adverse reactions. The pharmacokinetic profile of a PEGylated conjugate is also heavily dependent on the linker's properties, with higher molecular weight and branched structures generally leading to longer circulation times. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions in the selection of PEGylated linkers to optimize the biocompatibility and overall performance of novel therapeutics.
References
A Comparative Review of Heterobifunctional Linkers in Targeted Therapeutics
For researchers, scientists, and drug development professionals, the judicious selection of a heterobifunctional linker is a critical determinant in the successful design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The linker, far from being a mere spacer, profoundly influences the stability, efficacy, pharmacokinetics, and safety profile of the final conjugate. This guide provides an objective comparison of various linker technologies, supported by experimental data, to inform the rational design of next-generation targeted therapies.
Heterobifunctional linkers possess two distinct reactive moieties, enabling the sequential and controlled conjugation of two different molecules.[1] This intrinsic asymmetry is crucial for minimizing the formation of undesirable homodimers and achieving a defined stoichiometry in the final product.[1] The choice of linker is dictated by the functional groups available on the biomolecules to be conjugated, the desired stability of the conjugate, and the intended biological application.[2]
Linker Technologies in Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The stability of the linker in systemic circulation and its ability to release the payload specifically at the tumor site are paramount for therapeutic success.[3] ADC linkers are broadly classified as cleavable and non-cleavable.
Cleavable Linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, such as low pH, high glutathione concentrations, or the presence of specific enzymes like cathepsins.[4] This targeted release can enhance the potency of the ADC and mediate the "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.
Non-cleavable Linkers rely on the complete lysosomal degradation of the antibody to release the payload. This generally results in greater plasma stability and a reduced risk of off-target toxicity.
Comparative Performance of ADC Linkers
The choice of linker significantly impacts the Drug-to-Antibody Ratio (DAR), in vitro efficacy (IC50), and in vivo stability. The following tables summarize key performance data for different linker types.
| Linker Type | Representative Linker | Drug-to-Antibody Ratio (DAR) | In Vitro Plasma Stability (% Intact ADC after 7 days) | Key Characteristics | Reference |
| Cleavable (Enzyme-sensitive) | Valine-Citrulline (vc) | 2-4 | ~71% | Cleaved by lysosomal proteases (e.g., Cathepsin B). | |
| Cleavable (pH-sensitive) | Hydrazone | 2-4 | <50% | Labile at acidic pH, can lead to premature drug release. | |
| Cleavable (Redox-sensitive) | Disulfide | 2-4 | Variable, sensitive to reducing agents. | Cleaved by intracellular glutathione. | |
| Non-cleavable | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 2-4 | >95% | Highly stable in plasma; relies on antibody degradation for payload release. | |
| Non-cleavable | MD linker | ~4 | ~97% (after 120h in mouse plasma) | Succinimidyl ring undergoes rapid self-stabilization to prevent retro-Michael reaction. | |
| Novel Cleavable | β-galactosidase-cleavable | ~4 | >95% (in mouse plasma over 7 days) | Designed for cleavage by a specific overexpressed tumor enzyme. |
| ADC Linker Comparison | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Reference |
| Trastuzumab-MMAE with Val-Cit linker | 14.3 pmol/L | Significant tumor regression in xenograft models. | |
| Trastuzumab-MMAE with β-galactosidase-cleavable linker | 8.8 pmol/L | 57-58% reduction in tumor volume in a xenograft mouse model at 1 mg/kg. | |
| Kadcyla (T-DM1) with SMCC (non-cleavable) linker | 33 pmol/L | Clinically approved with demonstrated efficacy. | |
| CX-DM1-containing ADCs (triglycyl peptide linker) | Significantly improved compared to SMCC-DM1-based ADCs. | More active at 3 mg/kg than a 15 mg/kg dose of SMCC-DM1 ADCs. |
Linker Technologies in PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. The linker in a PROTAC is not a passive spacer but an active contributor to the formation of a stable and productive ternary complex between the POI and the E3 ligase.
The length, composition, and rigidity of the PROTAC linker are critical parameters that influence degradation efficiency (DC50 and Dmax) and pharmacokinetic properties.
Comparative Performance of PROTAC Linkers
The choice of linker can dramatically affect the degradation potency and maximal degradation of a PROTAC.
| Linker Type | Common Motifs | Key Characteristics | Impact on PROTAC Performance | Reference |
| Flexible | Alkyl chains, Polyethylene Glycol (PEG) | Synthetically accessible and allow for conformational flexibility. | Can increase the probability of forming a productive ternary complex but may have an entropic penalty. PEG linkers can improve solubility. | |
| Rigid | Alkynes, Triazoles, Piperazine/Piperidine | Provide conformational restriction, potentially pre-organizing the PROTAC for optimal ternary complex formation. | Can improve selectivity and physicochemical properties but are often more synthetically challenging. | |
| Clickable | Contain moieties for click chemistry (e.g., alkynes, azides) | Allow for modular and efficient synthesis of PROTAC libraries. | Facilitates rapid optimization of linker length and composition. |
| PROTAC Linker Comparison (BRD4 Degraders) | DC50 (nM) | Dmax (%) | Reference |
| CRBN-based PROTAC with 0 PEG units | >5000 | <20 | |
| CRBN-based PROTAC with 1 PEG unit | >5000 | ~40 | |
| CRBN-based PROTAC with 2 PEG units | >5000 | ~60 | |
| CRBN-based PROTAC with 3 PEG units | ~100 | >90 | |
| CRBN-based PROTAC with 4 PEG units | ~20 | >95 | |
| VHL-based PROTAC with SMARCA2/4 warhead and PEG linker (Compound 96) | 300 (SMARCA2), 250 (SMARCA4) | 65 (SMARCA2), 70 (SMARCA4) |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of ADCs and PROTACs.
Protocol 1: Antibody-Small Molecule Conjugation using SMCC
This protocol describes a two-step process for conjugating a sulfhydryl-containing small molecule to an antibody.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2)
-
SMCC crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sulfhydryl-containing small molecule
-
Desalting column (e.g., Sephadex G-25)
-
Reaction Buffers: Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2), Thiol Reaction Buffer (e.g., PBS with EDTA, pH 6.5-7.5)
Procedure:
-
Antibody Modification with SMCC: a. Prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO immediately before use. b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Removal of Excess Crosslinker: a. Remove non-reacted SMCC using a desalting column equilibrated with Thiol Reaction Buffer.
-
Conjugation with Sulfhydryl-Containing Molecule: a. Immediately add the sulfhydryl-containing small molecule to the maleimide-activated antibody. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): a. To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine. Incubate for 15 minutes at room temperature.
-
Purification: a. Purify the ADC using a desalting column, dialysis, or size-exclusion chromatography to remove excess small molecule and quenching reagent.
Protocol 2: PROTAC Synthesis Using PEG Linkers (Amide Coupling)
This protocol outlines a general procedure for synthesizing a PROTAC via amide bond formation with a PEG linker.
Materials:
-
Carboxylic acid-functionalized component (warhead or E3 ligase ligand)
-
Amine-PEGn-Boc linker
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Amine-functionalized second component (warhead or E3 ligase ligand)
Procedure:
-
Coupling of First Component to PEG Linker: a. Dissolve the carboxylic acid-functionalized component in anhydrous DMF under a nitrogen atmosphere. b. Add HATU and DIPEA and stir for 15 minutes at room temperature. c. Add the Amine-PEGn-Boc linker and stir the reaction at room temperature overnight. d. Monitor reaction progress by LC-MS. e. Purify the product by flash column chromatography.
-
Boc Deprotection: a. Dissolve the purified product from the previous step in DCM. b. Add TFA (20-50% v/v) at 0°C and stir for 1-3 hours at room temperature. c. Monitor deprotection by LC-MS. d. Concentrate the reaction mixture under reduced pressure.
-
Coupling of Second Component: a. Dissolve the deprotected intermediate and the second carboxylic acid-functionalized component in anhydrous DMF. b. Add HATU and DIPEA and stir at room temperature for 12-24 hours. c. Monitor the reaction by LC-MS. d. Purify the final PROTAC by flash column chromatography or preparative HPLC.
Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cultured cells
-
PROTACs of interest
-
Vehicle control (e.g., DMSO)
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: a. Plate cells to achieve 70-80% confluency on the day of treatment. b. Treat cells with varying concentrations of the PROTACs and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with lysis buffer. b. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a membrane. b. Block the membrane for 1 hour at room temperature. c. Incubate with the primary antibody overnight at 4°C. d. Wash and incubate with the secondary antibody for 1 hour at room temperature. e. Wash and detect the signal using a chemiluminescent substrate.
Visualizations
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: PROTAC Mechanism of Action.
Caption: ADC Conjugation Workflow using SMCC.
Caption: Relationship of Linker Properties to Performance.
References
A Comparative Performance Analysis of Azido-PEG1-CH2CO2H in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical step that dictates the stability, efficacy, and pharmacokinetic properties of complex bioconjugates like antibody-drug conjugates (ADCs). Azido-PEG1-CH2CO2H is a heterobifunctional linker featuring a short polyethylene glycol (PEG) spacer, an azide group for click chemistry, and a carboxylic acid for amine coupling. This guide provides an objective performance benchmark of this linker against common alternatives, supported by experimental data and detailed protocols.
The primary alternatives to this compound are linkers that vary in three key aspects:
-
PEG Spacer Length: Linkers with longer PEG chains (e.g., PEG4, PEG8, PEG12) are widely used to enhance the solubility and in-vivo half-life of bioconjugates.[1][2]
-
Amine-Reactive Group: The carboxylic acid group requires activation (typically with EDC/NHS), whereas pre-activated N-hydroxysuccinimide (NHS) esters offer a more direct, albeit more moisture-sensitive, alternative for reacting with lysine residues on proteins.[3][4]
-
Bioorthogonal Group: The azide group is designed for cycloaddition reactions. Its performance can be compared against alternative bioorthogonal pairs, most notably linkers designed for copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC), which avoid the potential cytotoxicity of copper catalysts used in the standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[]
Data Presentation: Performance Comparison
The choice of linker represents a trade-off between various physicochemical and biological properties. The following tables summarize the key performance characteristics of this compound compared to its alternatives.
Table 1: Comparative Properties of Heterobifunctional PEG Linkers
| Feature | This compound | Azido-PEG4-CH2CO2H | Azido-PEG1-NHS Ester | DBCO-PEG1-CH2CO2H |
|---|---|---|---|---|
| Primary Application | General bioconjugation, ADC development | ADCs with hydrophobic payloads | Simplified protein labeling | Copper-free bioconjugation, in vivo studies |
| Hydrophilicity | Low | Moderate | Low | Moderate |
| Impact on PK | Minimal increase in half-life | Moderate increase in half-life | Minimal increase in half-life | Minimal increase in half-life |
| Steric Hindrance | Low | Moderate | Low | High |
| Amine Coupling Method | 2-step (EDC/NHS activation) | 2-step (EDC/NHS activation) | 1-step (Direct reaction) | 2-step (EDC/NHS activation) |
| Bioorthogonal Reaction | CuAAC or SPAAC | CuAAC or SPAAC | CuAAC or SPAAC | SPAAC (copper-free) |
| Key Advantage | Versatility and control over amine reaction | Improved solubility for hydrophobic drugs | Simplified conjugation workflow | High biocompatibility (copper-free) |
| Key Disadvantage | Requires separate activation step | Potential for reduced in vitro potency | Moisture sensitive, prone to hydrolysis | Bulky, may impact binding affinity |
Table 2: Comparison of Bioorthogonal "Click" Chemistry Reactions
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
|---|---|---|
| Reactants | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne (e.g., DBCO, BCN) |
| Reaction Rate | Very Fast (up to 10⁸-fold acceleration) | Moderate to Fast (dependent on cyclooctyne structure) |
| Catalyst Required | Copper (I) | None |
| Biocompatibility | Limited for in vivo use due to copper cytotoxicity | Excellent; widely used in living systems |
| Typical Use Case | In vitro conjugation, material science | In vivo cell labeling, surface modification |
Logical and Experimental Workflows
The following diagrams illustrate the decision-making process for linker selection and the experimental workflow for using this compound.
References
Safety Operating Guide
Proper Disposal of Azido-PEG1-CH2CO2H: A Step-by-Step Guide
For Immediate Reference: The primary and safest method for disposal of Azido-PEG1-CH2CO2H is to collect it as hazardous waste without chemical treatment and arrange for pickup by a certified waste disposal company.
This guide provides essential safety and logistical information for the proper disposal of this compound, a bifunctional PROTAC linker containing an azide group. Due to the potential hazards associated with organic azides, strict adherence to these procedures is crucial to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound before handling or disposal.
Core Safety Principles
Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition. They are also acutely toxic. The azide functional group can react with heavy metals (e.g., lead, copper, silver, mercury) to form highly explosive and shock-sensitive metal azides. Therefore, it is imperative to avoid contact with metal spatulas, stir bars, and plumbing.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety glasses or chemical splash goggles.
-
Hand Protection: Nitrile gloves. For handling azides of high toxicity, consider double gloving or using Silver Shield® gloves under nitrile gloves.
-
Body Protection: A flame-resistant lab coat.
-
Additional Protection: For procedures with a higher risk of splashing or aerosol generation, a face shield and work behind a blast shield within a certified chemical fume hood are required.
Disposal Procedures
There are two primary routes for the disposal of waste containing this compound: direct disposal as hazardous waste and chemical deactivation (quenching) for dilute solutions. The choice of method depends on the concentration of the azide, the volume of waste, and institutional policies.
Option 1: Direct Disposal as Hazardous Waste (Recommended)
This is the most straightforward and often the safest method, particularly for concentrated solutions, solid waste, or mixtures with other chemicals.
Step 1: Waste Segregation Collect all waste containing this compound, including unused product, reaction mixtures, contaminated consumables (e.g., pipette tips, weighing paper), and personal protective equipment, in a dedicated hazardous waste container.
Step 2: Use of Compatible Containers Always use clearly labeled plastic containers for azide waste to prevent the formation of explosive metal azides.[1] Never use metal containers.
Step 3: Labeling The container must be clearly and securely labeled with "Hazardous Waste: Contains Organic Azide (this compound)" and a list of all other chemical constituents and their approximate concentrations.
Step 4: Storage Store the sealed waste container in a cool, dark, and well-ventilated area, away from incompatible materials such as acids, heavy metals, and oxidizing agents. It should be stored in a secondary container to contain any potential leaks.
Step 5: Arrange for Pickup Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.
Option 2: Chemical Deactivation (Quenching) - For Dilute Solutions Only
For dilute aqueous solutions (≤5%) of this compound, chemical deactivation can be performed to render the waste non-hazardous before disposal. This procedure must be conducted in a properly functioning chemical fume hood.[1][2]
Experimental Protocol: Deactivation with Nitrous Acid
This method involves the reaction of the azide with nitrous acid, which is generated in situ from sodium nitrite and an acid.
Reaction: R-N₃ + HNO₂ → R-OH + N₂ + N₂O
Materials:
-
Aqueous waste solution containing ≤5% this compound
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of a non-halogenated acid (e.g., sulfuric acid)
-
Starch-iodide paper
-
pH paper
-
Three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet vented to the back of the fume hood.
Procedure:
-
Place the dilute azide waste solution in the three-necked flask and begin stirring.
-
Slowly add the 20% sodium nitrite solution. Use approximately 1.5 g of sodium nitrite for every gram of this compound (a significant excess).
-
After the addition of sodium nitrite is complete, slowly add the 20% acid solution via the dropping funnel until the solution is acidic to pH paper. Caution: The order of addition is critical. Adding acid before the nitrite can generate highly toxic and explosive hydrazoic acid (HN₃).
-
The evolution of nitrogen and nitrogen oxides will be observed. Continue stirring the reaction mixture for at least one hour after the gas evolution ceases to ensure the complete destruction of the azide.
-
Test for the presence of excess nitrite by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates that excess nitrite is present and the decomposition of the azide is complete.
-
If the test is negative, add more sodium nitrite solution and acid until a positive test is obtained.
-
Once the azide is completely destroyed, neutralize the resulting solution to a pH between 6 and 9 with a dilute base (e.g., sodium hydroxide).
-
Dispose of the final neutralized solution in accordance with institutional guidelines for non-hazardous aqueous waste.
| Parameter | Value | Reference |
| Maximum Azide Concentration for Quenching | ≤ 5% | [1][2] |
| Sodium Nitrite per gram of Azide | ~1.5 g (in 20% aq. solution) | |
| Acid for Nitrite Activation | 20% aqueous solution (e.g., H₂SO₄) | |
| Final pH for Disposal | 6 - 9 |
Incompatible Materials
To prevent hazardous reactions, this compound waste must be kept separate from:
-
Acids: Reacts to form highly toxic and explosive hydrazoic acid.
-
Heavy Metals and their Salts: Can form shock-sensitive and explosive metal azides. This includes lead and copper pipes, so never dispose of azide waste down the drain.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Can form extremely unstable di- and tri-azidomethane.
-
Oxidizing Agents: Can lead to a violent reaction.
Emergency Procedures
Accidental Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spills:
-
Small Spills (in a fume hood): Absorb the spill with a non-reactive absorbent material (e.g., vermiculite or sand). Collect the contaminated material in a designated hazardous waste container for azides. Clean the spill area with a basic solution (pH > 9) followed by 70% ethanol.
-
Large Spills (or spills outside a fume hood): Evacuate the area immediately. Alert others and your supervisor. Contact your institution's EH&S for emergency response.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Azido-PEG1-CH2CO2H
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Azido-PEG1-CH2CO2H, a PROTAC linker containing an azide group.[1][2][3] Adherence to these protocols is essential to mitigate risks associated with the handling, storage, and disposal of this chemical. The following procedures are based on best practices for handling azide-containing compounds and polyethylene glycol (PEG) derivatives.
Hazard Identification and Mitigation
This compound presents several potential hazards primarily associated with its azide functional group. Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition.[4][5] While the PEG component generally reduces sensitivity, caution is still warranted. Additionally, azide compounds can be toxic if inhaled, ingested, or absorbed through the skin.
Key Hazards:
-
Explosive Potential: Organic azides can be explosive, especially when heated or subjected to shock or friction.
-
Toxicity: Azides can be toxic.
-
Formation of Hydrazoic Acid: Contact with acids can generate highly toxic and explosive hydrazoic acid.
-
Formation of Metal Azides: Contact with heavy metals (e.g., copper, lead, brass, bronze) can form highly sensitive and explosive metal azides.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Required PPE | Specifications & Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. | Provides an extra layer of protection against skin absorption. For higher toxicity risks, silver shield gloves worn under nitrile gloves are recommended. |
| Eye & Face Protection | Safety goggles and a face shield. | Goggles must be tightly fitting. A full-face shield is required over the goggles, especially when there is a risk of splashes or explosion. |
| Body Protection | A fully buttoned, flame-resistant lab coat. | Prevents skin contact with the compound. |
| Respiratory Protection | Not generally required if work is conducted in a certified chemical fume hood. | If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Engineering Controls
Proper engineering controls are fundamental to safely handling azide compounds.
| Control | Specification | Rationale |
| Ventilation | All manipulations must be performed in a certified chemical fume hood. | Minimizes inhalation exposure and contains potential splashes or minor explosions. |
| Blast Shield | A blast shield must be used for all manipulations. | Provides an essential barrier between the researcher and the potentially energetic compound. |
| Work Surface | Use a work surface lined with absorbent, disposable bench paper. | Facilitates easy cleanup and containment of spills. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for safety.
Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Verify that the chemical fume hood and blast shield are in place and functioning correctly.
-
Line the work area with disposable bench paper.
-
Have spill control materials readily available.
-
-
Weighing:
-
Use non-metallic (e.g., ceramic or plastic) spatulas to handle the solid compound to avoid the formation of shock-sensitive metal azides.
-
Weigh the minimum quantity of the compound necessary for the experiment.
-
-
Dissolution and Transfer:
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Use caution when transferring the compound or its solutions.
-
-
Reaction Conditions:
-
Avoid heating the compound unless absolutely necessary and with extreme caution behind a blast shield.
-
Prevent contact with incompatible materials such as strong acids, strong oxidizing agents, and heavy metals.
-
Storage
Proper storage is critical to maintaining the stability of this compound and preventing hazardous reactions.
| Storage Parameter | Requirement | Rationale |
| Temperature | Store at -20°C to -80°C for long-term storage. | Low temperatures help to maintain the stability of the compound. |
| Container | Store in a tightly sealed, clearly labeled container. | Prevents contamination and accidental misuse. |
| Location | Store in a designated, well-ventilated area away from incompatible materials. | Prevents accidental contact with acids, oxidizers, and metals. |
Spill and Emergency Procedures
Prompt and correct response to spills is essential.
-
Small Spills (within a fume hood):
-
Alert others in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the affected area.
-
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Disposal Plan
Under no circumstances should azide-containing waste be poured down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azides.
Waste Disposal Workflow:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
